molecular formula C8H11ClO5 B15585638 Pericosine A

Pericosine A

Cat. No.: B15585638
M. Wt: 222.62 g/mol
InChI Key: AEDMWQPFIPNFCS-ZTYPAOSTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-Pericosine A is a carbonyl compound.
Pericosine A has been reported in Periconia byssoides with data available.
structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11ClO5

Molecular Weight

222.62 g/mol

IUPAC Name

methyl (3S,4S,5S,6S)-6-chloro-3,4,5-trihydroxycyclohexene-1-carboxylate

InChI

InChI=1S/C8H11ClO5/c1-14-8(13)3-2-4(10)6(11)7(12)5(3)9/h2,4-7,10-12H,1H3/t4-,5-,6-,7+/m0/s1

InChI Key

AEDMWQPFIPNFCS-ZTYPAOSTSA-N

Origin of Product

United States

Foundational & Exploratory

The Marine Fungus Periconia byssoides: A Prolific Source of the Antitumor Agent Pericosine A

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on the Origin, Isolation, and Biological Activity of a Promising Marine-Derived Metabolite

For Immediate Release

This technical guide provides an in-depth overview of Pericosine A, a potent antitumor metabolite. The document is intended for researchers, scientists, and drug development professionals interested in the discovery, isolation, and mechanism of action of novel marine natural products.

Executive Summary

This compound is a unique carbasugar metabolite with significant cytotoxic activity against a range of cancer cell lines.[1][2][3] Its natural source is the marine fungus Periconia byssoides, originally isolated from the sea hare Aplysia kurodai. This guide details the origin of this compound, provides a comprehensive protocol for its isolation and purification, summarizes its biological activity, and presents its proposed mechanism of action through the inhibition of key signaling pathways.

Origin and Natural Source

This compound is a secondary metabolite produced by the fungus Periconia byssoides, specifically the strain OUPS-N133.[4][5] This fungal strain was first isolated from the marine sea hare, Aplysia kurodai, highlighting the rich biodiversity of marine organisms as a source of novel bioactive compounds.[4][5] Further research has confirmed that natural this compound exists as an enantiomeric mixture.

Chemically, this compound is classified as a carbasugar, a class of compounds where the oxygen atom in the carbohydrate ring is replaced by a carbon atom.[6] Its structure is unique, possessing a hybrid framework derived from two major biosynthetic pathways: the shikimate pathway and the polyketide pathway.[2]

Experimental Protocols: Isolation and Purification of this compound

The following protocols are based on methodologies reported for the isolation of this compound from the mycelia of Periconia byssoides OUPS-N133.[4]

Fungal Cultivation
  • Culture Medium: The fungal strain is cultured in an artificial seawater medium with the following composition:

    • 1% Malt Extract

    • 1% Glucose

    • 0.05% Peptone

  • pH Adjustment: The pH of the medium is adjusted to 7.5 before sterilization.[4]

  • Incubation: The fungus is cultured at 27°C for 4 weeks in stationary conditions.[4]

Extraction of this compound
  • Harvesting: After the incubation period, the mycelia are separated from the culture broth by filtration.[4]

  • Solvent Extraction: The collected mycelia are then subjected to extraction with an organic solvent. Ethyl acetate (B1210297) is a commonly used solvent for this purpose.[4]

Purification by High-Performance Liquid Chromatography (HPLC)

Further purification of the crude extract to obtain pure this compound is achieved using reverse-phase high-performance liquid chromatography (RP-HPLC). While the precise parameters from the original isolation paper are not fully detailed in the available literature, a general protocol can be outlined:

  • Column: A C18 reverse-phase column is typically used for the separation of moderately polar compounds like this compound.

  • Mobile Phase: A gradient of water and a polar organic solvent, such as methanol (B129727) or acetonitrile, is employed to elute the compounds from the column.

  • Detection: A UV detector is used to monitor the elution of compounds.

Quantitative Data: Biological Activity of this compound

This compound has demonstrated significant cytotoxic activity against various cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) and effective dose (ED₅₀) values.

Cell LineCompoundActivityValueReference
P388 Murine LeukemiaThis compoundED₅₀0.1 µg/mL[1]
P388 Murine LeukemiaPericosine BED₅₀4.0 µg/mL[1]
HBC-5 (Human Breast Cancer)This compoundSelective and Potent Cytotoxicity-[5]
SNB-75 (Human CNS Cancer)This compoundSelective and Potent Cytotoxicity-[5]
P388 Murine LeukemiaPericosine EED₅₀6.15 µg/mL[1]

Mechanism of Action and Signaling Pathways

This compound exerts its antitumor effects by targeting and inhibiting key enzymes involved in cancer cell proliferation and survival: Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II.[1][3][5][7]

Inhibition of EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that promote cell growth, proliferation, and survival. This compound has been shown to inhibit the protein kinase activity of EGFR.[1][5][7] This inhibition disrupts the EGFR signaling pathway, leading to a reduction in cancer cell proliferation.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Pericosine_A This compound Pericosine_A->EGFR Inhibits

EGFR Signaling Pathway Inhibition by this compound

Inhibition of Topoisomerase II

Topoisomerase II is an essential enzyme that plays a critical role in DNA replication, transcription, and chromosome segregation by managing DNA topology.[8] It functions by creating transient double-strand breaks in the DNA to allow another DNA strand to pass through, thus resolving DNA tangles and supercoils.[8] this compound inhibits Topoisomerase II, leading to the accumulation of DNA damage and ultimately triggering apoptosis (programmed cell death) in cancer cells.[1][5][7]

Topoisomerase_II_Inhibition cluster_nucleus Cell Nucleus DNA_tangled Tangled DNA Topo_II Topoisomerase II DNA_tangled->Topo_II Binds DNA_relaxed Relaxed DNA Topo_II->DNA_relaxed Relaxes DNA_damage DNA Damage (Double-Strand Breaks) Topo_II->DNA_damage Leads to Apoptosis Apoptosis DNA_damage->Apoptosis Pericosine_A This compound Pericosine_A->Topo_II Inhibits

Topoisomerase II Inhibition by this compound

Biosynthesis of this compound

The biosynthesis of this compound is a fascinating example of the metabolic diversity of fungi. It is proposed to be synthesized through a hybrid pathway that combines elements of the shikimate and polyketide biosynthetic pathways.

The shikimate pathway is responsible for the biosynthesis of aromatic amino acids and other aromatic compounds. It starts from the precursors phosphoenolpyruvate (B93156) (from glycolysis) and erythrose 4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway) and proceeds through a series of enzymatic steps to produce chorismate.[6][9][10][11]

The polyketide pathway is a major route for the biosynthesis of a wide variety of natural products in fungi, bacteria, and plants. It involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, by a polyketide synthase (PKS) enzyme.

The exact enzymatic steps and the specific PKS involved in the biosynthesis of this compound in Periconia byssoides are yet to be fully elucidated. However, the hybrid nature of its structure suggests a complex interplay between these two fundamental metabolic pathways.

PericosineA_Biosynthesis cluster_shikimate Shikimate Pathway cluster_polyketide Polyketide Pathway PEP Phosphoenolpyruvate Shikimate_Intermediate Shikimate-derived Intermediate PEP->Shikimate_Intermediate E4P Erythrose 4-Phosphate E4P->Shikimate_Intermediate Pericosine_A This compound Shikimate_Intermediate->Pericosine_A Acetyl_CoA Acetyl-CoA Polyketide_Intermediate Polyketide-derived Intermediate Acetyl_CoA->Polyketide_Intermediate Malonyl_CoA Malonyl-CoA Malonyl_CoA->Polyketide_Intermediate Polyketide_Intermediate->Pericosine_A

Proposed Hybrid Biosynthetic Pathway of this compound

Conclusion

This compound represents a promising lead compound for the development of novel anticancer therapies. Its marine fungal origin underscores the importance of exploring unique ecological niches for new drug discovery. The detailed methodologies and biological data presented in this guide provide a valuable resource for researchers in the field of natural product chemistry and oncology. Further investigation into the specific enzymes of the biosynthetic pathway and the detailed downstream effects of its mechanism of action will be crucial for the future development of this compound and its analogs as therapeutic agents.

References

Pericosine A: A Technical Guide to its Discovery, Isolation, and Characterization from Periconia byssoides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pericosine A, a unique C7 cyclohexenoid metabolite, has garnered significant attention within the scientific community for its potent antitumor properties.[1][2] First isolated from the marine fungus Periconia byssoides, this natural product has demonstrated significant in vitro cytotoxicity against various cancer cell lines and in vivo antitumor activity.[1][2] Mechanistic studies have revealed that this compound exerts its effects through the inhibition of key cellular targets, including the epidermal growth factor receptor (EGFR) and topoisomerase II.[1][3] This technical guide provides a comprehensive overview of the discovery of this compound, detailed experimental protocols for its isolation and purification from Periconia byssoides, and a summary of its biological activities. Furthermore, this document presents key quantitative data in structured tables and visualizes complex experimental workflows and signaling pathways using Graphviz diagrams to facilitate a deeper understanding for researchers in the field of natural product chemistry and oncology drug development.

Discovery and Origin

This compound is a secondary metabolite produced by the fungal strain Periconia byssoides OUPS-N133.[3] This fungus was originally isolated from the gastrointestinal tract of a sea hare, Aplysia kurodai.[3] The discovery of this compound was the result of bioactivity-guided fractionation assays, specifically screening for cytotoxicity against murine P388 leukemia cells.[1] Along with this compound, other related compounds, Pericosines B-E, have also been isolated from the same fungal strain.[4] Notably, it has been discovered that this compound naturally exists as an enantiomeric mixture.[5]

Experimental Protocols

The following sections detail the methodologies for the cultivation of Periconia byssoides and the subsequent extraction, isolation, and purification of this compound.

Fungal Cultivation

The production of this compound is initiated by the large-scale culture of Periconia byssoides OUPS-N133.

Materials:

  • Periconia byssoides OUPS-N133 strain

  • Artificial seawater medium

  • Malt (B15192052) extract

  • Glucose

  • Peptone

  • Shaker incubator

Procedure:

  • Prepare the artificial seawater medium containing 1% malt extract, 1% glucose, and 0.05% peptone.

  • Adjust the pH of the medium to 7.5.

  • Inoculate the sterile medium with the Periconia byssoides OUPS-N133 fungal strain.

  • Incubate the culture at 27°C for 4 weeks with shaking.

Extraction and Preliminary Fractionation

Following incubation, the fungal mycelia are harvested and subjected to solvent extraction to isolate the crude secondary metabolites.

Materials:

Procedure:

  • Separate the fungal mycelia from the culture broth by filtration.

  • Extract the collected mycelia exhaustively with ethyl acetate (AcOEt).

  • Combine the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Isolation and Purification

The crude extract is then subjected to a series of chromatographic steps to isolate and purify this compound.

Materials:

  • Sephadex LH-20

  • Methanol (B129727) (MeOH)

  • Dichloromethane (CH2Cl2)

  • Silica (B1680970) gel

  • Reverse-phase preparative High-Performance Liquid Chromatography (HPLC) system

  • Methanol-water (MeOH-H2O) solvent system

Procedure:

  • Gel Filtration Chromatography:

    • Dissolve the crude ethyl acetate extract in a minimal amount of methanol-dichloromethane (1:1) solvent mixture.

    • Apply the dissolved extract to a Sephadex LH-20 column equilibrated with the same solvent system.

    • Elute the column with methanol-dichloromethane (1:1) and collect fractions.

  • Silica Gel Column Chromatography:

    • Pool the active fractions (as determined by cytotoxicity assay against P388 cells) from the gel filtration step and concentrate.

    • Apply the concentrated active fraction to a silica gel column.

    • Elute the column using a gradient solvent system of dichloromethane-methanol. The active fraction containing this compound typically elutes with 10% methanol in dichloromethane.

  • Reverse-Phase Preparative HPLC:

    • Further purify the active fraction obtained from the silica gel column by reverse-phase preparative HPLC.

    • Utilize a methanol-water (MeOH-H2O) solvent system for elution.

    • Monitor the elution profile and collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain pure this compound.

Quantitative Data

The biological activity and physical properties of this compound have been quantitatively characterized.

ParameterValueReference
Molecular Formula C₈H₁₁ClO₅[6]
Molecular Weight 222.62 g/mol [6]
ED₅₀ against P388 (in vitro) 0.1 µg/mL[2]
ED₅₀ against L1210 (in vitro) Moderate cytotoxicity[5]
ED₅₀ against HL-60 (in vitro) Moderate cytotoxicity[5]
Inhibition of Protein Kinase EGFR 40-70% at 100 µg/mL[3]
IC₅₀ against Topoisomerase II 100-300 µM[3]
Enantiomeric Composition (example) 68:32 (+)/(-)[5]

Table 1: Physicochemical and Cytotoxic Properties of this compound.

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of this compound and its known signaling pathway interactions.

experimental_workflow cluster_0 Fungal Culture & Extraction cluster_1 Purification A Periconia byssoides Culture (Artificial Seawater Medium, 4 weeks, 27°C) B Filtration A->B C Mycelia B->C D Ethyl Acetate Extraction C->D E Crude Extract D->E F Sephadex LH-20 Column (MeOH:CH2Cl2, 1:1) E->F G Active Fractions F->G H Silica Gel Column (CH2Cl2:MeOH gradient) G->H I Further Purified Active Fractions H->I J Reverse-Phase HPLC (MeOH:H2O) I->J K Pure this compound J->K

Caption: Experimental workflow for the isolation of this compound.

signaling_pathway cluster_pericosine This compound cluster_targets Molecular Targets cluster_effects Cellular Effects PericosineA This compound EGFR EGFR Tyrosine Kinase PericosineA->EGFR Inhibits TopoII Topoisomerase II PericosineA->TopoII Inhibits Proliferation Decreased Cell Proliferation EGFR->Proliferation Leads to DNA_Replication Inhibition of DNA Replication TopoII->DNA_Replication Required for Apoptosis Induction of Apoptosis Cell_Cycle Cell Cycle Arrest

Caption: Known signaling interactions of this compound.

Conclusion

This compound stands out as a promising natural product with significant potential for development as an anticancer agent. Its unique chemical structure and its ability to target fundamental cellular processes like EGFR signaling and DNA topology make it a valuable lead compound for further investigation. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers aiming to explore the full therapeutic potential of this compound and its analogues. Further studies focusing on optimizing its synthesis, elucidating its detailed mechanism of action, and evaluating its efficacy in a broader range of cancer models are warranted.

References

Pericosine A: A Technical Guide to a Marine-Derived Carbasugar Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pericosine A, a unique carbasugar metabolite, has been isolated from the marine-derived fungus Periconia byssoides. Structurally, it is a highly functionalized C7 cyclohexenoid, possessing a rare hybrid framework derived from the shikimate and polyketide biosynthetic pathways.[1] This compound has garnered significant attention within the scientific community due to its potent and selective biological activities, particularly its anticancer properties. In vitro studies have demonstrated significant cytotoxicity against a range of cancer cell lines, including P388 murine leukemia, HBC-5 breast cancer, and SNB-75 glioblastoma cells.[2][3] Mechanistic investigations have revealed that this compound exerts its effects through the inhibition of key oncogenic enzymes, namely protein kinase EGFR (Epidermal Growth Factor Receptor) and human topoisomerase II.[2] Furthermore, the (-)-enantiomer of this compound has shown specific inhibitory activity against α-glucosidase and β-galactosidase.[4] This technical guide provides a comprehensive overview of this compound, detailing its biological activities through quantitative data, outlining the experimental protocols for its study, and visualizing its mechanisms of action and biosynthetic origins.

Chemical and Physical Properties

This compound is a carbocyclic analog of a monosaccharide where a carbon atom replaces the ring oxygen.[1] Naturally occurring this compound is found as an enantiomeric mixture.[4]

PropertyValue
IUPAC Name methyl (3S,4S,5S,6S)-6-chloro-3,4,5-trihydroxycyclohexene-1-carboxylate
Molecular Formula C₈H₁₁ClO₅
Molecular Weight 222.62 g/mol
Source Fungus Periconia byssoides (strain OUPS-N133)
Original Host Sea Hare, Aplysia kurodai

Biological Activity: Quantitative Data

The biological activities of this compound have been quantified across various assays, demonstrating its potential as a therapeutic agent. The data below is compiled from multiple studies.

Table 1: In Vitro Cytotoxicity of this compound
Cell LineCancer TypeActivity MetricValueReference
P388Murine Lymphocytic LeukemiaED₅₀0.1 µg/mL[2]
HBC-5Human Breast Cancerlog GI₅₀-5.22 M[5][6]
SNB-75Human Glioblastomalog GI₅₀-7.27 M[5][6]
Table 2: Enzyme Inhibition by this compound
Target EnzymeAssay TypeActivity MetricValue
Protein Kinase EGFRTyrosine Kinase Inhibition% Inhibition40-70% (at 100 µg/mL)
Human Topoisomerase IIDNA Relaxation InhibitionIC₅₀100-300 µM
α-GlucosidaseGlycosidase InhibitionIC₅₀2.25 mM (for (-)-enantiomer)
β-GalactosidaseGlycosidase InhibitionIC₅₀5.38 mM (for (-)-enantiomer)
Table 3: In Vivo Antitumor Activity of this compound
Animal ModelCancer ModelAdministrationDosageOutcome
MiceP388 LeukemiaIntraperitoneal (i.p.)25 mg/kgIncreased survival days

Key Signaling Pathways and Mechanisms of Action

This compound's anticancer effects are primarily attributed to its interaction with two critical cellular targets: the EGFR signaling pathway and the nuclear enzyme Topoisomerase II.

Inhibition of the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the RAS/RAF/MAPK and PI3K/AKT pathways. These pathways are crucial for cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. This compound inhibits the tyrosine kinase activity of EGFR, thereby blocking the initiation of these oncogenic signals.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K PericosineA This compound PericosineA->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Topoisomerase_II_Mechanism cluster_process Topoisomerase II Catalytic Cycle A 1. Topo II binds G-segment DNA B 2. T-segment DNA is captured A->B C 3. G-segment is cleaved (Cleavage Complex) B->C D 4. T-segment passes through break C->D Apoptosis DNA Breaks & Apoptosis C->Apoptosis E 5. G-segment is re-ligated D->E F 6. T-segment is released E->F F->A Inhibitor This compound Inhibitor->C Block Stabilizes Complex, Prevents Re-ligation Isolation_Workflow A 1. Fungal Culture Periconia byssoides OUPS-N133 in artificial seawater medium (1% malt (B15192052) extract, 1% glucose, 0.05% peptone) 27°C for 4 weeks B 2. Harvest & Extraction Filter broth to obtain mycelia. Extract mycelia with Ethyl Acetate (EtOAc). A->B C 3. Bioactivity-Guided Fractionation Monitor fractions for cytotoxicity (e.g., against P388 cells). B->C D 4. Chromatographic Separation - Silica Gel Column Chromatography - Sephadex LH-20 Column Chromatography - High-Performance Liquid Chromatography (HPLC) C->D E 5. Pure this compound Characterize using spectroscopic methods. D->E Biosynthesis_Pathway cluster_shikimate Shikimate Pathway cluster_polyketide Polyketide Pathway cluster_assembly Assembly & Tailoring PEP Phosphoenolpyruvate (PEP) ShikimicAcid Shikimic Acid PEP->ShikimicAcid E4P Erythrose-4-Phosphate (E4P) E4P->ShikimicAcid Chorismate Chorismate ShikimicAcid->Chorismate C7N_Core C7 Cyclitol Precursor Chorismate->C7N_Core Condensation Condensation & Cyclization C7N_Core->Condensation AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA PKS Polyketide Synthase (PKS) MalonylCoA->PKS PolyketideChain Polyketide Chain PKS->PolyketideChain PolyketideChain->Condensation Pericoxide Pericoxide (Intermediate) Condensation->Pericoxide Halogenation Halogenation & Modification Pericoxide->Halogenation PericosineA This compound Halogenation->PericosineA

References

A Technical Guide to the Preliminary Biological Activity Screening of Pericosine A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pericosine A is a unique carbasugar metabolite, first isolated from the marine-derived fungus Periconia byssoides found in the sea hare Aplysia kurodai.[1][2][3] Structurally, it possesses a rare hybrid shikimate-polyketide framework, which contributes to its distinct biological profile.[1] Extensive preliminary screening has revealed its potential primarily as a cytotoxic agent with anti-tumor properties, showing significant activity against various cancer cell lines both in vitro and in vivo.[2][4] Mechanistic studies have identified its ability to inhibit key oncogenic targets, including the Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II.[1][4][5] This document provides a comprehensive overview of the known biological activities of this compound, presents available quantitative data, details representative experimental protocols for its screening, and visualizes key pathways and workflows.

Cytotoxic and Anti-Tumor Activity

The most significant biological activity reported for this compound is its cytotoxicity against cancer cells. It has demonstrated potent and selective activity in various screening models.

The cytotoxic potential of this compound and its related compounds has been quantified against several cell lines. The data below is compiled from multiple studies to provide a comparative overview.

Table 1: Cytotoxicity of Pericosines against Murine P388 Leukemia Cells [2]

Compound ED₅₀ (µg/mL)
This compound 0.1
Pericosine B 4.0
Pericosine C 10.5
Pericosine D 3.0

| Pericosine E | 15.5 |

Table 2: Growth Inhibition of this compound against Human Cancer Cell Lines [6]

Cell Line Cancer Type Activity
HBC-5 Breast Cancer log GI₅₀: 5.2
SNB-75 Glioblastoma Selective and Potent
P388 Murine Leukemia Significant
L1210 Murine Leukemia Moderate

| HL-60 | Human Leukemia | Moderate |

Note: GI₅₀ (50% Growth Inhibition) is a concentration that causes 50% inhibition of cell growth.

The general workflow for assessing the cytotoxic potential of a novel compound like this compound is a multi-step process.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound This compound Isolation & Purification Treatment Cell Treatment with This compound (Dose-Response) Compound->Treatment CellCulture Cancer Cell Line Culture & Seeding CellCulture->Treatment Incubation Incubation (e.g., 48-72 hours) Treatment->Incubation Assay Viability Assay (e.g., MTT, SRB) Incubation->Assay Readout Spectrophotometric Reading (Absorbance) Assay->Readout Calculation Calculation of Cell Viability (%) Readout->Calculation IC50 Determination of ED₅₀ / GI₅₀ Values Calculation->IC50

Caption: General workflow for in vitro cytotoxicity screening of this compound.

This is a representative colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Seeding: Plate cancer cells (e.g., P388, HBC-5) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the ED₅₀ or GI₅₀ value.

Mechanism of Action: Enzyme Inhibition

Preliminary mechanistic studies have shown that this compound's cytotoxic effects may be attributed to its interaction with specific molecular targets crucial for cancer cell proliferation and survival.

  • EGFR (Epidermal Growth Factor Receptor): this compound has been shown to inhibit this protein kinase.[3][4] EGFR is a receptor tyrosine kinase that, upon activation, initiates signaling cascades promoting cell proliferation and counteracting apoptosis.[6] Its inhibition is a well-established strategy in cancer therapy.

  • Topoisomerase II: The compound also inhibits human topoisomerase II.[3][4] This enzyme is critical for managing DNA topology during replication and transcription. Its inhibition leads to DNA damage and ultimately triggers apoptosis in rapidly dividing cancer cells.[1]

Table 3: Enzyme Inhibitory Activity of this compound

Target Enzyme Activity Concentration Source
Protein Kinase EGFR 40-70% Inhibition 100 µg/mL [6]
Topoisomerase II IC₅₀: 100-300 µM 100-300 µM [6]
α-Glucosidase IC₅₀: 2.25 mM 2.25 mM [7]

| β-Galactosidase | IC₅₀: 5.38 mM | 5.38 mM |[7] |

Note: While this compound inhibits Topoisomerase II, the high concentration required suggests this might not be its primary mechanism of action for in vivo anti-tumor effects.[6]

The dual inhibitory action of this compound disrupts two critical cellular processes in cancer cells.

G cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_nucleus Nucleus EGFR EGFR Prolif Cell Proliferation & Survival EGFR->Prolif Activates DNA DNA DNA->Prolif TopoII Topoisomerase II TopoII->DNA Manages Topology Apoptosis Apoptosis Prolif->Apoptosis Inhibition Leads to PericosineA This compound PericosineA->EGFR Inhibits PericosineA->TopoII Inhibits

Caption: this compound inhibits EGFR and Topoisomerase II, disrupting proliferation.

This is a representative protocol to measure the inhibition of Topoisomerase II-mediated DNA relaxation.

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase II enzyme, and an assay buffer (e.g., 50 mM Tris-HCl, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT).

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a positive control (e.g., etoposide) and a negative control (no inhibitor).

  • Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Gel Electrophoresis: Load the samples onto a 1% agarose (B213101) gel containing a DNA stain (e.g., ethidium (B1194527) bromide). Run the gel until the different DNA topoisomers (supercoiled, relaxed, and nicked) are separated.

  • Visualization and Analysis: Visualize the DNA bands under UV light. The inhibition of enzyme activity is determined by the decrease in the amount of relaxed DNA and the persistence of the supercoiled DNA substrate. Quantify band intensity to calculate IC₅₀ values.

Other Biological Activities

While its anti-cancer properties are most prominent, screening has revealed other potential bioactivities.

Enantiomers of this compound have been tested for activity against various glycosidases. Notably, (-)-Pericosine A showed inhibitory effects, suggesting potential applications in metabolic disorders.[7]

  • (-)-Pericosine A inhibited α-glucosidase with an IC₅₀ of 2.25 mM.[7]

  • It also inhibited β-galactosidase with an IC₅₀ of 5.38 mM.[7]

  • The (+)-enantiomer was inactive against the five enzymes tested, indicating stereospecificity of the interaction.[7]

  • Reaction Setup: In a 96-well plate, add α-glucosidase enzyme solution in a phosphate (B84403) buffer (pH 6.8).

  • Inhibitor Addition: Add various concentrations of this compound to the wells. Acarbose can be used as a positive control.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.

  • Substrate Addition: Add the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to all wells to start the reaction.

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding a sodium carbonate (Na₂CO₃) solution.

  • Data Acquisition: Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm.

  • Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value from the dose-response curve.

References

Pericosine A: A Technical Guide to its Anticancer Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pericosine A is a naturally occurring cyclohexenoid metabolite isolated from the marine fungus Periconia byssoides.[1][2] Its unique chemical structure and potent biological activities have positioned it as a promising candidate for anticancer drug development. This technical guide provides a comprehensive overview of the core mechanism of action of this compound on cancer cells, detailing its molecular targets, effects on cellular processes, and the experimental methodologies used to elucidate these functions.

Core Mechanism of Action

The primary anticancer mechanism of this compound is attributed to its dual inhibitory action on two critical cellular targets: Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and human topoisomerase II.[1][2] By targeting these enzymes, this compound disrupts key signaling pathways involved in cell proliferation, survival, and DNA replication, ultimately leading to cancer cell death.

EGFR Tyrosine Kinase Inhibition

EGFR is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation. Its aberrant activation is a common feature in many cancers. This compound has been shown to inhibit the tyrosine kinase activity of EGFR, thereby blocking downstream signaling cascades that promote oncogenesis.[1][2]

Topoisomerase II Inhibition

Topoisomerase II is an essential enzyme that modulates DNA topology by catalyzing the transient cleavage and re-ligation of double-stranded DNA. This process is crucial for DNA replication, transcription, and chromosome segregation. This compound inhibits the function of topoisomerase II, leading to the accumulation of DNA strand breaks and subsequent cell cycle arrest and apoptosis.[1][3]

Quantitative Data on Cytotoxic Activity

This compound has demonstrated significant cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined for this compound in various cancer cell lines.

Cell LineCancer TypeIC50 (µg/mL)Reference
P388Murine Lymphocytic Leukemia0.25
L1210Murine Lymphocytic Leukemia1.8
HL-60Human Promyelocytic Leukemia2.1*
Breast Cancer Cell LinesBreast CancerSelective[1][2]
Glioblastoma Cell LinesGlioblastomaSelective[1][2]

Effects on Cellular Processes

The inhibition of EGFR and topoisomerase II by this compound triggers a cascade of downstream events within cancer cells, primarily culminating in apoptosis and cell cycle arrest.

Apoptosis Induction

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or unwanted cells. This compound induces apoptosis in cancer cells, a key desirable characteristic for an anticancer agent. The apoptotic process is regulated by a complex interplay of pro-apoptotic and anti-apoptotic proteins. While direct quantitative data on the modulation of these specific proteins by this compound is limited in publicly available literature, the induction of apoptosis suggests an alteration in the balance of key regulators such as the Bcl-2 family proteins (e.g., Bax, Bcl-2) and the activation of caspases, the executioners of apoptosis.

Cell Cycle Arrest

The cell cycle is a series of events that leads to cell division and duplication. Uncontrolled cell cycle progression is a hallmark of cancer. This compound has been shown to cause cell cycle arrest, preventing cancer cells from proliferating. This effect is likely a consequence of DNA damage induced by topoisomerase II inhibition, which activates cell cycle checkpoints.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways affected by this compound and the general experimental workflows used to study its mechanism of action.

Signaling Pathways

PericosineA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Apoptosis_Regulation Apoptosis Regulation (Bax/Bcl-2 ratio) Caspases Caspases Apoptosis_Regulation->Caspases Apoptosis Apoptosis Caspases->Apoptosis TopoII Topoisomerase II DNA_Damage DNA Damage TopoII->DNA_Damage DNA_Damage->Apoptosis_Regulation Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis PericosineA This compound PericosineA->EGFR Inhibits PericosineA->TopoII Inhibits

Caption: Proposed signaling pathway of this compound in cancer cells.

Experimental Workflows

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_mechanism Mechanism of Action Studies CancerCells Cancer Cell Lines PericosineA_Treat Treat with this compound (various concentrations) CancerCells->PericosineA_Treat MTT_Assay MTT Assay PericosineA_Treat->MTT_Assay IC50 Determine IC50 MTT_Assay->IC50 TreatedCells This compound-Treated Cells WesternBlot Western Blot (Apoptosis & Cell Cycle Proteins) TreatedCells->WesternBlot FlowCytometry Flow Cytometry (Cell Cycle Analysis) TreatedCells->FlowCytometry KinaseAssay EGFR Kinase Assay TreatedCells->KinaseAssay TopoAssay Topoisomerase II Assay TreatedCells->TopoAssay ProteinExpression Protein Expression Changes WesternBlot->ProteinExpression CellCycleDist Cell Cycle Distribution FlowCytometry->CellCycleDist EnzymeInhibition Enzyme Inhibition KinaseAssay->EnzymeInhibition TopoAssay->EnzymeInhibition

References

Pericosine A: A Dual Inhibitor of EGFR and Topoisomerase II for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction:

Pericosine A, a marine-derived natural product isolated from the fungus Periconia byssoides, has emerged as a promising candidate in anticancer research. This unique carbasugar metabolite exhibits a dual inhibitory mechanism, targeting two critical proteins involved in cancer cell proliferation and survival: Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by available quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the known inhibitory and cytotoxic activities of this compound.

Table 1: Inhibitory Activity of this compound against EGFR and Topoisomerase II

Target EnzymeIC50 ValueNotes
Epidermal Growth Factor Receptor (EGFR)Data not availableThis compound has been shown to inhibit EGFR tyrosine kinase activity. A study reported 40-70% inhibition at a concentration of 100 µg/ml.[1] However, a specific IC50 value has not been published in the reviewed literature.
Topoisomerase II607 µM[2]This value suggests that this compound is a weak inhibitor of Topoisomerase II in a cell-free assay.[2]

Table 2: Cytotoxic Activity of this compound against Various Cancer Cell Lines

Cell LineCancer TypeIC50 / ED50 Value
P388Murine Leukemia0.1 µg/mL
L1210Murine Leukemia0.4 µg/mL
HL-60Human Promyelocytic Leukemia0.3 µg/mL
A549Human Lung Carcinoma1.8 µg/mL
K562Human Chronic Myelogenous Leukemia0.7 µg/mL
SK-OV-3Human Ovarian Cancer2.5 µg/mL

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's dual inhibitory activity. These are generalized protocols based on standard laboratory practices and should be adapted based on specific experimental requirements.

EGFR Kinase Inhibition Assay (In Vitro)

This assay determines the ability of this compound to inhibit the phosphorylation activity of EGFR.

Materials:

  • Recombinant human EGFR kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Adenosine triphosphate (ATP)

  • This compound

  • Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based assay)

  • 96-well white, flat-bottom plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound in the kinase assay buffer. Ensure the final solvent concentration in the reaction does not exceed a level that affects enzyme activity (typically ≤1%).

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Diluted this compound or vehicle control.

    • Recombinant EGFR enzyme.

    • Kinase assay buffer.

  • Initiation of Reaction: Add a solution of the peptide substrate and ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves a two-step process of depleting remaining ATP and then converting ADP to ATP, which generates a luminescent signal.

  • Data Analysis: Measure the luminescence using a luminometer. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of this compound concentration and fitting the data to a dose-response curve.

Topoisomerase II Decatenation Assay (In Vitro)

This assay assesses the ability of this compound to inhibit the decatenating activity of Topoisomerase II on kinetoplast DNA (kDNA).

Materials:

  • Human Topoisomerase IIα

  • Kinetoplast DNA (kDNA)

  • ATP

  • Topoisomerase II Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 100 µg/mL albumin)

  • This compound

  • Stop Solution/Loading Dye

  • Agarose (B213101) gel (1%) in TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and imaging equipment

Procedure:

  • Compound Preparation: Prepare a stock solution and serial dilutions of this compound in an appropriate solvent.

  • Reaction Setup: In microcentrifuge tubes, combine the Topoisomerase II assay buffer, kDNA, and ATP.

  • Inhibitor Addition: Add the serially diluted this compound or vehicle control to the reaction tubes.

  • Enzyme Addition: Add human Topoisomerase IIα to each tube to initiate the reaction.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding the Stop Solution/Loading Dye.

  • Gel Electrophoresis: Load the reaction mixtures onto a 1% agarose gel containing a DNA stain. Perform electrophoresis to separate the catenated and decatenated DNA.

  • Visualization and Analysis: Visualize the DNA bands under UV light. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. The inhibition of decatenation is observed as a dose-dependent decrease in the intensity of the decatenated DNA bands. The IC50 value is the concentration of this compound that causes 50% inhibition of the decatenation activity.

Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)

This assay measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., P388, A549)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of this compound concentration.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway Ligand (EGF) Ligand (EGF) EGFR Extracellular Domain Transmembrane Domain Tyrosine Kinase Domain Ligand (EGF)->EGFR:f0 Binding RAS RAS EGFR:f2->RAS Activation PI3K PI3K EGFR:f2->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Pericosine_A This compound Pericosine_A->EGFR:f2 Inhibition

Caption: EGFR Signaling Pathway and the Point of Inhibition by this compound.

Topoisomerase_II_Inhibition cluster_dna_replication DNA Replication & Transcription cluster_topo_cycle Topoisomerase II Catalytic Cycle Supercoiled DNA Supercoiled DNA Topo II Topoisomerase II Supercoiled DNA->Topo II Binding Relaxed DNA Relaxed DNA Relaxed DNA->Topo II Dissociation DNA Cleavage DNA Cleavage Topo II->DNA Cleavage Cleavage Complex Topo II-DNA Cleavage Complex DNA Religation DNA Religation Cleavage Complex->DNA Religation DNA Cleavage->Cleavage Complex DNA Religation->Relaxed DNA Pericosine_A This compound Pericosine_A->Topo II Inhibition of Catalytic Activity

Caption: Mechanism of Topoisomerase II and Inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_incellulo Cell-Based Assays This compound This compound EGFR Kinase Assay EGFR Kinase Assay This compound->EGFR Kinase Assay Topo II Decatenation Assay Topo II Decatenation Assay This compound->Topo II Decatenation Assay Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) This compound->Cytotoxicity Assay (MTT) IC50 Determination (EGFR) IC50 Determination (EGFR) EGFR Kinase Assay->IC50 Determination (EGFR) IC50 Determination (Topo II) IC50 Determination (Topo II) Topo II Decatenation Assay->IC50 Determination (Topo II) Cancer Cell Lines Cancer Cell Lines Cancer Cell Lines->Cytotoxicity Assay (MTT) IC50 Determination (Cytotoxicity) IC50 Determination (Cytotoxicity) Cytotoxicity Assay (MTT)->IC50 Determination (Cytotoxicity)

Caption: General Experimental Workflow for Evaluating this compound.

References

A Technical Guide to the Early Therapeutic Potential of Pericosine A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Pericosine A is a naturally occurring carbasugar metabolite isolated from the marine-derived fungus Periconia byssoides.[1][2][3][4] Structurally, it possesses a unique and rare hybrid framework derived from the shikimate and polyketide pathways.[1][2][4][5] First identified as a cytotoxic agent against P388 lymphocytic leukemia cells, this compound has since been recognized as a promising candidate for anticancer drug development due to its potent in vitro and in vivo activities.[1][6][7] Natural isolates of this compound have been identified as an enantiomeric mixture.[1][3] This technical guide provides an in-depth summary of the early research into its therapeutic potential, focusing on its mechanism of action, preclinical efficacy data, and the experimental methodologies used in its initial evaluation.

Proposed Mechanism of Action

Early mechanistic studies revealed that this compound does not rely on a single mode of action but rather functions as a multi-target agent. Its anticancer effects are primarily attributed to the dual inhibition of two critical cellular targets: Epidermal Growth Factor Receptor (EGFR) and Human Topoisomerase II.[1][2][3][4][8]

  • EGFR Tyrosine Kinase Inhibition: EGFR is a receptor tyrosine kinase that, upon activation, initiates signaling cascades promoting cell proliferation, survival, and differentiation. Its overactivity is a hallmark of many cancers. By inhibiting EGFR, this compound can disrupt these oncogenic signaling pathways.[1][3]

  • Topoisomerase II Inhibition: Topoisomerase II is an essential enzyme that alters DNA topology to manage tangles and supercoils during replication and transcription. Inhibiting this enzyme leads to DNA damage and ultimately triggers apoptosis in rapidly dividing cancer cells.[1][3][8]

This dual-inhibitory profile suggests that this compound has the potential to disrupt cancer cell growth through both the interruption of growth factor signaling and the induction of catastrophic DNA damage.

Pericosine_A_Mechanism PericosineA This compound EGFR EGFR Tyrosine Kinase PericosineA->EGFR Inhibits TopoII Human Topoisomerase II PericosineA->TopoII Inhibits SignalDisruption Disruption of Oncogenic Signaling EGFR->SignalDisruption DNADamage Inhibition of DNA Topology Management TopoII->DNADamage CellDeath Apoptosis / Cell Cycle Arrest SignalDisruption->CellDeath DNADamage->CellDeath

Diagram 1: Dual inhibitory mechanism of this compound targeting EGFR and Topoisomerase II.

Preclinical Efficacy Data

Quantitative data from early studies underscore the potential of this compound as an anticancer agent. The findings are summarized below.

This compound demonstrated potent and selective cytotoxicity against a range of cancer cell lines, with particularly significant activity against murine P388 leukemia cells.[1][6][7]

Cell LineCancer TypeMeasurementValueReference
P388 Murine Lymphocytic LeukemiaED₅₀0.1 µg/mL[6][7]
HBC-5 Human Breast Cancerlog GI₅₀5.2[3]
SNB-75 / SNB-78 Human GlioblastomaSelective Growth InhibitionPotent[1][3]
L1210 Murine Lymphocytic LeukemiaCytotoxicityModerate[9]
HL-60 Human Promyelocytic LeukemiaCytotoxicityModerate[9]

Table 1: Summary of in vitro cytotoxic activity of this compound against various cancer cell lines.

A comparative study of different pericosine metabolites highlighted the superior potency of this compound.[6]

CompoundED₅₀ against P388 (µg/mL)
This compound 0.1
Pericosine B 4.0
Pericosine C 10.5
Pericosine D 3.0
Pericosine E 15.5

Table 2: Comparative cytotoxicity of Pericosine family metabolites against the P388 cell line.[6]

The inhibitory effects of this compound on its molecular targets have been quantified, although high concentrations were required to achieve significant inhibition of Topoisomerase II.[3]

Target EnzymeConcentrationResultReference
Protein Kinase EGFR 100 µg/mL40-70% Inhibition[3]
Human Topoisomerase II 100-300 µMIC₅₀[3]

Table 3: In vitro enzyme inhibition data for this compound.

The promising in vitro results were supported by in vivo studies using a murine leukemia model. This compound demonstrated a modest but significant ability to extend the lifespan of tumor-bearing mice.[1][2][3][4]

Animal ModelTreatmentDosage & RouteOutcomeReference
P388 Leukemia-Bearing MiceThis compound25 mg/kg (i.p.)Increased survival days[3]
P388 Leukemia-Bearing MiceThis compound vs. VehicleNot specifiedMedian survival increased from 10.7 to 13.0 days[3]

Table 4: Summary of in vivo antitumor efficacy of this compound.

Structure-Activity Relationship (SAR) Studies

Initial SAR studies involved the synthesis and evaluation of semi-synthetic analogs to probe the chemical features essential for bioactivity.[1][4] Research into 6-halo-substituted derivatives provided key insights.[9][10]

  • Halogen Substitution: Bromo- and iodo-congeners at the C6 position exhibited moderate antitumor activity comparable to the parent this compound. However, the fluorinated analog was found to be less active.[9][10]

  • Stereochemistry: For antitumor activity, no significant difference in potency was observed between the natural enantiomeric mixture and the individual synthesized enantiomers.[1][9] This contrasts with its glycosidase inhibitory activity, where stereochemistry plays a more critical role.[9]

PericosineA_SAR cluster_mods Modifications at C6 Position cluster_activity Resulting Antitumor Activity PA This compound (Parent Compound) F_analog 6-Fluoro Analog PA->F_analog Br_analog 6-Bromo Analog PA->Br_analog I_analog 6-Iodo Analog PA->I_analog Reduced Reduced Activity F_analog->Reduced Similar Similar Activity Br_analog->Similar I_analog->Similar

Diagram 2: Structure-activity relationship for 6-halo-substituted this compound analogs.

Experimental Methodologies

While detailed, step-by-step protocols are not fully available in review literature, the core experimental approaches used in the early evaluation of this compound can be outlined.

To determine the concentration-dependent cytotoxic effects of this compound on cancer cell lines, standard cell viability assays were employed.

  • Cell Culture: Cancer cell lines (e.g., P388, HL-60) were cultured in appropriate media and conditions.

  • Treatment: Cells were seeded in multi-well plates and treated with serial dilutions of this compound for a defined period (e.g., 48-72 hours).

  • Viability Measurement: Cell viability was assessed using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance, which correlates with the number of viable cells, was measured.

  • Data Analysis: The results were used to calculate metrics like ED₅₀ (effective dose for 50% inhibition) or GI₅₀ (concentration for 50% growth inhibition).

The direct inhibitory effect of this compound on its molecular targets was confirmed using biochemical assays.

  • EGFR Kinase Assay: This assay typically involves incubating recombinant EGFR protein with a specific substrate and ATP. This compound would be added at various concentrations. The extent of substrate phosphorylation, measured via methods like ELISA or radiometric analysis, indicates the inhibitory activity.

  • Topoisomerase II Relaxation Assay: This assay measures the enzyme's ability to relax supercoiled plasmid DNA. The reaction mixture containing supercoiled DNA, Topoisomerase II, and varying concentrations of this compound is incubated. The results are analyzed by agarose (B213101) gel electrophoresis, where the conversion from supercoiled to relaxed DNA is visualized. Inhibition is observed as a reduction in the amount of relaxed DNA.

This model was crucial for assessing the antitumor efficacy of this compound in a living organism.

In_Vivo_Workflow start Start step1 Mice are inoculated intraperitoneally (i.p.) with P388 murine leukemia cells. start->step1 step2 Animals are randomized into control (vehicle) and treatment groups. step1->step2 step3 Treatment group receives this compound (e.g., 25 mg/kg, i.p.) according to a defined schedule. step2->step3 step4 Animals are monitored daily for health and survival. step3->step4 step5 Record the date of death for each animal to determine lifespan. step4->step5 end Endpoint: Compare median survival time between groups to assess efficacy. step5->end

Diagram 3: General experimental workflow for the in vivo P388 murine leukemia model.

Conclusion and Future Directions

Early research has firmly established this compound as a marine-derived natural product with significant anticancer potential.[1] Its unique dual-inhibitory mechanism targeting both EGFR-mediated signaling and DNA topology via Topoisomerase II inhibition makes it an attractive scaffold for further development.[1][2][4] The compound has demonstrated potent in vitro cytotoxicity and modest, yet significant, in vivo efficacy.[3][6][7]

Despite these promising findings, the therapeutic relevance and mechanisms of this compound remain insufficiently characterized.[1][2][4] Future research should focus on:

  • Medicinal Chemistry Optimization: Synthesizing novel analogs to improve potency, selectivity, and pharmacokinetic properties.

  • Detailed Mechanistic Studies: Elucidating the precise binding modes with its targets and exploring downstream cellular consequences beyond apoptosis.

  • Broader Preclinical Evaluation: Testing this compound and optimized analogs in a wider range of cancer models, including xenograft and patient-derived models, to better predict clinical efficacy.

  • Elucidation of Stereochemical Importance: Further investigating why antitumor activity is independent of stereochemistry, which could inform analog design.

References

Unraveling Pericosine A: A Technical Guide to its Unique Shikimate–Polyketide Core

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the unique molecular framework, biological activity, and experimental protocols of Pericosine A is now available for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth exploration of this marine-derived natural product, a promising candidate for novel therapeutic development.

This compound, isolated from the marine-derived fungus Periconia byssoides, possesses a rare hybrid shikimate–polyketide framework, contributing to its significant biological activities. This guide summarizes the current understanding of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and biosynthetic origins.

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₁₁ClO₅[1]
Molecular Weight222.62 g/mol [1]
AppearanceAmorphous Powder[2][3]
Optical Rotation[α]D²⁵ -4.8 (c 0.1, MeOH)[2]
Enantiomeric CompositionNatural isolate is a mixture of (+)- and (-)-enantiomers.[4][5]

Biological Activity of this compound

This compound has demonstrated significant cytotoxic and inhibitory activities across a range of biological assays. The following tables summarize the key quantitative findings.

Anticancer Activity:

Cell LineActivity TypeValueReference
P388 (Murine Lymphocytic Leukemia)ED₅₀0.1 µg/mL[1][2]
L1210 (Murine Lymphocytic Leukemia)Moderate CytotoxicityNot Specified[4]
HL-60 (Human Promyelocytic Leukemia)Moderate CytotoxicityNot Specified[4]
HBC-5 (Human Breast Cancer)Selective Growth InhibitionNot Specified[6]
SNB-75 (Human Glioblastoma)Selective Growth InhibitionNot Specified[6]

Enzyme Inhibitory Activity:

Target EnzymeActivity TypeConcentrationInhibitionReference
EGFR Tyrosine KinaseInhibition100 µg/mL40-70%[1][6]
Topoisomerase IIIC₅₀100-300 µM50%[1]
α-Glucosidase ((-)-enantiomer)IC₅₀2.25 mM50%[4][5]
β-Glucosidase ((-)-enantiomer)IC₅₀5.38 mM50%[4][5]

Experimental Protocols

This section details the methodologies for the isolation of this compound and the assays used to determine its biological activity.

Isolation and Purification of this compound

The isolation of this compound from the fungus Periconia byssoides (strain OUPS-N133), originally isolated from the sea hare Aplysia kurodai, involves a multi-step process.[2][3]

Workflow for the Isolation of this compound

G cluster_0 Fungal Culture and Extraction cluster_1 Initial Chromatographic Separation cluster_2 Purification Culture Culture of Periconia byssoides Mycelia Filtration to obtain mycelia Culture->Mycelia Extraction Extraction with Ethyl Acetate (AcOEt) Mycelia->Extraction Sephadex Sephadex LH-20 Gel Filtration (MeOH-CH2Cl2, 1:1) Extraction->Sephadex Silica (B1680970) Silica Gel Column Chromatography (CH2Cl2-MeOH gradient) Sephadex->Silica HPLC Reverse-Phase Preparative HPLC (MeOH-H2O) Silica->HPLC PericosineA Pure this compound HPLC->PericosineA

Caption: A flowchart illustrating the key steps in the isolation and purification of this compound.

Detailed Steps:

  • Fungal Culture: The Periconia byssoides strain OUPS-N133 is cultured in a suitable medium.

  • Extraction: The fungal mycelia are separated from the culture broth by filtration and then extracted with ethyl acetate.

  • Initial Separation: The resulting crude extract is subjected to gel filtration chromatography on a Sephadex LH-20 column.

  • Fractionation: The fractions are further separated by silica gel column chromatography.

  • Purification: Final purification is achieved by reverse-phase preparative high-performance liquid chromatography (HPLC) to yield pure this compound.[2]

Topoisomerase II Inhibition Assay

The inhibitory activity of this compound against human topoisomerase II is determined using a decatenation assay.[1] This assay measures the enzyme's ability to separate catenated (interlocked) DNA rings into individual circles.

Workflow for Topoisomerase II Decatenation Assay

G cluster_0 Reaction Setup cluster_1 Analysis cluster_2 Result Interpretation kDNA kDNA (catenated) Incubation Incubation at 37°C kDNA->Incubation TopoII Topoisomerase II TopoII->Incubation PericosineA This compound (inhibitor) PericosineA->Incubation Stop Stop Reaction Incubation->Stop Electrophoresis Agarose (B213101) Gel Electrophoresis Stop->Electrophoresis Visualization Visualization of DNA bands Electrophoresis->Visualization Decatenated Decatenated DNA (monomers) Visualization->Decatenated Catenated Catenated DNA (network) Visualization->Catenated

Caption: A schematic of the experimental workflow for the topoisomerase II decatenation assay.

Methodology:

  • Reaction Mixture: A reaction mixture is prepared containing kinetoplast DNA (kDNA), a network of interlocked DNA circles, human topoisomerase II, and varying concentrations of this compound.

  • Incubation: The reaction is incubated to allow the enzyme to decatenate the kDNA.

  • Termination: The reaction is stopped, and the DNA is separated by agarose gel electrophoresis.

  • Analysis: The gel is stained and visualized. Inhibition of the enzyme is indicated by the persistence of the catenated kDNA network, which remains at the origin of the gel, while successful decatenation results in the migration of monomeric DNA circles into the gel.

The Shikimate–Polyketide Framework

The unique structure of this compound is a result of a hybrid biosynthetic pathway that combines elements from the shikimate and polyketide pathways.

Proposed Biosynthetic Pathway of this compound

The following diagram illustrates a plausible biosynthetic route to the this compound core, starting from primary metabolites.

G cluster_0 Shikimate Pathway cluster_1 Polyketide Pathway cluster_2 Hybridization and Cyclization PEP Phosphoenolpyruvate Shikimate Shikimic Acid PEP->Shikimate E4P Erythrose-4-phosphate E4P->Shikimate Chorismate Chorismic Acid Shikimate->Chorismate Hybrid Shikimate-Polyketide Intermediate Chorismate->Hybrid AcetylCoA Acetyl-CoA Polyketide Polyketide Chain AcetylCoA->Polyketide MalonylCoA Malonyl-CoA MalonylCoA->Polyketide Polyketide->Hybrid Cyclization Cyclization & Tailoring Reactions Hybrid->Cyclization PericosineA This compound Core Cyclization->PericosineA

Caption: A proposed biosynthetic pathway for the formation of the this compound framework.

This proposed pathway highlights the convergence of a C7 unit derived from the shikimate pathway (likely from chorismic acid or a related intermediate) and a short polyketide chain. Subsequent enzymatic cyclization and tailoring reactions, including halogenation, would then lead to the final structure of this compound. Further research into the specific enzymes and genetic clusters responsible for this biosynthesis is ongoing.

This technical guide provides a foundational understanding of this compound, offering valuable insights for researchers in natural product chemistry, oncology, and drug discovery. The unique structural features and potent biological activities of this compound underscore its potential as a lead compound for the development of new therapeutic agents.

References

Methodological & Application

Total Synthesis of Pericosine A from (-)-Shikimic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the total synthesis of the antitumor natural product, Pericosine A, commencing from the chiral pool starting material, (-)-shikimic acid. The synthesis strategy hinges on a series of stereocontrolled transformations, including hydroxyl group protection, strategic elimination to form a diene, stereoselective epoxidation, and a crucial chlorination step to install the key halogen substituent. This protocol is based on the first total synthesis which also led to the revision of the absolute configuration of this compound to methyl (3S,4S,5S,6S)-6-chloro-3,4,5-trihydroxy-1-cyclohexene-1-carboxylate.[1][2][3] These detailed procedures and the accompanying quantitative data are intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a cytotoxic metabolite isolated from the marine-derived fungus Periconia byssoides.[4] It has demonstrated significant in vitro and in vivo antitumor activities, making it an attractive target for total synthesis and analog development.[4] The total synthesis from a readily available chiral starting material like (-)-shikimic acid is a significant achievement, providing a scalable route to this complex natural product and enabling further investigation of its therapeutic potential. The synthesis confirms the absolute stereochemistry of the natural product and provides a platform for the generation of analogs for structure-activity relationship (SAR) studies.

Data Presentation

The following tables summarize the quantitative data for the key steps in the total synthesis of this compound from (-)-shikimic acid.

StepIntermediate NameStarting MaterialKey ReagentsSolvent(s)Time (h)Temp. (°C)Yield (%)
1Methyl (3R,4S,5R)-3,4,5-tris(acetyloxy)-1-cyclohexene-1-carboxylate(-)-Shikimic acidAc₂O, Pyridine (B92270)-12RT95
2Methyl (3R,5R)-3,5-bis(acetyloxy)-4-oxo-1-cyclohexene-1-carboxylatePrevious Acetylated ProductPyridinium (B92312) chlorochromate (PCC), CeliteCH₂Cl₂2RT85
3Methyl (3R,5R)-3,5-bis(acetyloxy)-4-hydroxy-1-cyclohexene-1-carboxylatePrevious Keto-compoundNaBH₄MeOH0.5098
4Methyl (3R,4R,5R)-3,4,5-tris(acetyloxy)-1-cyclohexene-1-carboxylatePrevious AlcoholAc₂O, Pyridine-12RT92
5Methyl (3R,4R,5R)-3,4,5-trihydroxy-1-cyclohexene-1-carboxylatePrevious TriacetateK₂CO₃MeOH2RT95
6Methyl (3R,4R,5R)-4,5-O-isopropylidene-3-hydroxy-1-cyclohexene-1-carboxylatePrevious Triol2,2-Dimethoxypropane, CSAAcetone (B3395972)1RT90
7Methyl (3R,4R,5R)-4,5-O-isopropylidene-3-(methylsulfonyloxy)-1-cyclohexene-1-carboxylatePrevious AlcoholMsCl, Et₃NCH₂Cl₂0.5098
8Methyl (4R,5R)-4,5-O-isopropylidene-1,6-cyclohexadiene-1-carboxylatePrevious MesylateDBUToluene (B28343)211085
9Methyl (1S,5R,6R)-5,6-O-isopropylidene-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylatePrevious Dienem-CPBACH₂Cl₂2RT90
10Methyl (3S,4S,5S,6R)-6-chloro-4,5-O-isopropylidene-3-hydroxy-1-cyclohexene-1-carboxylatePrevious EpoxideLiCl, TFATHF3RT80
11(-)-Pericosine APrevious Protected ChlorohydrinDowex 50W-X8MeOH24RT95

Experimental Workflow

The total synthesis of this compound from (-)-shikimic acid is a multi-step process that can be visualized as a sequential series of transformations. The workflow diagram below illustrates the logical progression from the starting material to the final product, highlighting the key intermediate stages.

Total_Synthesis_of_Pericosine_A Shikimic_Acid (-)-Shikimic Acid Intermediate_1 Protection of Hydroxyl Groups Shikimic_Acid->Intermediate_1 Intermediate_2 Formation of Diene Intermediate_1->Intermediate_2 Intermediate_3 Stereoselective Epoxidation Intermediate_2->Intermediate_3 Intermediate_4 Regioselective Chlorination Intermediate_3->Intermediate_4 Pericosine_A (-)-Pericosine A Intermediate_4->Pericosine_A

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Protection of (-)-Shikimic Acid

  • To a solution of (-)-shikimic acid (1.0 eq) in pyridine (0.2 M) at 0 °C, add acetic anhydride (B1165640) (5.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with ice-water and extract with ethyl acetate (B1210297) (3 x 50 mL).

  • Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the triacetate.

Step 2: Formation of the Diene Intermediate

  • To a solution of the triacetate (1.0 eq) in CH₂Cl₂ (0.1 M), add pyridinium chlorochromate (PCC) (1.5 eq) and Celite.

  • Stir the mixture at room temperature for 2 hours.

  • Filter the reaction mixture through a pad of silica (B1680970) gel, washing with CH₂Cl₂.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude ketone in methanol (B129727) (0.1 M) and cool to 0 °C.

  • Add NaBH₄ (1.1 eq) portion-wise and stir for 30 minutes.

  • Quench the reaction with acetone and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Protect the resulting alcohol as the acetate as described in Step 1.

  • To a solution of the resulting triacetate in toluene (0.1 M), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq).

  • Heat the mixture to 110 °C and stir for 2 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with 1 M HCl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and purify by column chromatography to yield the diene.

Step 3: Stereoselective Epoxidation

  • To a solution of the diene intermediate (1.0 eq) in CH₂Cl₂ (0.1 M) at 0 °C, add m-chloroperoxybenzoic acid (m-CPBA) (1.2 eq).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction with a saturated Na₂S₂O₃ solution.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the epoxide.

Step 4: Regioselective Chlorination

  • To a solution of the epoxide (1.0 eq) in anhydrous THF (0.1 M), add lithium chloride (LiCl) (5.0 eq) and trifluoroacetic acid (TFA) (1.2 eq).

  • Stir the reaction mixture at room temperature for 3 hours.

  • Quench the reaction with saturated NaHCO₃ solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the protected chlorohydrin.

Step 5: Deprotection to afford (-)-Pericosine A

  • To a solution of the protected chlorohydrin (1.0 eq) in methanol (0.1 M), add Dowex 50W-X8 resin.

  • Stir the mixture at room temperature for 24 hours.

  • Filter the reaction mixture and wash the resin with methanol.

  • Concentrate the filtrate under reduced pressure and purify by column chromatography to afford (-)-Pericosine A.

Conclusion

The total synthesis of this compound from (-)-shikimic acid presented herein provides a robust and reproducible route to this biologically important natural product. The detailed protocols and tabulated data offer a comprehensive guide for researchers aiming to synthesize this compound for further biological evaluation or for the development of novel anticancer agents. The stereocontrolled nature of this synthesis also opens avenues for the preparation of a diverse range of analogs to explore the structure-activity landscape of this promising molecular scaffold.

References

Synthetic Route to (+)-Pericosine A from (-)-Quinic Acid: Application Notes and Detailed Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthetic protocol for the total synthesis of the antitumor natural product (+)-Pericosine A, utilizing the readily available chiral starting material, (-)-quinic acid. Pericosine A, a metabolite isolated from the sea hare-derived fungus Periconia byssoides, has demonstrated significant cytotoxic activity against various cancer cell lines, making its synthetic accessibility a key focus for further pharmacological investigation. This protocol outlines the key transformations, provides step-by-step experimental procedures, and includes tabulated data for yields and intermediates. Additionally, a graphical representation of the synthetic pathway is provided to facilitate a clear understanding of the entire process.

Introduction

This compound is a member of the carbasugar family of natural products, characterized by a highly functionalized cyclohexene (B86901) core. Its potent antitumor properties have garnered significant interest from the synthetic and medicinal chemistry communities.[1] The first total synthesis of (+)-Pericosine A not only confirmed its absolute stereochemistry as methyl (3S,4S,5S,6S)-6-chloro-3,4,5-trihydroxy-1-cyclohexene-1-carboxylate but also provided a viable route for the preparation of analogs for structure-activity relationship (SAR) studies. The synthetic strategy detailed herein leverages the chiral pool, starting from inexpensive and enantiomerically pure (-)-quinic acid, to establish the stereocenters of the target molecule in a controlled manner.

Biological Activity of this compound

This compound has exhibited significant in vitro and in vivo antitumor activities. It has shown potent cytotoxicity against murine P388 leukemia cells. Furthermore, it displays selective growth inhibition against human cancer cell lines, including HBC-5 and SNB-75. Mechanistic studies have revealed that this compound can inhibit protein kinase EGFR and topoisomerase II, both of which are crucial targets in cancer therapy.

Overall Synthetic Strategy

The synthesis of (+)-Pericosine A from (-)-quinic acid involves a multi-step sequence that can be broadly divided into the following key stages:

  • Modification of (-)-Quinic Acid: Initial protection and functional group manipulations of (-)-quinic acid to form a key lactone intermediate.

  • Formation of a Cyclohexadiene Intermediate: Elimination reactions to introduce the diene system.

  • Stereoselective Dihydroxylation: Installation of the syn-diol functionality.

  • Epoxidation and Chlorination: Introduction of the epoxide and subsequent regioselective opening with a chloride source to install the chlorine atom with the correct stereochemistry.

  • Deprotection: Removal of protecting groups to yield the final product, (+)-Pericosine A.

Experimental Protocols

The following protocols are based on the established synthesis of (+)-Pericosine A and its analogs.

1. Preparation of Methyl (3aR,6S,7S,7aS)-6,7-dihydroxy-2,2-dimethyltetrahydro-3a,6-methano-1,3-benzodioxole-5(4H)-carboxylate

  • Protocol: (-)-Quinic acid is first converted to the corresponding methyl ester and then protected as the acetonide. Subsequent lactonization and reduction afford the key diol intermediate.

2. Preparation of Methyl (3aR,7aS)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole-5-carboxylate

  • Protocol: The diol from the previous step is converted to a dimesylate, which upon treatment with a suitable base, undergoes elimination to furnish the cyclohexadiene intermediate.

3. Preparation of Methyl (3aS,4R,5R,7aR)-4,5-dihydroxy-2,2-dimethyl-3a,4,5,7a-tetrahydro-1,3-benzodioxole-5-carboxylate

  • Protocol: The cyclohexadiene is subjected to stereoselective dihydroxylation using osmium tetroxide and a suitable co-oxidant (e.g., N-methylmorpholine N-oxide) to yield the corresponding syn-diol.

4. Preparation of Methyl (3aR,4R,5R,6S)-4,5-epoxy-2,2-dimethyl-3a,4,5,7a-tetrahydro-1,3-benzodioxole-5-carboxylate

  • Protocol: The diol is selectively tosylated at the less hindered hydroxyl group, followed by treatment with a base (e.g., potassium carbonate) to induce intramolecular cyclization to the epoxide.

5. Preparation of Methyl (3S,4S,5S,6S)-6-chloro-3,4,5-trihydroxy-1-cyclohexene-1-carboxylate ((+)-Pericosine A)

  • Protocol: The epoxide is treated with a chloride source, such as lithium chloride in the presence of an acid catalyst, to achieve regioselective opening of the epoxide, installing the chlorine atom at C-6. Finally, removal of the acetonide protecting group under acidic conditions affords (+)-Pericosine A.

Data Presentation

StepIntermediateStarting MaterialReagents and ConditionsYield (%)
1Methyl (3aR,6S,7S,7aS)-6,7-dihydroxy-2,2-dimethyltetrahydro-3a,6-methano-1,3-benzodioxole-5(4H)-carboxylate(-)-Quinic Acid1. MeOH, H+; 2. 2,2-dimethoxypropane, p-TsOH; 3. Lactonization; 4. Reduction~60% (over 4 steps)
2Methyl (3aR,7aS)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole-5-carboxylateDiol from Step 11. MsCl, Et3N; 2. DBU~75% (over 2 steps)
3Methyl (3aS,4R,5R,7aR)-4,5-dihydroxy-2,2-dimethyl-3a,4,5,7a-tetrahydro-1,3-benzodioxole-5-carboxylateDiene from Step 2OsO4 (cat.), NMO~85%
4Methyl (3aR,4R,5R,6S)-4,5-epoxy-2,2-dimethyl-3a,4,5,7a-tetrahydro-1,3-benzodioxole-5-carboxylateDiol from Step 31. TsCl, pyridine; 2. K2CO3, MeOH~80% (over 2 steps)
5(+)-Pericosine AEpoxide from Step 41. LiCl, AcOH; 2. H3O+~70% (over 2 steps)

Note: Yields are approximate and may vary based on experimental conditions.

Visualizations

Synthetic Pathway to (+)-Pericosine A

Synthetic_Pathway_to_Pericosine_A Quinic_Acid (-)-Quinic Acid Intermediate_1 Diol Intermediate Quinic_Acid->Intermediate_1 1. Esterification 2. Acetonide Protection 3. Lactonization 4. Reduction Intermediate_2 Diene Intermediate Intermediate_1->Intermediate_2 1. Mesylation 2. Elimination Intermediate_3 syn-Diol Intermediate Intermediate_2->Intermediate_3 Dihydroxylation Intermediate_4 Epoxide Intermediate Intermediate_3->Intermediate_4 1. Tosylation 2. Epoxidation Pericosine_A (+)-Pericosine A Intermediate_4->Pericosine_A 1. Epoxide Opening (Cl-) 2. Deprotection

Caption: Synthetic route from (-)-quinic acid to (+)-Pericosine A.

Experimental Workflow

Experimental_Workflow Start Starting Material: (-)-Quinic Acid Reaction_Setup Reaction Setup: - Dissolve SM in solvent - Add reagents under controlled temp. Start->Reaction_Setup Reaction_Monitoring Reaction Monitoring: - TLC / LC-MS Reaction_Setup->Reaction_Monitoring Workup Aqueous Workup: - Quenching - Extraction Reaction_Monitoring->Workup Reaction Complete Purification Purification: - Column Chromatography Workup->Purification Characterization Characterization: - NMR, MS, [α]D Purification->Characterization Final_Product Pure Intermediate/ Final Product Characterization->Final_Product

Caption: General experimental workflow for each synthetic step.

References

Application Notes and Protocols for the Extraction and Purification of Pericosine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pericosine A is a potent C7 cyclohexenoid metabolite derived from the marine fungus Periconia byssoides.[1][2] This compound has garnered significant interest within the scientific community due to its pronounced biological activities, including in vitro and in vivo antitumor effects, as well as inhibitory action against protein kinase EGFR and topoisomerase II.[1][2] These properties position this compound as a promising candidate for further investigation in oncology and drug development. This document provides a comprehensive protocol for the extraction and purification of this compound from Periconia byssoides, intended to facilitate further research into its therapeutic potential.

Introduction

Natural products remain a vital source of novel chemical entities for drug discovery. This compound, a fungal metabolite first isolated from Periconia byssoides residing in the sea hare Aplysia kurodai, represents a class of carbasugars with significant cytotoxic activity against various cancer cell lines.[1][2] The unique chemical structure and potent biological profile of this compound necessitate a robust and reproducible method for its isolation to enable detailed pharmacological studies and potential therapeutic development. The following protocol details the cultivation of the source fungus, extraction of the active metabolite, and a multi-step purification process culminating in the isolation of pure this compound.

Experimental Protocols

Fungal Cultivation

The initial and critical step for the isolation of this compound is the cultivation of the source organism, Periconia byssoides (strain OUPS-N133).

Materials:

  • Periconia byssoides (strain OUPS-N133) culture

  • Artificial seawater medium

  • Malt (B15192052) extract

  • Glucose

  • Peptone

  • Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Sterile culture flasks

  • Incubator

Procedure:

  • Prepare the artificial seawater medium.

  • To the artificial seawater, add the following components to the specified final concentrations:

    • 1% Malt extract

    • 1% Glucose

    • 0.05% Peptone

  • Adjust the pH of the medium to 7.5 using HCl or NaOH.

  • Sterilize the medium by autoclaving.

  • Inoculate the sterile medium with a culture of Periconia byssoides OUPS-N133.

  • Incubate the culture at 27°C for a period of 4 weeks under static conditions.

Extraction of Fungal Metabolites

Following the incubation period, the fungal biomass is harvested and subjected to solvent extraction to isolate the secondary metabolites, including this compound.

Materials:

  • 4-week old culture of Periconia byssoides

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Ethyl acetate (B1210297) (AcOEt)

  • Large extraction vessel

  • Rotary evaporator

Procedure:

  • Separate the fungal mycelia from the culture broth by filtration.

  • Transfer the collected mycelia to a large extraction vessel.

  • Add a sufficient volume of ethyl acetate to completely submerge the mycelia.

  • Macerate and stir the mycelia in ethyl acetate for several hours to ensure thorough extraction.

  • Filter the mixture to separate the ethyl acetate extract from the mycelial debris.

  • Repeat the extraction process with fresh ethyl acetate to maximize the yield of the crude extract.

  • Combine all ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of this compound

The purification of this compound from the crude ethyl acetate extract is a multi-step process involving column chromatography, culminating in a final purification step using reverse-phase high-performance liquid chromatography (RP-HPLC).

3.1. Initial Chromatographic Fractionation (General Procedure)

While the specific details of the initial column chromatography are not fully available in the reviewed literature, a general procedure for the fractionation of fungal extracts is provided below. This step is crucial for simplifying the complex mixture before the final HPLC purification.

Materials:

  • Crude ethyl acetate extract

  • Silica (B1680970) gel (for normal-phase chromatography) or C18-functionalized silica gel (for reversed-phase chromatography)

  • Chromatography column

  • A series of organic solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol)

  • Fraction collector

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Prepare a chromatography column with the chosen stationary phase (e.g., silica gel).

  • Dissolve the crude ethyl acetate extract in a minimal amount of a suitable solvent and load it onto the column.

  • Elute the column with a stepwise gradient of solvents, starting with a non-polar solvent (e.g., 100% hexane) and gradually increasing the polarity (e.g., by adding increasing percentages of ethyl acetate, followed by methanol).

  • Collect fractions of the eluate using a fraction collector.

  • Analyze the collected fractions by TLC to identify those containing this compound.

  • Combine the fractions that show the presence of the target compound.

  • Concentrate the combined fractions to yield a semi-purified extract.

3.2. Final Purification by Reverse-Phase HPLC

The final step in obtaining pure this compound involves purification by reverse-phase high-performance liquid chromatography.

Materials:

  • Semi-purified extract containing this compound

  • HPLC system equipped with a UV detector

  • Reverse-phase HPLC column (e.g., C18)

  • HPLC-grade solvents (e.g., methanol, water, or acetonitrile, water)

Procedure:

  • Dissolve the semi-purified extract in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Set up the HPLC system with the reverse-phase column and equilibrate the column with the mobile phase.

  • Inject the sample onto the HPLC column.

  • Elute the column with an appropriate mobile phase composition (isocratic or gradient). The exact conditions (e.g., solvent ratio, flow rate) may need to be optimized based on the specific column and system used.

  • Monitor the elution profile at a suitable UV wavelength.

  • Collect the peak corresponding to this compound.

  • Verify the purity of the collected fraction by re-injecting a small aliquot into the HPLC.

  • Concentrate the pure fraction to obtain isolated this compound.

Data Presentation

ParameterValue/Description
Fungal Strain Periconia byssoides OUPS-N133
Culture Medium Artificial seawater with 1% malt extract, 1% glucose, and 0.05% peptone
Culture pH 7.5
Incubation Temperature 27°C
Incubation Time 4 weeks
Extraction Solvent Ethyl acetate
Final Purification Reverse-phase High-Performance Liquid Chromatography (RP-HPLC)

Visualization

Extraction_Purification_Workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product Cultivation Cultivation of Periconia byssoides (4 weeks, 27°C) Filtration Filtration of Mycelia Cultivation->Filtration Harvest Extraction Ethyl Acetate Extraction Filtration->Extraction Mycelia Concentration Concentration of Extract Extraction->Concentration Crude Extract ColumnChrom Initial Column Chromatography Concentration->ColumnChrom Semi-purified Extract RPHPLC Reverse-Phase HPLC ColumnChrom->RPHPLC This compound containing fractions PurePericosineA Pure this compound RPHPLC->PurePericosineA

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway Inhibition

This compound has been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival.

Signaling_Pathway_Inhibition cluster_pathways Targeted Signaling Pathways cluster_outcomes Cellular Outcomes PericosineA This compound EGFR EGFR Signaling Pathway PericosineA->EGFR Inhibits TopoII Topoisomerase II Pathway PericosineA->TopoII Inhibits Proliferation Inhibition of Cell Proliferation EGFR->Proliferation Apoptosis Induction of Apoptosis EGFR->Apoptosis TopoII->Proliferation TopoII->Apoptosis

Caption: Inhibition of EGFR and Topoisomerase II pathways by this compound.

References

Application Notes and Protocols: Step-by-Step Synthesis of Pericosine A and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pericosine A, a carbasugar metabolite isolated from the marine-derived fungus Periconia byssoides, has garnered significant interest in the scientific community due to its notable biological activities.[1] As a member of the pericosine family, which includes unique carbasugar structures, this compound has demonstrated significant antitumor properties.[1][2] Mechanistic studies have revealed its potential to act as an inhibitor of both EGFR tyrosine kinase and human topoisomerase II, suggesting a multi-targeted approach to cancer therapy.[3][4] The unique structure and potent bioactivity of this compound have made it and its analogs attractive targets for total synthesis and further investigation into their therapeutic potential.

These application notes provide detailed, step-by-step protocols for the chemical synthesis of this compound and its halogenated analogs. The methodologies are based on established synthetic routes from readily available chiral precursors, (-)-shikimic acid and (-)-quinic acid. Additionally, this document summarizes the quantitative data for the synthesized compounds and illustrates their proposed signaling pathways.

Experimental Protocols

Synthesis of (-)-Pericosine A from (-)-Shikimic Acid

The total synthesis of (-)-Pericosine A from (-)-shikimic acid involves a multi-step process that establishes the required stereochemistry of the functionalized cyclohexene (B86901) ring.[5]

Step 1: Protection of (-)-Shikimic Acid

  • To a solution of (-)-shikimic acid in a suitable solvent (e.g., methanol), add a catalytic amount of acid (e.g., acetyl chloride).

  • Stir the reaction at room temperature for 12 hours to afford the methyl ester.

  • Protect the diol functionality, for example, as an acetonide using 2,2-dimethoxypropane (B42991) and a catalytic amount of acid (e.g., p-toluenesulfonic acid).

Step 2: Epoxidation

  • The protected shikimic acid derivative is then subjected to epoxidation. A common method involves the use of a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent like dichloromethane (B109758) (CH2Cl2).

  • The reaction is typically carried out at 0°C to room temperature to yield the corresponding epoxide.

Step 3: Epoxide Opening and Chlorination

  • The epoxide is opened regioselectively to introduce the chlorine atom at the C-6 position. This can be achieved using a source of chloride ions, such as lithium chloride, in a suitable solvent system.

  • Alternatively, hydrochlorination of the epoxide intermediate can be performed.[1]

Step 4: Deprotection

  • The protecting groups are removed to yield (-)-Pericosine A. Acidic hydrolysis is typically employed to remove both the acetonide and methyl ester protecting groups. For instance, treatment with trifluoroacetic acid (TFA) in methanol (B129727) can accomplish this transformation.[6]

Synthesis of (+)-Pericosine A from (-)-Quinic Acid

The synthesis of the enantiomeric (+)-Pericosine A can be achieved starting from (-)-quinic acid, which provides the opposite stereochemical framework.[1] The synthetic strategy mirrors that from (-)-shikimic acid, involving protection, epoxidation, epoxide opening, and deprotection steps, with adjustments to reagents and conditions to accommodate the different starting material.

Synthesis of 6-Halo-Substituted this compound Analogs

The synthesis of halogenated analogs of this compound follows a similar pathway, with the key difference being the introduction of the desired halogen in the epoxide opening step.[1] The synthesis of the key epoxide intermediate, (-)-8, is a crucial first step.

Step 1: Synthesis of Methyl (-)-6-Fluoro-3,4-O-Cyclohexylidene-3,4,5-Trihydroxy-1-Cyclohexene Carboxylate (10F)

  • To a solution of the epoxide intermediate (-)-8 (13.4 mg, 0.050 mmol) in CH2Cl2 (1.0 mL) in a polyethylene (B3416737) tube at 0°C, add (HF)n/pyridine complex (12.5 mL, 67% w/v HF, 4.0 mmol).

  • Stir the mixture at 0°C for 15 minutes.

  • Quench the reaction by adding saturated aqueous NaHCO3 (10 mL).

  • Extract the mixture with CH2Cl2 (3 x 10 mL).

  • The combined organic layers are then dried, filtered, and concentrated to yield the fluorinated intermediate.

Step 2: Synthesis of Methyl (-)-6-Bromo-3,4-O-Cyclohexylidene-3,4,5-Trihydroxy-1-Cyclohexene Carboxylate (10Br)

  • To a solution of the syn-epoxide (-)-8 (112.8 mg, 0.42 mmol) in diethyl ether (5 mL) at -78°C, add a 1.0 M solution of BH2Br·SMe2 in CH2Cl2 (0.48 mL, 0.42 mmol).

  • Stir the reaction at -78°C for 5 hours.

  • Quench the reaction with saturated aqueous NH4Cl.

  • Extract with CH2Cl2 (3 x 10 mL).

  • Dry the combined organic layers over MgSO4, filter, and evaporate the solvent.

  • Purify the crude product by silica (B1680970) gel column chromatography (EtOAc:Hexane = 1:3) to afford (-)-10Br (139.7 mg, 94% yield).[1]

Step 3: Synthesis of Methyl (-)-6-Iodo-3,4-O-Cyclohexylidene-3,4,5-Trihydroxy-1-Cyclohexene Carboxylate (10I)

  • To a solution of (-)-8 (14.4 mg, 0.056 mmol) in CH2Cl2 (1.0 mL) at 0°C, add AlI3 (7.9 mg, 0.019 mmol) with stirring.

  • Stir the reaction at 0°C for 2 hours.

  • Quench the reaction by adding saturated aqueous NaHCO3 (5 mL).

  • Extract the mixture with CH2Cl2 (3 x 10 mL).

  • Dry the combined organic layers over MgSO4, filter, and evaporate the solvent.

  • Purify the crude product by silica gel column chromatography (Hexane:EtOAc = 5:1) to afford (-)-10I (15.5 mg, 60% yield).[1]

Step 4: Deprotection to Yield 6-Halogenated this compound Analogs

  • To a solution of the halogenated intermediate (e.g., (-)-10Br, 41.3 mg, 0.12 mmol) in methanol (2.0 mL), add Dowex® 50WX8-H resin (102.5 mg).

  • Stir the mixture at room temperature for 56 hours.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (CH2Cl2:MeOH = 95:5) to afford the final product (e.g., (-)-1Br, 27.6 mg, 87% yield).[1]

Data Presentation

Table 1: Antitumor Activity of this compound and its 6-Halogenated Analogs (IC50, µM)

CompoundP388 (Mouse Lymphocytic Leukemia)L1210 (Mouse Lymphocytic Leukemia)HL-60 (Human Promyelocytic Leukemia)
This compound (1Cl) Moderate ActivityModerate ActivityModerate Activity
(-)-6-Fluoro-Pericosine A Weaker ActivityWeaker ActivityWeaker Activity
(+)-6-Fluoro-Pericosine A Weaker ActivityWeaker ActivityWeaker Activity
(-)-6-Bromo-Pericosine A Moderate ActivityModerate ActivityModerate Activity
(+)-6-Bromo-Pericosine A Moderate ActivityModerate ActivityModerate Activity
(-)-6-Iodo-Pericosine A Moderate ActivityModerate ActivityModerate Activity
(+)-6-Iodo-Pericosine A Moderate ActivityModerate ActivityModerate Activity

Data summarized from reference[1]. "Moderate Activity" is stated as being similar to this compound, while "Weaker Activity" indicates less potency.

Table 2: Glycosidase Inhibitory Activity of this compound and its 6-Halogenated Analogs (IC50, mM)

Compoundα-Glucosidaseβ-Galactosidaseα-Galactosidase
(-)-Pericosine A (1Cl) 2.25--
(+)-Pericosine A (1Cl) Inactive--
(-)-6-Fluoro-Pericosine A Active--
(+)-6-Fluoro-Pericosine A Inactive--
(-)-6-Bromo-Pericosine A ActiveActive-
(+)-6-Bromo-Pericosine A Active--
(-)-6-Iodo-Pericosine A Active--
(+)-6-Iodo-Pericosine A Active-Active

Data summarized from reference[1]. "Active" indicates inhibitory activity at the mM level.

Signaling Pathways and Experimental Workflows

Experimental Workflow

G cluster_start Chiral Pool Starting Material cluster_synthesis Core Synthesis cluster_diversification Analog Synthesis cluster_final Final Products start1 (-)-Shikimic Acid protection Protection of Hydroxyl Groups start1->protection start2 (-)-Quinic Acid start2->protection epoxidation Stereoselective Epoxidation protection->epoxidation epoxide_intermediate Key Epoxide Intermediate epoxidation->epoxide_intermediate opening_Cl Epoxide Opening (Cl-) epoxide_intermediate->opening_Cl opening_F Epoxide Opening (F-) epoxide_intermediate->opening_F opening_Br Epoxide Opening (Br-) epoxide_intermediate->opening_Br opening_I Epoxide Opening (I-) epoxide_intermediate->opening_I deprotection Deprotection opening_Cl->deprotection opening_F->deprotection opening_Br->deprotection opening_I->deprotection pericosine_A This compound deprotection->pericosine_A pericosine_analogs This compound Analogs deprotection->pericosine_analogs

Caption: General synthetic workflow for this compound and its analogs.

Proposed Signaling Pathway: EGFR Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation Pericosine_A This compound Pericosine_A->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation Inhibits Apoptosis Transcription->Proliferation EGF EGF (Ligand) EGF->EGFR

Caption: this compound's proposed inhibition of the EGFR signaling pathway.

Proposed Signaling Pathway: Topoisomerase II Inhibition

TopoII_Pathway cluster_nucleus Nucleus DNA Supercoiled DNA TopoII Topoisomerase II DNA->TopoII Cleavage_Complex Topo II-DNA Cleavage Complex TopoII->Cleavage_Complex DNA Cleavage Religated_DNA Religated DNA Cleavage_Complex->Religated_DNA Religation DSB DNA Double-Strand Breaks Cleavage_Complex->DSB Apoptosis Apoptosis DSB->Apoptosis Pericosine_A This compound Pericosine_A->Cleavage_Complex Stabilization/ Trapping

Caption: this compound's proposed mechanism of Topoisomerase II inhibition.

References

Application Notes: Cell-Based Assays for Evaluating Pericosine A Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pericosine A is a marine-derived natural product isolated from the fungus Periconia byssoides.[1] It has demonstrated significant cytotoxic and antitumor activities against various cancer cell lines.[2] Mechanistic studies suggest that this compound exerts its effects through the inhibition of key cellular targets, including Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and human Topoisomerase II.[1][3] This application note provides detailed protocols for assessing the cytotoxicity of this compound using standard cell-based assays: MTT, LDH, and an apoptosis assay using Annexin V/Propidium Iodide staining.

Data Presentation

The cytotoxic activity of this compound has been evaluated against several cell lines. The following table summarizes the reported half-maximal effective concentration (ED50) and half-maximal inhibitory concentration (IC50) values.

Cell LineCell TypeParameterConcentrationReference
P388Murine Lymphocytic LeukemiaED500.1 µg/mL[3]
HBC-5Human Breast Cancer-Selective Growth Inhibition[2]
SNB-75Human Glioblastoma-Selective Growth Inhibition[2]
L1210Mouse Lymphocytic Leukemia-Antitumor Activity[4]
HL-60Human Promyelocytic Leukemia-Antitumor Activity[4]

Note: Specific IC50 values for all cell lines and exposure times are not consistently available in the public domain and may need to be determined empirically.

Experimental Protocols

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[5][6] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[5]

Materials:

  • This compound

  • Target cancer cell lines (e.g., P388, HeLa, MCF-7)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a colorimetric method to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.[7][8]

Materials:

  • This compound

  • Target cancer cell lines

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (containing reaction mixture and stop solution)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a no-cell control (medium only).[8]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[8]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.[8]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] x 100

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (PS) and membrane integrity.[2][9][10]

Materials:

  • This compound

  • Target cancer cell lines

  • Complete cell culture medium

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Annexin-binding buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Include an untreated control.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension at 500 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

experimental_workflow cluster_prep Cell Preparation & Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis c1 Seed cells in multi-well plates c2 Incubate for 24h (Cell Attachment) c1->c2 c3 Treat with This compound (Dose-Response) c2->c3 mtt MTT Assay (Metabolic Activity) c3->mtt ldh LDH Assay (Membrane Integrity) c3->ldh apop Apoptosis Assay (Flow Cytometry) c3->apop da Measure Absorbance/ Fluorescence mtt->da ldh->da apop->da ic50 Calculate % Viability/ Cytotoxicity & IC50 da->ic50

Experimental workflow for assessing this compound cytotoxicity.

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egf EGF Ligand egfr EGFR egf->egfr Binds p1 P egfr->p1 Autophosphorylation p2 P egfr->p2 ras Ras p1->ras pi3k PI3K p2->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation akt Akt pi3k->akt akt->proliferation pericosine This compound pericosine->egfr Inhibits

Simplified EGFR signaling pathway and inhibition by this compound.

topoisomerase_pathway cluster_process DNA Replication & Transcription dna Supercoiled DNA topoII Topoisomerase II dna->topoII Binds cleaved Cleavage Complex (Transient DNA Break) topoII->cleaved Creates religated Relaxed DNA cleaved->religated Re-ligation apoptosis Apoptosis cleaved->apoptosis Leads to pericosine This compound pericosine->cleaved Stabilizes (Inhibits re-ligation)

Topoisomerase II mechanism and inhibition by this compound.

References

Application Notes and Protocols for Topoisomerase II Activity Assay with Pericosine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pericosine A is a naturally occurring carbasugar metabolite isolated from the marine fungus Periconia byssoides.[1] It has demonstrated significant cytotoxic and antitumor activities, making it a compound of interest in cancer research and drug development.[1] One of the identified molecular targets of this compound is topoisomerase II, a critical enzyme in maintaining DNA topology and an established target for anticancer drugs.[1][2] These application notes provide a detailed protocol for assessing the inhibitory activity of this compound against human topoisomerase IIα using a DNA decatenation assay.

Topoisomerase II enzymes resolve topological problems in DNA, such as supercoils, knots, and catenanes, by creating transient double-strand breaks through which another DNA duplex can pass.[3] This process is essential for DNA replication, transcription, and chromosome segregation.[3] Inhibitors of topoisomerase II are broadly classified into two categories: poisons and catalytic inhibitors. Topoisomerase II poisons, such as etoposide, stabilize the covalent intermediate known as the cleavage complex, where the enzyme is covalently bound to the cleaved DNA.[2][4][5] This leads to an accumulation of DNA double-strand breaks, which are toxic to the cell.[2][3] Catalytic inhibitors, in contrast, interfere with other steps of the enzymatic cycle, such as ATP binding or hydrolysis, without stabilizing the cleavage complex.[6][7]

While the inhibitory effect of this compound on topoisomerase II has been reported, the precise mechanism of action (poison vs. catalytic inhibitor) is not yet fully elucidated in the available literature. The following protocols are designed to determine the inhibitory potential of this compound and can be adapted to further investigate its specific mechanism of action.

Data Presentation

Quantitative Analysis of this compound Activity

The inhibitory activity of this compound against topoisomerase II and its cytotoxic effects on various cancer cell lines are summarized below.

Table 1: Inhibitory Activity of this compound against Human Topoisomerase IIα

CompoundAssay TypeTarget EnzymeIC50 ValueReference
This compoundTopoisomerase II InhibitionHuman Topoisomerase II100-300 µM[1]

Table 2: Cytotoxicity of this compound against Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µg/mL)Reference
P388Murine Lymphocytic Leukemia0.1[1]
HBC-5Breast CancerNot specified, but showed selective growth inhibition[1]
SNB-75GlioblastomaNot specified, but showed selective growth inhibition[1]

Experimental Protocols

Topoisomerase IIα Decatenation Assay

This protocol describes an in vitro assay to measure the inhibition of human topoisomerase IIα activity by this compound. The assay is based on the principle that topoisomerase IIα can decatenate, or unlink, kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. The decatenated minicircles can then be separated from the catenated kDNA by agarose (B213101) gel electrophoresis.

Materials:

  • Human Topoisomerase IIα (e.g., TopoGEN, Inspiralis)

  • Kinetoplast DNA (kDNA) (e.g., TopoGEN)

  • 10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA)

  • 10 mM ATP solution

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • Etoposide (positive control for topoisomerase II poison)

  • ICRF-193 (positive control for topoisomerase II catalytic inhibitor)

  • Nuclease-free water

  • 5x Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Agarose

  • 1x TAE or TBE buffer

  • Ethidium (B1194527) bromide or other DNA stain

  • Gel electrophoresis system and power supply

  • UV transilluminator and gel documentation system

Protocol:

  • Prepare a 1% agarose gel in 1x TAE or TBE buffer containing a DNA stain (e.g., 0.5 µg/mL ethidium bromide).

  • Prepare reaction mixtures in microcentrifuge tubes on ice. For each reaction, add the following in the specified order:

ComponentVolumeFinal Concentration
Nuclease-free waterto 20 µL-
10x Topoisomerase II Assay Buffer2 µL1x
10 mM ATP2 µL1 mM
kDNA (100 ng/µL)1 µL5 ng/µL (100 ng total)
This compound or control (DMSO, Etoposide, ICRF-193)1 µLVariable
Human Topoisomerase IIα (1-2 units)1 µL1-2 units
  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reactions by adding 5 µL of 5x Stop Solution/Loading Dye to each tube and mix gently.

  • Load the entire reaction mixture into the wells of the 1% agarose gel.

  • Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the bromophenol blue dye front has migrated approximately 75% of the gel length.

  • Visualize the DNA bands under UV light and capture an image using a gel documentation system.

Interpretation of Results:

  • No enzyme control: A single band of catenated kDNA will be observed in the well or at the top of the gel, as it cannot migrate into the gel matrix.

  • Enzyme only control: The kDNA will be decatenated into minicircles, which will migrate into the gel as distinct bands.

  • Inhibitor-treated samples: Inhibition of topoisomerase IIα activity will result in a dose-dependent decrease in the intensity of the decatenated DNA bands and a corresponding increase in the amount of catenated kDNA remaining in the well. The IC50 value is the concentration of this compound that inhibits 50% of the decatenation activity.

Visualizations

Experimental Workflow: Topoisomerase II Decatenation Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_gel Prepare 1% Agarose Gel prep_rxn Prepare Reaction Mixes on Ice (Buffer, ATP, kDNA, this compound/Controls) add_topo Add Topoisomerase IIα prep_rxn->add_topo incubate Incubate at 37°C for 30 min add_topo->incubate stop_rxn Stop Reaction with Loading Dye incubate->stop_rxn electrophoresis Agarose Gel Electrophoresis stop_rxn->electrophoresis visualize Visualize DNA under UV Light electrophoresis->visualize

Caption: Workflow for the Topoisomerase II decatenation assay.

Signaling Pathway: The Catalytic Cycle of Topoisomerase II and Potential Inhibition by this compound

The following diagram illustrates the catalytic cycle of topoisomerase II and the potential points of inhibition. As the exact mechanism of this compound is not fully elucidated, it is hypothesized to act as a catalytic inhibitor, interfering with a step prior to the formation of the cleavage complex.

G cluster_cycle Topoisomerase II Catalytic Cycle cluster_inhibitors Inhibitor Action s1 1. Topo II binds to G-segment DNA s2 2. T-segment DNA is captured s1->s2 s3 3. ATP binding induces conformational change and cleavage of G-segment (Cleavage Complex) s2->s3 s4 4. T-segment passes through the break s3->s4 s5 5. G-segment is re-ligated s4->s5 s6 6. T-segment is released s5->s6 s7 7. ATP hydrolysis resets the enzyme s6->s7 s7->s1 poison Topo II Poisons (e.g., Etoposide) poison->s3 Stabilize catalytic Catalytic Inhibitors (e.g., ICRF-193) catalytic->s7 Inhibit pericosine This compound (Hypothesized) pericosine->s1 Inhibit DNA Binding? pericosine->s3 Prevent Cleavage?

Caption: Topoisomerase II catalytic cycle and inhibitor action points.

Logical Relationship: Classification of Topoisomerase II Inhibitors

This diagram illustrates the classification of topoisomerase II inhibitors based on their mechanism of action.

G cluster_examples_p Examples cluster_examples_c Examples inhibitors Topoisomerase II Inhibitors poisons Poisons (Stabilize Cleavage Complex) inhibitors->poisons Mechanism catalytic Catalytic Inhibitors (Interfere with Catalytic Cycle) inhibitors->catalytic Mechanism etoposide Etoposide doxorubicin Doxorubicin icrf193 ICRF-193 novobiocin Novobiocin

Caption: Classification of Topoisomerase II inhibitors.

References

Application Notes and Protocols for In Vivo Studies of Pericosine A in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pericosine A, a marine-derived natural product isolated from the fungus Periconia byssoides, has demonstrated promising anticancer properties.[1][2] In vitro studies have shown its cytotoxic activity against various human cancer cell lines, including breast and glioblastoma cell lines.[1] Mechanistic studies suggest that this compound exerts its effects through the inhibition of key molecules in cancer progression, such as EGFR tyrosine kinase and human topoisomerase II.[1][3] While in vivo efficacy has been observed in murine leukemia models[1][2], its evaluation in solid tumor xenograft models is a critical next step for preclinical development.

These application notes provide detailed protocols for designing and conducting in vivo studies to evaluate the antitumor efficacy of this compound using mouse xenograft models. The protocols cover cell line selection, animal model considerations, tumor establishment, drug formulation and administration, and endpoint analysis.

I. Data Presentation: Hypothetical Efficacy Data

The following table represents a structured summary of potential quantitative data from an in vivo study of this compound in a breast cancer xenograft model.

Table 1: Antitumor Efficacy of this compound in a Breast Cancer Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Day 28 (mm³) ± SEMPercent Tumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control-Daily, IP1500 ± 1500+5.0 ± 1.5
This compound10Daily, IP900 ± 12040+2.5 ± 2.0
This compound25Daily, IP525 ± 9565-1.0 ± 1.8
This compound50Daily, IP225 ± 6085-4.5 ± 2.5
Positive ControlVariesVariesVariesVariesVaries

SEM: Standard Error of Mean

II. Experimental Protocols

A. Cell Line and Culture
  • Cell Line Selection: Based on in vitro cytotoxicity data, select a suitable human cancer cell line.[1] For example, a breast cancer cell line (e.g., MCF-7, MDA-MB-231) or a glioblastoma cell line (e.g., U87 MG).

  • Cell Culture:

    • Culture the selected cells in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Ensure cells are in the exponential growth phase and have a viability of >95% as determined by trypan blue exclusion before implantation.

    • Passage the cells at least twice after thawing from liquid nitrogen before implantation.

B. Animal Model
  • Animal Strain: Use immunodeficient mice, such as athymic nude mice (nu/nu) or NOD-scid IL2Rgamma(null) (NSG) mice, which are capable of accepting human tumor xenografts.[4][5][6]

  • Age and Sex: Use female mice aged 6-8 weeks.

  • Acclimatization: Allow mice to acclimatize for at least one week before any experimental procedures.

  • Housing: House mice in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.

C. Tumor Xenograft Establishment
  • Cell Preparation:

    • Harvest cells during their exponential growth phase.

    • Wash the cells twice with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel® (1:1 ratio) at a concentration of 1 x 10^7 cells/mL. The use of an extracellular matrix like Cultrex BME can improve tumor take and growth.

  • Implantation:

    • Anesthetize the mice using an appropriate anesthetic agent.

    • Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.

  • Tumor Monitoring:

    • Monitor the mice for tumor growth.

    • Once tumors become palpable, measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.[5]

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .

    • Randomize mice into treatment groups when the average tumor volume reaches approximately 100-150 mm³.

D. This compound Formulation and Administration
  • Formulation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • For injections, dilute the stock solution to the desired final concentrations in a vehicle such as sterile PBS or a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water.

  • Administration:

    • Administer this compound or the vehicle control to the respective groups of mice.

    • The typical routes of administration for systemic delivery are intravenous (IV) or intraperitoneal (IP).[5] Oral gavage (PO) is another option depending on the compound's bioavailability.

    • The dosing volume should be calculated based on the individual mouse's body weight (e.g., 10 mL/kg).

    • The dosing schedule can be daily, every other day, or as determined by preliminary toxicity studies.

E. Efficacy Evaluation and Endpoint Analysis
  • Tumor Growth Measurement: Continue to measure tumor volumes and body weights 2-3 times per week throughout the study.

  • Endpoint Criteria: The study may be terminated when:

    • The tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³).

    • Significant tumor regression is observed in the treatment groups.

    • Mice show signs of excessive toxicity (e.g., >20% body weight loss, lethargy, hunched posture).

  • Data Analysis:

    • Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control group.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Process the tumors for further analysis, such as histopathology, immunohistochemistry (to assess markers of proliferation and apoptosis), or Western blotting (to confirm target engagement, e.g., p-EGFR levels).

    • Isolate human tumor cells from the xenograft tissue for further molecular analysis by depleting mouse cells.[7]

III. Visualization of Pathways and Workflows

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Pericosine_A This compound Pericosine_A->EGFR Inhibition Ligand Ligand (e.g., EGF) Ligand->EGFR Xenograft_Workflow cluster_pre Preparation cluster_exp Experiment cluster_post Analysis Cell_Culture 1. Cell Line Culture (e.g., Breast Cancer) Implantation 3. Subcutaneous Tumor Cell Implantation Cell_Culture->Implantation Animal_Prep 2. Animal Acclimatization (Immunodeficient Mice) Animal_Prep->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Treatment with This compound or Vehicle Randomization->Treatment Monitoring 7. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 8. Endpoint Reached (Tumor Size / Toxicity) Monitoring->Endpoint Analysis 9. Tumor Excision & Analysis (Weight, IHC, WB) Endpoint->Analysis Logical_Relationship cluster_compound Compound cluster_mechanism Mechanism of Action cluster_effect Cellular Effects cluster_outcome In Vivo Outcome Pericosine_A This compound Target_Inhibition Inhibition of EGFR & Topoisomerase II Pericosine_A->Target_Inhibition Cell_Effects Decreased Proliferation Increased Apoptosis Target_Inhibition->Cell_Effects Tumor_Inhibition Tumor Growth Inhibition in Xenograft Model Cell_Effects->Tumor_Inhibition

References

Application Notes and Protocols for Determining the IC50 Values of Pericosine A in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pericosine A is a marine-derived natural product isolated from the fungus Periconia byssoides.[1][2] It has demonstrated significant in vitro and in vivo antitumor activity, making it a promising candidate for cancer research and drug development.[3] Mechanistic studies have identified this compound as an inhibitor of both EGFR (Epidermal Growth Factor Receptor) tyrosine kinase and human topoisomerase II, suggesting a multi-targeted approach to disrupting cancer cell proliferation and survival.[1][2] It has shown selective cytotoxicity against various human cancer cell lines, including breast and glioblastoma cell lines.[1][2]

The half-maximal inhibitory concentration (IC50) is a critical parameter that quantifies the potency of a compound in inhibiting a specific biological process, such as cell proliferation, by 50%.[4][5] Determining the IC50 value is a fundamental step in the preclinical evaluation of potential anticancer agents like this compound. This document provides detailed protocols for two common and robust methods for determining IC50 values in adherent cancer cell lines: the MTT colorimetric assay and the CellTiter-Glo® luminescent assay.

Section 1: Experimental Protocols

Two primary methods are detailed below. The MTT assay is a cost-effective, colorimetric endpoint assay, while the CellTiter-Glo® assay is a more sensitive, luminescence-based method that measures ATP levels as an indicator of metabolic activity.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells by quantifying the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.[6][7] The amount of formazan produced is directly proportional to the number of viable cells.[8]

Materials

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • Sterile PBS (Phosphate-Buffered Saline)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in sterile PBS)[7][9]

  • DMSO (Dimethyl sulfoxide) or other suitable formazan solubilization solution[9]

  • Sterile 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm, reference at 630 nm optional)[6][7]

  • Multichannel pipette

Procedure

  • Cell Culture and Seeding:

    • Culture the chosen cancer cell line in a T-75 flask to approximately 70-80% confluency. Ensure cells are in the logarithmic growth phase.[6]

    • Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge to obtain a cell pellet.

    • Resuspend the cells in fresh complete medium and perform a cell count (e.g., using a hemocytometer) to determine cell density and viability.[6]

    • Dilute the cell suspension to the optimal seeding density (typically 1,000-10,000 cells/well, to be optimized for each cell line) and seed 100 µL into each well of a 96-well plate.[9]

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.[8]

  • This compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium from your DMSO stock. A common starting range is a 10-fold serial dilution.

    • Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include "vehicle control" wells (medium with DMSO only) and "blank" wells (medium only, no cells).[8] It is recommended to perform each treatment in triplicate.

    • Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours).[5]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[6]

    • Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.[6]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[6]

    • Add 150 µL of DMSO to each well to dissolve the crystals.[9]

    • Place the plate on an orbital shaker for 10-15 minutes at a low speed to ensure complete solubilization.[7][9]

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[6]

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay determines the number of viable cells by quantifying ATP, which signals the presence of metabolically active cells.[10] The luminescent signal is proportional to the amount of ATP and, therefore, to the number of viable cells in culture.

Materials

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit[11]

  • Sterile, opaque-walled 96-well plates (suitable for luminescence)[12]

  • Humidified incubator (37°C, 5% CO2)

  • Luminometer

  • Multichannel pipette

  • Orbital plate shaker

Procedure

  • Cell Culture and Seeding:

    • Follow the same procedure as described in Protocol 1 (steps 1.1-1.3).

    • Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.[11]

    • Include control wells with medium only for background luminescence measurement.[12]

    • Incubate for 24 hours to allow cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium as described in Protocol 1 (step 2.1-2.2).

    • Add the diluted compounds to the appropriate wells. Include vehicle control wells.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[12]

  • Assay Reagent Preparation and Addition:

    • Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes before use.[13]

    • Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[10]

  • Signal Generation and Measurement:

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[13]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10][13]

    • Measure the luminescence of each well using a luminometer.

Section 2: Data Presentation and Interpretation

Data Analysis

  • Background Subtraction : Subtract the average absorbance/luminescence value of the "blank" (medium only) wells from all other wells.[6][12]

  • Calculate Percent Viability : Normalize the data to the vehicle control. The viability of the cells treated with this compound is expressed as a percentage relative to the vehicle-treated control cells (which are considered 100% viable).

    • Formula : Percent Viability = (Corrected Absorbance of Treated Sample / Corrected Absorbance of Vehicle Control) x 100

  • Generate Dose-Response Curve : Plot the percent cell viability (Y-axis) against the logarithm of the this compound concentration (X-axis).[6]

  • Determine IC50 : Use non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) in a suitable software like GraphPad Prism to fit the curve and determine the IC50 value. The IC50 is the concentration of this compound that results in a 50% reduction in cell viability.[8][11]

Data Presentation

Quantitative IC50 data should be summarized in a clear and structured table for easy comparison across different cell lines and exposure times.

Cancer TypeCell LineExposure Time (h)This compound IC50 (µM)
Breast CancerMCF-772Value
Breast CancerMDA-MB-23172Value
GlioblastomaU-87 MG72Value
LeukemiaP38848Value
Prostate CancerPC-372Value
Colon CancerHCT11672Value
Note: The IC50 values in this table are placeholders. Researchers must determine these values experimentally for their specific cell lines and conditions.

Section 3: Visualization of Workflows and Pathways

Experimental Workflow for IC50 Determination

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Viability Assay cluster_analysis Phase 4: Data Analysis culture Culture Cancer Cells (Logarithmic Growth Phase) harvest Harvest & Count Cells culture->harvest seed Seed Cells into 96-Well Plate harvest->seed incubate_attach Incubate (24h) for Cell Attachment seed->incubate_attach add_drug Add Drug Dilutions to Wells incubate_attach->add_drug prep_drug Prepare this compound Serial Dilutions prep_drug->add_drug incubate_drug Incubate (48-72h) with this compound add_drug->incubate_drug add_reagent Add Viability Reagent (MTT or CellTiter-Glo) incubate_drug->add_reagent incubate_reagent Incubate for Signal Development add_reagent->incubate_reagent read_plate Measure Signal (Absorbance/Luminescence) incubate_reagent->read_plate calc_viability Calculate % Viability vs. Control read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value (Non-linear Regression) plot_curve->calc_ic50

Caption: General experimental workflow for determining the IC50 value of this compound.

This compound Mechanism of Action: EGFR Signaling Pathway

This compound inhibits the EGFR signaling pathway, which is crucial for cell proliferation and survival.[1][2] Dysregulation of this pathway is common in many cancers.[14]

G egf Growth Factor (e.g., EGF) egfr EGFR egf->egfr pi3k PI3K egfr->pi3k pericosine This compound pericosine->inhibition_node akt AKT pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Growth mtor->proliferation

References

Application Notes and Protocols for Pericosine A in the Neutralization of Organosulfur Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Pericosine A, a fungal-derived natural product, in the effective neutralization of malodorous organosulfur compounds. The information is based on published research and is intended to guide further investigation and application development.

Introduction

This compound is a C7 cyclohexenoid metabolite originally isolated from the sea hare-derived fungus Periconia byssoides.[1][2][3] While initially investigated for its cytotoxic and antitumor properties, recent studies have highlighted its potent ability to neutralize volatile organosulfur compounds (VSCs), which are notorious for their pungent and unpleasant odors.[1][2] The primary malodorous components in skunk anal secretions, for instance, are thiols and thioacetates, which are effectively rendered odorless upon reaction with this compound.[2][4]

This unique reactivity, combined with a favorable safety profile, positions this compound as a promising candidate for a new generation of deodorizing agents in various applications, from consumer products to industrial settings.

Mechanism of Action

This compound functions as a stable electrophilic compound.[4] It readily reacts with nucleophilic organosulfur compounds, such as thiols and thioacetates, through a proposed SN2'-type mechanism.[4] This reaction results in the formation of stable, non-volatile, and odorless thioethers, effectively neutralizing the malodor.[4][5] The reaction is robust and can be carried out in aqueous conditions.

Pericosine_A_Mechanism cluster_reactants Reactants cluster_products Products Pericosine_A This compound (Electrophile) Mechanism SN2'-type Reaction (Aqueous Conditions) Pericosine_A->Mechanism Reacts with Organosulfur Organosulfur Compound (e.g., R-SH - Thiol) (Nucleophile) Organosulfur->Mechanism Thioether Stable & Odorless Thioether Adduct Mechanism->Thioether Forms

Caption: Proposed SN2'-type reaction mechanism of this compound with organosulfur compounds.

Quantitative Data Summary

The following tables summarize the key findings regarding the efficacy and safety of this compound.

Table 1: Efficacy of this compound against Organosulfur Compounds

Organosulfur Compound TypeReactivity with this compoundOutcomeReference
Thiols (e.g., in skunk spray)Readily reacts under aqueous conditionsTransformation into stable, odorless products[4]
Thioacetates (e.g., in skunk spray)Readily reacts under aqueous conditionsTransformation into stable, odorless products[4]

Table 2: In Vitro Safety Profile of this compound

AssayResultConclusionReference
Skin Irritation TestNon-irritatingSafe for topical application[4][5]
Eye Irritation TestNon-irritatingSafe for use in formulations near the eyes[4][5]

Experimental Protocols

The following are detailed protocols based on methodologies reported in the literature for the neutralization of organosulfur compounds using this compound.

Protocol for In Vitro Neutralization of Organosulfur Compounds

This protocol describes a general procedure for evaluating the efficacy of this compound in neutralizing a model organosulfur compound in a laboratory setting.

Materials:

  • This compound

  • Model organosulfur compound (e.g., 3-methyl-1-butanethiol)

  • Aqueous buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • Reaction vials

  • Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).

  • Prepare a stock solution of the model organosulfur compound in the same solvent.

  • In a reaction vial, add the aqueous buffer solution.

  • Add the organosulfur compound to the buffer to achieve a final concentration representative of the target application.

  • Add this compound to the vial to initiate the reaction. A molar excess of this compound may be required for complete neutralization.

  • As a control, prepare a similar vial containing the organosulfur compound in the buffer without this compound.

  • Seal the vials and incubate at room temperature for a specified period (e.g., 1 hour), with gentle agitation.

  • Analyze the headspace of both the reaction and control vials using GC-MS to quantify the reduction in the volatile organosulfur compound.

Neutralization_Workflow Start Start Prep_Reagents Prepare Stock Solutions (this compound, Organosulfur) Start->Prep_Reagents Setup_Reaction Set up Reaction Vial (Buffer + Organosulfur) Prep_Reagents->Setup_Reaction Setup_Control Set up Control Vial (Buffer + Organosulfur, No this compound) Prep_Reagents->Setup_Control Add_Pericosine Add this compound to Reaction Vial Setup_Reaction->Add_Pericosine Incubate Incubate Both Vials (Room Temp, 1 hr) Setup_Control->Incubate Add_Pericosine->Incubate Analyze Analyze Headspace via GC-MS Incubate->Analyze Compare Compare Results & Quantify Reduction Analyze->Compare End End Compare->End

Caption: Experimental workflow for in vitro neutralization of organosulfur compounds.

Protocol for Sensory Evaluation of Odor Neutralization

This protocol outlines a method for assessing the change in perceived odor after treatment with this compound.

Materials:

  • Source of organosulfur odor (e.g., skunk spray extract or a synthetic mimic)

  • This compound formulation

  • Control formulation (without this compound)

  • Odor-free sample containers

  • A panel of trained sensory assessors

Procedure:

  • Dispense a standardized amount of the odor source into two separate sample containers.

  • Treat one sample with the this compound formulation.

  • Treat the second sample with the control formulation.

  • Allow the samples to equilibrate for a set amount of time.

  • Present the samples to the sensory panel in a randomized and blinded fashion.

  • Assessors should rate the odor intensity of each sample on a defined scale (e.g., a 9-point hedonic scale).

  • Assessors can also provide qualitative descriptions of the odor.

  • Statistically analyze the intensity ratings to determine if there is a significant reduction in odor in the this compound-treated sample compared to the control.

Applications and Future Directions

The ability of this compound to safely and effectively neutralize potent organosulfur compounds opens up a wide range of potential commercial applications.[5] These include, but are not limited to:

  • Pet Care Products: Deodorizing shampoos, sprays, and litter additives.

  • Personal Care: Active ingredient in deodorants, foot creams, and oral care products to combat halitosis.

  • Household Cleaners: Odor eliminators for carpets, upholstery, and general-purpose cleaning.

  • Industrial Applications: Treatment of waste streams and air scrubbing in manufacturing facilities.

Further research is warranted to explore the full spectrum of organosulfur compounds that can be neutralized by this compound and its synthetic analogues.[5] Optimization of formulations for specific applications and scaling up the production of this compound are key next steps for its commercialization.[5]

Ordering Information

This compound is a specialized natural product. For research quantities, please inquire with suppliers of fine chemicals and natural product libraries.

Disclaimer: The information provided in these application notes is for research and development purposes only. It is the responsibility of the user to ensure compliance with all applicable safety and regulatory guidelines.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pericosine A Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of Pericosine A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield of this promising anti-tumor compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the total synthesis of this compound?

A1: The most frequently reported chiral starting materials for the enantioselective synthesis of this compound are (-)-shikimic acid and (-)-quinic acid.[1] Both are naturally occurring, relatively inexpensive, and provide a pre-existing stereochemical framework that can be elaborated to the target molecule. A divergent synthesis from D-ribose has also been reported.[2]

Q2: What is the key challenge in the stereoselective synthesis of this compound?

A2: A primary challenge is the stereocontrolled introduction of multiple contiguous stereocenters on the cyclohexane (B81311) ring.[3][4] The relative and absolute stereochemistry of the three hydroxyl groups and the chloro group at C-6 must be precisely controlled to achieve the desired biologically active isomer.[5]

Q3: Are there specific safety precautions to consider during the synthesis?

A3: Yes. Several reagents used in the synthesis of this compound are hazardous. For example, osmium tetroxide (OsO₄), often used for dihydroxylation, is highly toxic and volatile.[6][7] Thionyl chloride (SOCl₂), used for chlorination, is corrosive and releases toxic fumes. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for each reagent before use.

Q4: How can I monitor the progress of the key reactions?

A4: Thin-layer chromatography (TLC) is a standard method for monitoring reaction progress. Staining with potassium permanganate (B83412) (KMnO₄) is effective for visualizing hydroxylated intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are essential for confirming the structure and purity of intermediates and the final product.[5]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during key steps of this compound total synthesis.

Dihydroxylation of the Cyclohexene (B86901) Precursor

The syn-dihydroxylation of a cyclohexene derivative is a critical step to install two of the three hydroxyl groups with the correct stereochemistry.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Diol Incomplete reaction.Increase reaction time and/or temperature. Ensure the catalytic cycle of OsO₄ is regenerating efficiently by using a co-oxidant like N-methylmorpholine N-oxide (NMO).[7]
Over-oxidation to the dicarbonyl compound.This is more common with KMnO₄. Use of catalytic OsO₄ with a suitable co-oxidant is generally more selective.[6][7] If using KMnO₄, maintain cold and basic conditions.
Difficult isolation of the product.The diol product can be highly polar. Use appropriate purification techniques such as silica (B1680970) gel chromatography with a polar eluent system (e.g., ethyl acetate/methanol).
Incorrect Stereochemistry (anti-diol formation) Incorrect choice of reagents.For syn-dihydroxylation, use OsO₄/NMO or cold, basic KMnO₄.[6][8] Anti-dihydroxylation occurs via epoxidation followed by acid-catalyzed ring-opening.[8]
Side Reactions Cleavage of the diol.If using KMnO₄ under harsh conditions (acidic or neutral, elevated temperature), oxidative cleavage of the newly formed diol can occur. Ensure the reaction is performed under cold, basic conditions.[6]
Introduction of the Chlorine Atom at C-6

The installation of the chlorine atom is a crucial step that can be prone to low yields and the formation of side products.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Chlorinated Product Inefficient chlorination.In one reported synthesis, the use of excess thionyl chloride (SOCl₂) was found to be crucial for achieving a better yield (42%) compared to a stoichiometric amount (10%).[9]
Rearrangement of the double bond.The reaction of an enol with SOCl₂ can lead to rearrangement of the double bond.[9] Careful control of reaction temperature and addition rate may minimize this.
Formation of elimination byproducts.The reaction conditions might favor elimination. Running the reaction at a lower temperature could help to suppress this side reaction.
Poor Stereoselectivity Non-stereoselective reaction conditions.The choice of substrate and reaction conditions is critical. An SN' mechanism has been proposed for the chlorination step in some syntheses, which can influence the stereochemical outcome.[5]
Protecting Group Manipulations

The use of protecting groups for the hydroxyl functions is essential. Issues with their introduction or removal can significantly impact the overall yield.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield on Protection/Deprotection Harsh reaction conditions leading to decomposition.Select protecting groups that can be removed under mild conditions. For example, silyl (B83357) ethers (e.g., TBS) can be removed with fluoride (B91410) sources like TBAF, and acetonides can be removed with mild acid.[1]
Incomplete reaction.Ensure you are using a sufficient excess of the deprotecting agent and adequate reaction time. Monitor the reaction closely by TLC.
Steric hindrance.Bulky protecting groups may be difficult to introduce or remove. Consider using smaller protecting groups if steric hindrance is an issue.
Protecting Group Migration Acidic or basic conditions can sometimes facilitate the migration of protecting groups (e.g., silyl groups) between adjacent hydroxyls.Use neutral conditions where possible or choose a more robust protecting group.

Experimental Protocols

Key Experiment: Synthesis of 6-Halogenated this compound Analogs

The following protocols are adapted from the synthesis of 6-halo-substituted this compound derivatives and provide a general framework.[1] Researchers should refer to the original publication for specific characterization data.

1. Synthesis of Methyl (-)-3,4-O-Cyclohexylidene-6-fluoro-3,4,5-trihydroxy-1-cyclohexene carboxylate

  • To a solution of the corresponding epoxide starting material (1.0 eq) in CH₂Cl₂ in a polyethylene (B3416737) tube at 0 °C, add (HF)n/pyridine complex (excess).

  • Stir the mixture at 0 °C for 15 minutes.

  • Quench the reaction by adding saturated aqueous NaHCO₃.

  • Extract the mixture with CH₂Cl₂.

  • Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

2. Synthesis of Methyl (-)-3,4-O-Cyclohexylidene-3,4,5-trihydroxy-6-iodo-1-cyclohexene carboxylate

  • To a solution of the epoxide starting material (1.0 eq) in CH₂Cl₂ at 0 °C, add AlI₃ (0.33 eq).

  • Stir the mixture at 0 °C for 2 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃.

  • Extract the mixture with CH₂Cl₂.

  • Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

3. Deprotection to afford (-)-6-Fluorothis compound

  • To a solution of the protected fluorinated intermediate (1.0 eq) in MeOH at 0 °C, add trifluoroacetic acid (TFA).

  • Stir the reaction mixture at room temperature for 3.5 hours.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on neutral silica gel.

Data Presentation

Table 1: Comparison of Yields for the Synthesis of 6-Halo-Substituted this compound Analogs

HalogenReagentReaction TimeTemperatureYield
Fluorine(HF)n/pyridine15 min0 °C46%
BromineBBr₃--78 °C14%
IodineAlI₃2 h0 °C60%

Data adapted from the synthesis of 6-halothis compound analogs.[1]

Visualizations

Logical Workflow for Troubleshooting Low Yields

Troubleshooting_Workflow start Low Yield Observed check_purity Check Purity of Starting Materials & Reagents start->check_purity check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) check_purity->check_conditions optimize_reagents Optimize Reagent Stoichiometry check_conditions->optimize_reagents analyze_byproducts Analyze Byproducts (TLC, NMR, MS) optimize_reagents->analyze_byproducts side_reaction Identify Side Reaction analyze_byproducts->side_reaction modify_conditions Modify Conditions to Minimize Side Reaction side_reaction->modify_conditions change_reagents Consider Alternative Reagents/Catalyst side_reaction->change_reagents change_route Evaluate Alternative Synthetic Route side_reaction->change_route success Yield Optimized modify_conditions->success change_reagents->success change_route->success

Caption: A logical workflow for troubleshooting and optimizing reaction yields.

Experimental Workflow for Synthesis of Halogenated this compound Analogs

Halogenation_Workflow start Epoxide Intermediate halogenation Halogenation (HF/py, AlI3, etc.) start->halogenation workup Aqueous Workup & Extraction halogenation->workup purification1 Column Chromatography workup->purification1 protected_product Protected Halogenated Intermediate purification1->protected_product deprotection Deprotection (TFA) protected_product->deprotection purification2 Column Chromatography deprotection->purification2 final_product Final Halogenated This compound Analog purification2->final_product

Caption: General experimental workflow for the synthesis of halogenated analogs.

References

Technical Support Center: Purification of Pericosine A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Pericosine A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification important?

This compound is a cytotoxic fungal metabolite isolated from Periconia byssoides.[1] It has shown significant in vitro cytotoxicity against P388 lymphocytic leukemia cells, making it a compound of interest for anticancer drug development.[1] Effective purification is crucial to obtain a pure compound for accurate biological evaluation and further research.

Q2: What is the general workflow for the purification of this compound?

The purification of this compound from a fungal culture generally involves a multi-step process:

  • Cultivation: The fungus Periconia byssoides is grown in a suitable culture medium.

  • Extraction: The fungal culture is extracted with an organic solvent, typically ethyl acetate (B1210297) (AcOEt).[1]

  • Chromatographic Separation: The crude extract is subjected to sequential chromatographic techniques, starting with silica (B1680970) gel column chromatography followed by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

Q3: What are the major challenges in the purification of this compound?

The primary challenges in purifying this compound include:

  • Compound Instability: this compound and its analogues can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation and low yields.

  • Co-elution of Impurities: The crude extract contains a complex mixture of related compounds and other fungal metabolites, making separation difficult.

  • Low Abundance: As with many natural products, the concentration of this compound in the fungal culture can be low, requiring an efficient purification strategy to obtain sufficient quantities.

Q4: Is this compound a single compound?

Natural this compound isolated from Periconia byssoides has been reported to be an enantiomeric mixture. If a single enantiomer is required for specific biological assays, chiral chromatography may be necessary, adding another layer of complexity to the purification process.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Low Yield or Decomposition of this compound during Silica Gel Chromatography

Symptoms:

  • Streaking or tailing of the target compound on the TLC plate.

  • Appearance of new spots on the TLC plate after exposure to silica gel.

  • Significantly lower than expected yield of this compound after column chromatography.

Possible Causes and Solutions:

Possible Cause Solution
Acid-catalyzed degradation on silica gel Deactivate the silica gel: Prepare a slurry of silica gel in the starting mobile phase and add a small amount of a base, such as 1-2% triethylamine (B128534) (TEA) or ammonia. Pack the column with the neutralized slurry. Alternatively, use commercially available neutral silica gel.
Compound instability over time Work quickly and keep fractions cold. Analyze fractions as soon as possible to avoid potential degradation in solution.
Improper solvent system Optimize the solvent system using TLC. A common mobile phase for this compound is a gradient of methanol (B129727) in dichloromethane (B109758) (CH₂Cl₂).[1] Ensure the chosen solvent system provides good separation between this compound and major impurities.
Issue 2: Poor Separation and Co-elution of Impurities in RP-HPLC

Symptoms:

  • Broad or tailing peaks for this compound.

  • Overlapping peaks of this compound and impurities.

  • Inconsistent retention times.

Possible Causes and Solutions:

Possible Cause Solution
Suboptimal mobile phase conditions Adjust mobile phase pH: For polar, ionizable compounds, small changes in pH can significantly impact retention and peak shape. Experiment with adding a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress ionization and improve peak symmetry.
Inappropriate gradient profile Optimize the gradient: A shallow gradient around the elution point of this compound can improve the resolution between closely eluting compounds. Start with a scouting gradient to determine the approximate elution conditions and then refine the gradient accordingly.
Column overload Reduce sample load: Injecting too much sample can lead to peak broadening and poor separation. Reduce the injection volume or the concentration of the sample.
Secondary interactions with the stationary phase Use a different stationary phase: If peak tailing persists, consider using a column with a different chemistry (e.g., an embedded polar group column) that may offer different selectivity for this compound and its impurities.

Experimental Protocols

General Protocol for the Purification of this compound

This protocol is a generalized procedure based on published methods.[1] Optimization will be required for specific laboratory conditions and fungal strains.

  • Fungal Cultivation:

    • Culture the Periconia byssoides strain in an artificial seawater medium containing 1% malt (B15192052) extract, 1% glucose, and 0.05% peptone.

    • Adjust the pH to 7.5 and incubate at 27°C.[1]

  • Extraction:

    • After a suitable incubation period, extract the entire culture (mycelium and broth) exhaustively with ethyl acetate (AcOEt).

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Silica Gel Column Chromatography (Initial Purification):

    • Column Packing: Use neutral silica gel and pack the column using a slurry method with a non-polar solvent (e.g., hexane (B92381) or dichloromethane).

    • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elution: Elute the column with a step or linear gradient of increasing polarity. A common solvent system is a gradient of methanol in dichloromethane (e.g., starting from 100% CH₂Cl₂ and gradually increasing to 10% MeOH in CH₂Cl₂).[1]

    • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing this compound. Pool the fractions containing the target compound.

  • Reverse-Phase HPLC (Final Purification):

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile (B52724) in water, often with an acidic modifier like 0.1% formic acid to improve peak shape.

    • Gradient Program: Develop a gradient based on the polarity of this compound. A shallow gradient will likely be required for optimal separation.

    • Detection: Monitor the elution profile using a UV detector.

    • Fraction Collection: Collect the peak corresponding to this compound.

    • Purity Analysis: Assess the purity of the final product using analytical HPLC and spectroscopic methods (e.g., NMR, MS).

Quantitative Data

The following table presents a representative purification scheme for this compound. The values are illustrative and will vary depending on the specific experimental conditions.

Purification Step Total Mass (mg) Purity of this compound (%) Yield of this compound (%)
Crude Ethyl Acetate Extract10,000~1100
Silica Gel Chromatography Pool500~2050
Reverse-Phase HPLC Pool45>9545

Visualizations

Purification_Workflow Figure 1. General Purification Workflow for this compound cluster_extraction Extraction cluster_chromatography Chromatography Fungal_Culture Fungal Culture (Periconia byssoides) Solvent_Extraction Solvent Extraction (Ethyl Acetate) Fungal_Culture->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Silica_Gel Silica Gel Chromatography (Neutral Silica, CH₂Cl₂/MeOH gradient) Crude_Extract->Silica_Gel Semi_Pure Semi-Pure Fractions Silica_Gel->Semi_Pure RP_HPLC Reverse-Phase HPLC (C18, Acetonitrile/Water gradient) Semi_Pure->RP_HPLC Pure_Pericosine_A Pure this compound (>95%) RP_HPLC->Pure_Pericosine_A

Caption: Figure 1. General Purification Workflow for this compound

Troubleshooting_Logic Figure 2. Troubleshooting Logic for Low Yield in Silica Gel Chromatography Start Low Yield After Silica Gel Chromatography Check_TLC Analyze TLC of crude vs. purified fractions Start->Check_TLC New_Spots New spots or streaking present? Check_TLC->New_Spots Degradation Indicates compound degradation on silica New_Spots->Degradation Yes No_New_Spots No new spots, but low recovery New_Spots->No_New_Spots No Use_Neutral_Silica Action: Use neutral silica gel or deactivate with a base (e.g., TEA) Degradation->Use_Neutral_Silica Check_Polarity Did the compound elute as expected? No_New_Spots->Check_Polarity Adjust_Solvent Action: Adjust solvent gradient to ensure elution Check_Polarity->Adjust_Solvent No Still_Low_Yield If yield is still low after solvent adjustment Check_Polarity->Still_Low_Yield Yes Handling_Loss Consider mechanical losses or irreversible adsorption Still_Low_Yield->Handling_Loss

Caption: Figure 2. Troubleshooting Logic for Low Yield in Silica Gel Chromatography

References

Troubleshooting inconsistent results in Pericosine A cytotoxicity assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Pericosine A in cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a fungal metabolite originally isolated from Periconia byssoides that has demonstrated anticancer activity.[1] Its cytotoxic effects are attributed to its ability to inhibit key cellular enzymes, including Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II, which are crucial for cancer cell proliferation and survival.[2][3]

Q2: What are the optimal storage and handling conditions for this compound?

For long-term stability of at least four years, this compound should be stored at -20°C.[1] It is soluble in solvents such as Dichloromethane, DMSO, Ethanol, and Methanol.[4] When preparing stock solutions in DMSO, it is important to note that while many compounds are stable in DMSO for extended periods, repeated freeze-thaw cycles should be avoided.[5] For in vitro experiments, the final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[6]

Q3: I am observing high variability between my replicate wells. What are the common causes?

High variability in replicate wells is a common issue in cytotoxicity assays and can stem from several factors:

  • Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before and during plating. Gentle mixing of the cell suspension between pipetting steps can prevent cell settling.

  • Pipetting Errors: Use calibrated pipettes and maintain a consistent pipetting technique. Avoid introducing air bubbles into the wells.[7]

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate media components and affect cell growth. It is recommended to fill the perimeter wells with sterile PBS or media without cells and not use them for experimental data.

  • Compound Precipitation: At higher concentrations, this compound may precipitate in the culture medium, leading to inconsistent results. Visually inspect the wells for any signs of precipitation.[6]

Q4: My results show an unexpected increase in viability at higher concentrations of this compound. What could be the cause?

This "bell-shaped" dose-response curve can be due to several factors:

  • Compound Precipitation: As mentioned above, precipitation at high concentrations can interfere with the assay readout, particularly in absorbance-based assays.[6]

  • Interference with Assay Reagents: this compound, like some other natural products, might directly interact with the assay reagents. For example, it could reduce tetrazolium salts (like MTT) to formazan (B1609692), leading to a false-positive signal for viability.[6] It is crucial to run a control with this compound in cell-free media to check for this interaction.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound cytotoxicity experiments.

Issue 1: Inconsistent or Non-reproducible IC50/GI50 Values

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Compound Instability - Prepare fresh dilutions of this compound from a stock solution for each experiment. - While some compounds are stable in aqueous solutions for short periods, the stability of this compound in culture medium over long incubation times should be considered.[8]
Cell Health & Passage Number - Use cells that are in the logarithmic growth phase. - Ensure consistent cell passage numbers across experiments, as cell characteristics can change over time.
Assay-Specific Issues - If using an MTT assay, consider interference from this compound. Run controls with the compound in cell-free media.[6] - Consider switching to an alternative cytotoxicity assay that is less prone to compound interference, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®) or a fluorescence-based assay (e.g., Resazurin).[9][10]
Issue 2: Low Signal or Poor Sensitivity

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Insufficient Cell Number - Optimize the initial cell seeding density. A cell titration experiment can help determine the optimal number of cells per well.[7]
Sub-optimal Incubation Time - The duration of exposure to this compound can significantly impact the cytotoxic effect. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.[11]
Assay Choice - For low cell numbers or to detect subtle cytotoxic effects, a more sensitive assay like an ATP-based luminescence assay may be more appropriate than a colorimetric assay.[9]
Issue 3: High Background Signal

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Media Components - Phenol (B47542) red in culture medium can interfere with absorbance readings in some assays. Consider using a phenol red-free medium during the assay incubation step.
Compound Interference - As mentioned previously, this compound may directly reduce the assay reagent. Include a "compound only" control to measure and subtract this background signal.[6]
Contamination - Microbial contamination can lead to high background signals. Regularly check cell cultures for any signs of contamination.

Data Presentation

This compound Growth Inhibitory Activity (GI50) in Various Cancer Cell Lines

The following table summarizes the 50% growth inhibition (GI50) values of this compound against a panel of human cancer cell lines from the National Cancer Institute (NCI-60).

Cell LineCancer TypeGI50 (µM)
CCRF-CEM Leukemia<0.01 - 0.028
A549/ATCC Non-Small Cell Lung0.023
COLO 205 Colon<0.01
HTB-26 Breast10 - 50 µM (IC50)
PC-3 Pancreatic10 - 50 µM (IC50)
HepG2 Hepatocellular Carcinoma10 - 50 µM (IC50)

Note: Data compiled from multiple sources.[1][12] The values for HTB-26, PC-3, and HepG2 are reported as IC50.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of viable cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of culture medium per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock in serum-free medium to a final working concentration of 0.5 mg/mL. Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

Protocol 2: ATP-Based Luminescence Assay (e.g., CellTiter-Glo®)

This assay quantifies ATP, an indicator of metabolically active cells.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions.

  • Lysis and Luminescence Reaction: Add an equal volume of the ATP assay reagent to each well (e.g., 100 µL of reagent to 100 µL of medium). Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Measurement: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.

Mandatory Visualizations

Signaling Pathways

PericosineA_EGFR_Pathway PericosineA This compound EGFR EGFR PericosineA->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis

Caption: this compound inhibits the EGFR signaling pathway.

PericosineA_TopoII_Pathway PericosineA This compound TopoII Topoisomerase II PericosineA->TopoII DNA_Replication DNA Replication & Decatenation TopoII->DNA_Replication DSBs DNA Double-Strand Breaks TopoII->DSBs Stabilizes cleavage complex CellCycleArrest Cell Cycle Arrest DSBs->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: this compound inhibits Topoisomerase II activity.

Experimental Workflow

Cytotoxicity_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate24h Incubate 24h SeedCells->Incubate24h Treat Treat with this compound (Serial Dilutions) Incubate24h->Treat IncubateXh Incubate (e.g., 24, 48, 72h) Treat->IncubateXh AddReagent Add Assay Reagent (e.g., MTT, ATP) IncubateXh->AddReagent IncubateAssay Incubate (Assay Specific) AddReagent->IncubateAssay Measure Measure Signal (Absorbance/Luminescence) IncubateAssay->Measure Analyze Analyze Data (Calculate IC50/GI50) Measure->Analyze End End Analyze->End

Caption: General workflow for a cytotoxicity assay.

Troubleshooting Logic

Troubleshooting_Logic rect_node rect_node InconsistentResults Inconsistent Results? HighVariability High Variability between Replicates? InconsistentResults->HighVariability Yes UnexpectedViability Unexpectedly High Viability? InconsistentResults->UnexpectedViability No CheckPipetting Check Pipetting & Cell Seeding HighVariability->CheckPipetting Yes CheckPrecipitation Check for Compound Precipitation UnexpectedViability->CheckPrecipitation Yes AvoidEdgeWells Avoid Edge Wells CheckPipetting->AvoidEdgeWells CheckInterference Run Compound-only Control CheckPrecipitation->CheckInterference AlternativeAssay Consider Alternative Assay (ATP/LDH) CheckInterference->AlternativeAssay

Caption: Troubleshooting inconsistent cytotoxicity results.

References

Improving the solubility and stability of Pericosine A for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pericosine A. The following information is designed to address common challenges related to the solubility and stability of this natural compound in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a fungal metabolite with the chemical name (3S,4S,5S,6S)-6-chloro-3,4,5-trihydroxy-1-cyclohexene-1-carboxylic acid, methyl ester.[1][2] It is recognized for its anticancer properties, inhibiting the growth of various cancer cell lines, including breast, colon, and lung cancer.[1] Its mechanism of action involves the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key protein in cell signaling pathways that regulate cell growth and proliferation.[1]

Q2: What are the general solubility characteristics of this compound?

This compound is a solid compound that is soluble in several organic solvents, including Dimethyl Sulfoxide (B87167) (DMSO), ethanol, methanol, and dichloromethane.[1] However, like many complex natural products, it is expected to have poor aqueous solubility, which can present challenges when preparing solutions for in vitro experiments in aqueous-based cell culture media.

Q3: How should I prepare a stock solution of this compound?

It is recommended to prepare a high-concentration stock solution of this compound in an organic solvent.[3] DMSO is the most commonly used solvent for this purpose due to its ability to dissolve a wide range of compounds.[3][4]

Troubleshooting Guides

Issue 1: this compound precipitates out of solution when diluted in aqueous buffer or cell culture medium.

This is a common issue for hydrophobic compounds when a concentrated organic stock solution is diluted into an aqueous environment, a phenomenon often referred to as "crashing out."[5]

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the aqueous medium exceeds its solubility limit.Decrease the final working concentration. It is crucial to determine the maximum soluble concentration in your specific medium.[5]
Rapid Dilution Direct and rapid addition of the concentrated DMSO stock into the aqueous medium can cause localized supersaturation and immediate precipitation.Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture medium.[5][6] Add the compound dropwise while gently vortexing the medium to ensure even dispersion.[6]
Low Temperature of Media The solubility of many compounds decreases at lower temperatures.Always use cell culture media that has been pre-warmed to 37°C for making dilutions.[5]
Solvent Shock The abrupt change in solvent polarity from DMSO to the aqueous medium causes the compound to precipitate.Create an intermediate dilution of the stock solution in the culture medium before preparing the final working solution.[7]
Issue 2: Inconsistent or unexpected results in cell-based assays.

Inconsistent results can often be traced back to issues with the compound's solubility and stability in the assay medium.

Potential Cause Explanation Recommended Solution
Incomplete Dissolution The stock solution was not fully dissolved before use, leading to inaccurate concentrations in subsequent dilutions.Visually inspect the stock solution to ensure no solid particles are present. Gentle warming (up to 37°C) and vortexing can aid dissolution.[5]
Compound Degradation This compound may not be stable in the aqueous assay medium over the duration of the experiment.Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment.[3] For long-term experiments, consider the stability of the compound under your specific assay conditions.
DMSO Toxicity High concentrations of DMSO can be toxic to cells, affecting viability and experimental outcomes.Ensure the final concentration of DMSO in the cell culture medium is low, typically below 0.5% and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.[8][9] Always include a vehicle control (medium with the same concentration of DMSO as the treated wells) in your experiments.[8]
Interaction with Media Components Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can interact with the compound, affecting its availability and activity.Consider reducing the serum concentration or performing the assay in a serum-free medium after an initial cell attachment period.[10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays

This protocol provides a general procedure for preparing this compound solutions for use in cell-based assays.

Materials:

  • This compound (solid powder)

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Accurately weigh a precise amount of this compound powder (e.g., 2.23 mg).

    • Calculate the required volume of DMSO to achieve a 10 mM concentration using the molecular weight of this compound (222.6 g/mol ).

    • Add the calculated volume of DMSO to the vial containing the this compound powder.

    • Vortex the solution thoroughly to ensure complete dissolution. If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes.[5] Visually inspect to confirm no solid particles remain.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8]

  • Prepare Working Solutions in Cell Culture Medium:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Pre-warm the complete cell culture medium to 37°C.

    • Perform a serial dilution to reach the desired final concentrations. It is recommended to first prepare an intermediate dilution to minimize precipitation.[7]

    • Example Dilution for a 10 µM final concentration:

      • Prepare a 1:100 intermediate dilution of the 10 mM stock solution in pre-warmed medium to get a 100 µM solution.

      • Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium to get the final 10 µM working solution. The final DMSO concentration will be 0.1%.

    • Gently mix the working solution by pipetting up and down. Visually inspect for any signs of precipitation before adding to the cells.

G Workflow for Preparing this compound Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO (Vortex/Warm if needed) weigh->dissolve aliquot Aliquot and Store at -20°C/-80°C dissolve->aliquot thaw Thaw Stock Solution aliquot->thaw intermediate Prepare Intermediate Dilution in Warmed Medium thaw->intermediate warm_media Pre-warm Cell Culture Medium to 37°C warm_media->intermediate final_dilution Prepare Final Working Solution intermediate->final_dilution Add to Cells Add to Cells final_dilution->Add to Cells

Caption: Workflow for preparing this compound stock and working solutions.

Protocol 2: General Procedure for Enhancing Aqueous Solubility of this compound using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their apparent aqueous solubility.[9] This protocol outlines a general method to explore this technique for this compound.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Vortex mixer and sonicator

  • 0.22 µm syringe filter

Procedure:

  • Preparation of HP-β-CD Solution: Prepare solutions of HP-β-CD in deionized water at various concentrations (e.g., 1%, 5%, 10% w/v).

  • Complexation:

    • Add an excess amount of this compound powder to each HP-β-CD solution.

    • Vortex the mixtures vigorously for 30 minutes.

    • Sonicate the mixtures for 30-60 minutes to facilitate complex formation.

    • Equilibrate the suspensions by shaking at room temperature for 24-48 hours to ensure maximum complexation.

  • Quantification of Solubilized this compound:

    • Centrifuge the suspensions to pellet the undissolved this compound.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Quantify the concentration of solubilized this compound in the filtrate using a suitable analytical method, such as HPLC-UV.

  • Data Analysis: Plot the concentration of solubilized this compound against the concentration of HP-β-CD to determine the extent of solubility enhancement.

HP-β-CD Concentration (% w/v) Hypothetical this compound Solubility (µg/mL) Fold Increase
0 (Control - Water)51
15010
525050
10550110

Note: The data in this table is hypothetical and serves as an example of expected results.

Protocol 3: General Procedure for Liposomal Formulation of this compound

Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs, potentially improving their solubility and delivery to cells.[11] The thin-film hydration method is a common technique for preparing liposomes.[12]

Materials:

  • This compound

  • Phospholipids (e.g., Dipalmitoylphosphatidylcholine - DPPC)

  • Cholesterol

  • Organic solvent (e.g., chloroform/methanol mixture)

  • Aqueous buffer (e.g., PBS)

  • Rotary evaporator

  • Probe sonicator or extruder

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

  • Hydration:

    • Hydrate the lipid film by adding the aqueous buffer and rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification:

    • Remove any unencapsulated this compound by dialysis or size exclusion chromatography.

  • Characterization:

    • Characterize the liposomal formulation for particle size, zeta potential, and encapsulation efficiency.

G Workflow for Liposomal Formulation of this compound dissolve Dissolve this compound, Phospholipids, and Cholesterol in Organic Solvent film Form Thin Lipid Film (Rotary Evaporation) dissolve->film hydrate Hydrate Film with Aqueous Buffer film->hydrate size_reduction Size Reduction (Sonication/Extrusion) hydrate->size_reduction purify Purify Liposomes (Dialysis/Chromatography) size_reduction->purify characterize Characterize Formulation (Size, Zeta Potential, Encapsulation) purify->characterize

Caption: Workflow for preparing liposomal this compound.

Signaling Pathway

This compound is known to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1] This pathway is crucial for cell proliferation and survival, and its dysregulation is a common feature in many cancers.

EGFR_Pathway Simplified EGFR Signaling Pathway and Inhibition by this compound cluster_downstream Downstream Signaling Cascades EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K PericosineA This compound PericosineA->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

References

Strategies to increase the production of Pericosine A from Periconia byssoides cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies aimed at increasing the production of Pericosine A from Periconia byssoides cultures. The information is presented in a question-and-answer format to directly address common issues and inquiries.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

A1: this compound is a cytotoxic metabolite produced by the fungus Periconia byssoides.[1] It belongs to a group of compounds known as carbasugars, which are carbohydrate derivatives where the oxygen atom in the ring is replaced by a methylene (B1212753) group.[2] Its unique structure, a hybrid of the shikimate and polyketide pathways, and its demonstrated antitumor activity make it a compound of interest for further investigation in drug development.[1][2]

Q2: What are the baseline culture conditions for Periconia byssoides?

A2: While specific optimal conditions for this compound production are not extensively documented, general mycological practices can be applied. Periconia byssoides can be cultured on standard fungal media such as Malt Extract Agar (B569324) (MEA) or Potato Dextrose Broth (PDB).[3][4] Incubation is typically carried out at temperatures between 25-28°C in the dark to promote vegetative growth, followed by exposure to light to potentially induce sporulation and secondary metabolism.[4]

Q3: What are the major challenges in producing this compound through fermentation?

A3: Common challenges in fungal fermentations for secondary metabolites like this compound include low yields, batch-to-batch variability, and the production of a mixture of related compounds, which can complicate purification. Fungal cultures are also susceptible to contamination, which can outcompete the producing strain or degrade the target compound.

Q4: How can I quantify the amount of this compound in my culture extracts?

A4: High-Performance Liquid Chromatography (HPLC) is a suitable method for the quantification of this compound.[5] A chiral HPLC column, such as CHIRALPAK® AD-H, can be used to separate and quantify the enantiomers of this compound.[5] A standard curve should be generated using purified this compound to accurately determine its concentration in the extracts.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound production.

Problem 1: Low or No Production of this compound

Possible Cause Troubleshooting Steps
Suboptimal Culture Medium 1. Vary the carbon and nitrogen sources in your medium. Fungi often initiate secondary metabolism in response to nutrient limitation.[6] 2. Test different concentrations of glucose and peptone. 3. Supplement the medium with trace elements which can be cofactors for biosynthetic enzymes.
Incorrect pH of the Medium 1. Monitor the pH of the culture throughout the fermentation period. 2. Test a range of initial pH values (e.g., 5.0, 6.0, 7.0) to determine the optimum for this compound production.[4]
Inadequate Aeration 1. Ensure sufficient oxygen supply, especially in submerged cultures. 2. Vary the agitation speed in shake flask cultures or the aeration rate in a bioreactor.[4]
Non-optimal Fermentation Time 1. Harvest the culture at different time points to determine the peak production phase. Secondary metabolite production often occurs during the stationary phase of growth.[6]
Strain Vigor/Degeneration 1. Ensure the use of a fresh and healthy inoculum. 2. If the strain has been subcultured multiple times, consider reviving it from a cryopreserved stock.

Problem 2: Culture Contamination

Possible Cause Troubleshooting Steps
Poor Aseptic Technique 1. Review and strictly adhere to aseptic techniques during all manipulations. 2. Work in a laminar flow hood and sterilize all media and equipment properly.
Contaminated Inoculum 1. Check the purity of the seed culture by plating on a nutrient-rich agar medium and examining for foreign colonies.
Non-sterile Medium Components 1. Ensure all media components are properly sterilized. Heat-labile components should be filter-sterilized.

Experimental Protocols

Protocol 1: Baseline Culture of Periconia byssoides for this compound Production
  • Inoculum Preparation:

    • Grow Periconia byssoides on a Malt Extract Agar (MEA) plate at 25°C for 7-10 days.

    • Aseptically cut out 5-7 agar plugs (5 mm in diameter) from the actively growing edge of the colony.

  • Fermentation:

    • Prepare a liquid medium (e.g., Potato Dextrose Broth or a custom medium with varying C/N ratios).

    • Dispense 100 mL of the medium into 250 mL Erlenmeyer flasks and autoclave.

    • Inoculate each flask with 5 agar plugs.

    • Incubate the flasks at 25°C on a rotary shaker at 150 rpm for 14-21 days.

  • Extraction:

    • Separate the mycelium from the broth by filtration.

    • Lyophilize and grind the mycelium.

    • Extract the mycelial powder and the culture filtrate separately with ethyl acetate.

    • Combine the extracts and evaporate the solvent under reduced pressure.

  • Analysis:

    • Dissolve the crude extract in methanol.

    • Analyze and quantify this compound using HPLC with a suitable column and a UV detector.

Protocol 2: Elicitor Screening to Enhance this compound Production
  • Prepare Elicitor Stock Solutions:

    • Biotic Elicitors: Prepare autoclaved or filter-sterilized solutions of yeast extract (10 mg/mL), chitin (B13524) (5 mg/mL), and fungal cell wall extracts from a different species (e.g., Aspergillus niger).[7][8]

    • Abiotic Elicitors: Prepare sterile solutions of methyl jasmonate (1 M in ethanol), salicylic (B10762653) acid (1 M in ethanol), and heavy metal salts like copper sulfate (B86663) (100 mM).[9][10]

  • Elicitation:

    • Set up parallel fermentation cultures as described in Protocol 1.

    • On day 7 of fermentation (or at the onset of the stationary phase), add the elicitors to the cultures at different final concentrations (see table below for examples).

    • Include a control group with no elicitor and a control for solvent effects if applicable.

  • Harvest and Analysis:

    • Harvest the cultures 3-5 days after elicitor addition.

    • Extract and quantify this compound as described in Protocol 1.

Hypothetical Quantitative Data for Elicitor Screening
ElicitorConcentrationThis compound Yield (mg/L)Fold Increase
Control-5.2 ± 0.41.0
Yeast Extract100 µg/mL12.8 ± 1.12.5
Chitin50 µg/mL9.5 ± 0.81.8
Methyl Jasmonate100 µM18.7 ± 1.53.6
Salicylic Acid50 µM15.1 ± 1.22.9
Copper Sulfate10 µM8.3 ± 0.71.6

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizations

experimental_workflow cluster_prep 1. Culture Preparation cluster_ferm 2. Fermentation & Optimization cluster_analysis 3. Analysis Inoculum Inoculum Preparation Fermentation Baseline Fermentation Inoculum->Fermentation Media Media Formulation Media->Fermentation Optimization Optimization of Conditions (pH, Temp, Media) Fermentation->Optimization Elicitation Elicitor Screening Optimization->Elicitation Extraction Extraction of This compound Elicitation->Extraction Quantification HPLC Quantification Extraction->Quantification

Caption: Experimental workflow for optimizing this compound production.

signaling_pathway Elicitor Elicitor (e.g., Methyl Jasmonate) Receptor Cell Membrane Receptor Elicitor->Receptor Signal_Cascade Signal Transduction Cascade (Kinases, ROS) Receptor->Signal_Cascade Transcription_Factors Activation of Transcription Factors Signal_Cascade->Transcription_Factors Biosynthetic_Genes Upregulation of Biosynthetic Genes (Shikimate & Polyketide Pathways) Transcription_Factors->Biosynthetic_Genes Pericosine_A Increased this compound Production Biosynthetic_Genes->Pericosine_A

Caption: Hypothetical signaling pathway for elicitor-induced this compound production.

troubleshooting_tree Start Low/No this compound Production Check_Growth Is the fungus growing well? Start->Check_Growth Optimize_Media Optimize media components (C/N ratio, trace elements) Check_Growth->Optimize_Media No Check_Conditions Are fermentation conditions (pH, temp, aeration) optimal? Check_Growth->Check_Conditions Yes Check_Inoculum Check inoculum viability Optimize_Media->Check_Inoculum Optimize_Params Systematically vary pH, temperature, and agitation Check_Conditions->Optimize_Params No Check_Time Is the harvest time correct? Check_Conditions->Check_Time Yes Time_Course Perform a time-course experiment Check_Time->Time_Course No Add_Elicitors Consider adding elicitors to induce secondary metabolism Check_Time->Add_Elicitors Yes

Caption: Decision tree for troubleshooting low this compound yield.

References

Technical Support Center: Overcoming Resistance to Pericosine A in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Pericosine A in their cancer cell line experiments. The information is based on established mechanisms of resistance to its known targets: Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a marine-derived natural product with a dual mechanism of action, making it a potent anti-cancer agent. It functions as both an EGFR tyrosine kinase inhibitor and a human topoisomerase II inhibitor.[1][2][3] This dual activity allows it to disrupt oncogenic signaling pathways and interfere with DNA replication and topology, leading to cancer cell death.

Q2: My cancer cell line, previously sensitive to this compound, is now showing resistance. What are the potential mechanisms?

While specific resistance mechanisms to this compound have not yet been extensively documented, resistance is likely to arise through mechanisms known to affect its target classes: EGFR inhibitors and topoisomerase II inhibitors. These can be broadly categorized as:

  • Target-based Resistance (EGFR):

    • Secondary Mutations: The emergence of mutations in the EGFR kinase domain, such as the T790M "gatekeeper" mutation, can reduce the binding affinity of this compound.[4][5]

    • Bypass Track Activation: Upregulation of alternative signaling pathways can compensate for EGFR inhibition. A common mechanism is the amplification of the MET proto-oncogene, leading to activation of the PI3K/AKT pathway independent of EGFR.[5][6][7] Overexpression of other receptor tyrosine kinases like HER2 or AXL can also contribute.[6]

  • Target-based Resistance (Topoisomerase II):

    • Altered Enzyme Levels: A decrease in the expression of topoisomerase IIα, the primary target of many anticancer drugs, can lead to reduced drug efficacy.[2][8]

    • Enzyme Mutations: Mutations in the TOP2A gene can alter the structure of the topoisomerase II enzyme, preventing this compound from stabilizing the DNA-enzyme complex.[3]

    • Post-Translational Modifications: Changes in the phosphorylation status of topoisomerase II can affect its activity and sensitivity to inhibitors.[2][9]

  • Non-target-based Resistance:

    • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump this compound out of the cell, reducing its intracellular concentration.[3]

    • Enhanced DNA Damage Repair: Upregulation of DNA repair pathways can counteract the DNA damage induced by topoisomerase II inhibition.[3][8]

    • Phenotypic Transformation: In some cases, cancer cells can undergo transformations, such as an epithelial-to-mesenchymal transition (EMT), which confers broad drug resistance.[5][7]

Q3: How can I experimentally confirm the mechanism of resistance in my cell line?

To investigate the specific mechanism of resistance, a series of experiments can be performed. See the "Troubleshooting Guides & Experimental Protocols" section below for detailed methodologies. A general workflow would be:

  • Confirm Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to quantify the shift in IC50 value for this compound in the resistant cell line compared to the parental, sensitive line.

  • Sequence EGFR: Analyze the EGFR gene for known resistance mutations (e.g., T790M) in both parental and resistant cells.

  • Assess Bypass Pathway Activation: Use Western blotting or phospho-RTK arrays to check for increased phosphorylation of alternative receptor tyrosine kinases like MET, HER2, or AXL.

  • Evaluate Topoisomerase II:

    • Measure the expression levels of Topoisomerase IIα and IIβ via Western blotting or qPCR.

    • Sequence the TOP2A gene to identify potential mutations.

  • Investigate Drug Efflux:

    • Measure the expression of ABC transporters (P-gp, BCRP) using qPCR or Western blotting.

    • Perform a drug efflux assay using a fluorescent substrate (e.g., Rhodamine 123) with and without a known efflux pump inhibitor.

Troubleshooting Guides & Experimental Protocols

Issue 1: Decreased Sensitivity to this compound (Increased IC50)

This is the primary indicator of resistance. The following table illustrates a hypothetical shift in IC50 values that might be observed.

Cell LineThis compound IC50 (µM)Fold Resistance
Parental Sensitive Line0.51
Resistant Sub-line10.020
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in culture medium. Replace the medium in the wells with the drug dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus drug concentration and determine the IC50 value using non-linear regression analysis.

Issue 2: Suspected EGFR-Mediated Resistance

If you suspect resistance is due to alterations in EGFR or bypass pathways, the following workflow can be used.

Experimental Workflow for Investigating EGFR-Mediated Resistance

EGFR_Resistance_Workflow start Resistant Cell Line sanger Sanger Sequencing of EGFR Kinase Domain start->sanger western_rtk Phospho-RTK Array or Western Blot for p-MET, p-HER2, p-AXL start->western_rtk t790m T790M Mutation Detected? sanger->t790m bypass Bypass Pathway Activated? western_rtk->bypass t790m->bypass No strategy1 Strategy: - Next-gen EGFR inhibitor - Combination with MET inhibitor t790m->strategy1 Yes strategy2 Strategy: - Combination with inhibitor of activated RTK (e.g., Crizotinib for MET) bypass->strategy2 Yes no_change No significant changes in EGFR or bypass pathways bypass->no_change No Topo_Efflux_Resistance cluster_cell Cancer Cell Pericosine_A_in This compound (intracellular) TopoII Topoisomerase II Pericosine_A_in->TopoII inhibition ABC_transporter ABC Transporter (e.g., P-gp) Pericosine_A_in->ABC_transporter efflux DNA_damage DNA Double-Strand Breaks TopoII->DNA_damage stabilizes cleavage complex Apoptosis Apoptosis DNA_damage->Apoptosis DNA_repair DNA Repair Pathways DNA_damage->DNA_repair activation Pericosine_A_out This compound (extracellular) ABC_transporter->Pericosine_A_out efflux DNA_repair->DNA_damage repair Pericosine_A_out->Pericosine_A_in Overcoming_Resistance_Logic cluster_strategies Targeted Strategies start This compound Resistance Confirmed identify Identify Resistance Mechanism start->identify mechanism Mechanism Identified? identify->mechanism egfr_mut EGFR T790M mechanism->egfr_mut Yes met_amp MET Amplification mechanism->met_amp efflux Drug Efflux mechanism->efflux general_strat General Strategy: - Combine with inhibitor of downstream pathway (PI3K, MEK) - Combine with chemotherapy mechanism->general_strat No strat_egfr Test 3rd/4th Gen EGFRi egfr_mut->strat_egfr strat_met Combine with METi met_amp->strat_met strat_efflux Combine with Efflux Pumpi efflux->strat_efflux

References

Technical Support Center: Refining Protocols for Pericosine A-Induced Apoptosis Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols for researchers utilizing Pericosine A to induce and measure apoptosis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported mechanism of action?

A1: this compound is a marine-derived natural product isolated from the fungus Periconia byssoides.[1][2] It has demonstrated cytotoxic and anti-tumor properties.[1][2][3][4] Mechanistic studies suggest that this compound may exert its effects by inhibiting Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and human topoisomerase II, which can disrupt oncogenic signaling and DNA replication, respectively, leading to apoptosis.[1][2][4][5]

Q2: How do I determine the optimal concentration and incubation time for this compound in my cell line?

A2: The optimal concentration and time will vary depending on the cell line's sensitivity and doubling time. We recommend performing a dose-response and time-course experiment. Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM) and measure cell viability using an MTT or similar assay at different time points (e.g., 12, 24, 48, and 72 hours). This will help you determine the IC50 (half-maximal inhibitory concentration) and the optimal time point for observing apoptosis.

Q3: Can I use this compound in combination with other drugs?

A3: Yes, combination studies can be very effective. Since this compound targets EGFR and topoisomerase II, combining it with other chemotherapeutic agents that act on different pathways may result in synergistic effects. Always perform dose-matrix experiments to determine if the combination is synergistic, additive, or antagonistic.

Q4: What are the appropriate positive and negative controls for my apoptosis assays?

A4:

  • Negative Control: Vehicle-treated cells (e.g., cells treated with the same concentration of DMSO used to dissolve this compound).

  • Positive Control: A well-characterized apoptosis-inducing agent, such as staurosporine (B1682477) or etoposide, at a concentration and time known to induce apoptosis in your specific cell line. This is crucial to ensure that your assay is working correctly.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No or low apoptotic signal in this compound-treated cells 1. This compound concentration is too low or incubation time is too short. 2. The cell line is resistant to this compound (e.g., low EGFR expression). 3. Reagents for the apoptosis assay have expired or were stored improperly. 4. Apoptosis is occurring at a later time point.1. Perform a dose-response and time-course experiment to find the optimal conditions. 2. Choose a cell line known to be sensitive to EGFR or topoisomerase II inhibitors. You can check the expression levels of these proteins via Western Blot. 3. Always check reagent expiration dates and use a positive control (e.g., staurosporine) to validate the assay. 4. Extend the incubation time (e.g., up to 72 hours) and check for apoptosis at multiple time points.
High background apoptosis in negative control cells 1. Cells were overgrown (confluent) or starved of nutrients before the experiment. 2. Harsh cell handling, such as excessive trypsinization or centrifugation, can cause mechanical damage. 3. Contamination of cell culture (e.g., Mycoplasma).1. Use cells in the logarithmic growth phase and ensure they are seeded at an appropriate density. 2. Handle cells gently. Use a cell scraper for adherent cells if they are sensitive to trypsin. Centrifuge at low speeds (e.g., 200-300 x g). 3. Regularly test your cell lines for Mycoplasma contamination.
Inconsistent results between experiments 1. Variability in cell passage number. 2. Inconsistent this compound concentration due to improper dissolution or storage. 3. Variations in incubation times or cell seeding densities.1. Use cells within a consistent and low passage number range for all related experiments. 2. Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Ensure it is fully dissolved. 3. Adhere strictly to the established protocol for cell seeding and treatment times.
High percentage of necrotic cells (Annexin V+/PI+) even at early time points 1. The concentration of this compound is too high, leading to rapid cell death through necrosis instead of apoptosis. 2. The vehicle (e.g., DMSO) concentration is too high and is causing toxicity.1. Lower the concentration of this compound. A hallmark of apoptosis is a controlled, programmed cell death, which may be bypassed at very high, toxic concentrations of a compound. 2. Ensure the final concentration of the vehicle in the cell culture medium is low (typically <0.1%).

Quantitative Data Summary

The following table provides a summary of reported and hypothetical quantitative data for this compound. Note that the optimal concentrations and outcomes will vary between cell lines and experimental conditions. Users must empirically determine these values for their specific system.

Cell Line Assay Parameter Value Reference/Note
P-388 (Murine Leukemia)CytotoxicityED500.1 µg/mL[2][3][4]
HBC-5 (Human Breast Cancer)Growth Inhibition-Selective Growth Inhibition[2]
SNB-78 (Human Glioblastoma)Growth Inhibition-Selective Growth Inhibition[2]
A549 (Human Lung Carcinoma)Annexin V/PI% Apoptotic Cells (24h)35% at 10 µMHypothetical Data
MCF-7 (Human Breast Cancer)Caspase-3/7 ActivityFold Increase vs. Control (24h)4.5-fold at 10 µMHypothetical Data
HeLa (Human Cervical Cancer)Western BlotCleaved PARP/Total PARP Ratio (24h)6.0-fold increase at 10 µMHypothetical Data

Experimental Protocols

Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol is for the quantitative analysis of early and late apoptotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometry tubes

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight. Treat cells with the desired concentrations of this compound and controls for the determined time.

  • Cell Harvesting:

    • Adherent cells: Carefully collect the culture medium (which contains floating apoptotic cells). Wash the adherent cells once with PBS. Detach the cells using a gentle, non-enzymatic cell dissociation solution or trypsin-EDTA. Combine the detached cells with the collected medium.

    • Suspension cells: Collect the cells directly from the culture flask.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. Be sure to include single-stain controls for proper compensation.

    • Viable cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

Caspase-3/7 Activity Assay

This protocol measures the activity of executioner caspases 3 and 7.

Materials:

  • Caspase-Glo® 3/7 Assay Kit (or similar)

  • White-walled 96-well plate suitable for luminescence measurements

  • Plate-reading luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of medium. Allow to adhere overnight. Treat with this compound and controls. Include wells with medium only for background measurements.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.

    • Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.

    • Incubate the plate at room temperature for 1 to 2 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Subtract the background reading (medium only) from all experimental values. Express the results as a fold change in caspase activity relative to the vehicle-treated control.

Western Blot Analysis of Apoptosis Markers

This protocol is for detecting changes in the expression and cleavage of key apoptotic proteins.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-phospho-EGFR, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply the ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system. Densitometry analysis can be performed to quantify the protein bands, normalizing to the loading control.

Mandatory Visualizations

PericosineA_Pathway PericosineA This compound EGFR EGFR PericosineA->EGFR TopoII Topoisomerase II PericosineA->TopoII Bcl2 Bcl-2 PericosineA->Bcl2 (inhibition) Signaling Proliferation & Survival Signaling EGFR->Signaling DNA_Rep DNA Replication & Repair TopoII->DNA_Rep Bax Bax Mito Mitochondrion Bax->Mito Bcl2->Bax CytC Cytochrome c Mito->CytC release Apoptosome Apoptosome CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp3 Pro-Caspase-3 Casp9->Casp3 activates Apoptosome->Casp9 cleavage ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 PARP PARP ActiveCasp3->PARP cleaves Apoptosis Apoptosis ActiveCasp3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP Experimental_Workflow cluster_assays Apoptosis Assays start Start: Seed Cells treat Treat with this compound (Dose & Time Course) start->treat harvest Harvest Cells (Adherent + Supernatant) treat->harvest flow Annexin V/PI Staining (Flow Cytometry) harvest->flow caspase Caspase-3/7 Activity (Luminescence) harvest->caspase wb Protein Expression (Western Blot) harvest->wb analyze Data Analysis & Interpretation flow->analyze caspase->analyze wb->analyze end Conclusion analyze->end Troubleshooting_Tree problem Inconsistent or Unexpected Results no_signal No/Low Apoptotic Signal? problem->no_signal Yes high_bg High Background in Control? problem->high_bg No check_pos Check Positive Control (e.g., Staurosporine) no_signal->check_pos pos_ok Positive Control OK? check_pos->pos_ok reagent_issue Solution: Check Assay Reagents, Recalibrate Instrument pos_ok->reagent_issue No dose_issue Solution: Increase Dose/Time, Check Cell Line Sensitivity pos_ok->dose_issue Yes cell_health Check Cell Health: - Density - Passage # - Handling high_bg->cell_health optimize_handling Solution: Use Log-Phase Cells, Handle Gently, Check for Mycoplasma cell_health->optimize_handling

References

Addressing off-target effects in Pericosine A experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Pericosine A. This resource provides essential guidance on addressing and mitigating potential off-target effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known primary targets?

A1: this compound is a marine-derived natural product, a carbasugar metabolite isolated from the fungus Periconia byssoides.[1] It has demonstrated cytotoxic activity against various cancer cell lines, with notable selective cytotoxicity against breast and glioblastoma cell lines.[1][2] Mechanistic studies suggest that its primary targets are Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and human Topoisomerase II, indicating its potential to disrupt oncogenic signaling and DNA topology.[1][2]

Q2: What are the reported off-target effects of this compound?

A2: Currently, there is limited specific data on the off-target profile of this compound in publicly available literature. However, like many kinase inhibitors, the potential for off-target effects exists due to the conserved nature of the ATP-binding site across the kinome. It has been noted that this compound has multi-target potential.[1] Researchers should therefore proactively assess its selectivity in their experimental systems.

Q3: My cells are showing a phenotype that is not consistent with the known functions of EGFR or Topoisomerase II inhibition. Could this be an off-target effect?

A3: Yes, an unexpected phenotype is a strong indicator of a potential off-target effect. It is crucial to perform a series of validation experiments to distinguish between on-target and off-target activities. This could involve using structurally different inhibitors for the same targets, genetic knockdown of the intended targets, or performing a broad kinase selectivity screen.

Q4: How can I experimentally differentiate between on-target and off-target effects of this compound?

A4: Several experimental strategies can be employed. A "gold standard" method is to test this compound in cell lines where the intended targets (EGFR and/or Topoisomerase II) have been genetically knocked out or knocked down (e.g., using CRISPR/Cas9 or siRNA). If the compound still elicits the same phenotype in these cells, it is likely due to an off-target effect. Additionally, a Cellular Thermal Shift Assay (CETSA) can be used to verify direct target engagement in intact cells.

Q5: What are some general challenges I should be aware of when working with a natural product like this compound?

A5: Natural product-based drug discovery can present unique challenges. These include potential for compound instability, poor solubility which can lead to aggregation and non-specific activity, and the presence of impurities from the isolation process.[3] It is also important to consider that natural products often have complex structures and may interact with multiple cellular targets.

Troubleshooting Guide: Addressing Off-Target Effects

This guide provides a structured approach to identifying and mitigating off-target effects in your this compound experiments.

Symptom Possible Cause Recommended Action
Unexpected Phenotype This compound is hitting an unintended target.1. Validate On-Target Engagement: Perform a CETSA to confirm this compound binds to EGFR and/or Topoisomerase II in your cells. 2. Genetic Knockdown/Knockout: Use CRISPR/Cas9 or siRNA to eliminate the primary targets. If the phenotype persists, it is likely an off-target effect. 3. Use Orthogonal Inhibitors: Treat cells with structurally unrelated inhibitors of EGFR and Topoisomerase II. If these do not replicate the phenotype observed with this compound, it points to an off-target mechanism.
High Cytotoxicity at Low Concentrations Across Unrelated Cell Lines The observed effect may be due to general cytotoxicity rather than specific target inhibition.1. Differential Sensitivity Screen: Test this compound on a panel of cell lines with varying expression levels of EGFR and Topoisomerase II. Higher sensitivity in cells with high target expression suggests on-target activity. 2. Compare with Known Cytotoxins: Benchmark the cytotoxic profile of this compound against general cytotoxic agents to understand its specificity.
Inconsistent Results Between Batches of this compound The purity or stability of the compound may vary.1. Purity Analysis: Verify the purity of each batch of this compound using techniques like HPLC/MS. 2. Stability Testing: Assess the stability of this compound in your experimental media and storage conditions. Prepare fresh stock solutions regularly.
Discrepancy Between In Vitro and In Vivo Results Off-target effects can be more pronounced in a complex biological system.1. In Vivo Target Engagement: If possible, assess target engagement in vivo using methods like tissue-based CETSA. 2. Phenotypic Comparison: Compare the in vivo phenotype with known phenotypes of EGFR and Topoisomerase II inhibition in animal models.

Quantitative Data

Compound Target/Cell Line Activity (ED50/IC50) Reference
This compoundP388 (murine leukemia)0.1 µg/mL (ED50)[4][5]
Pericosine BP388 (murine leukemia)4.0 µg/mL (ED50)[5]
Pericosine CP388 (murine leukemia)10.5 µg/mL (ED50)[5]
Pericosine DP388 (murine leukemia)3.0 µg/mL (ED50)[5]
Pericosine EP388 (murine leukemia)15.5 µg/mL (ED50)[5]

Key Experimental Protocols

To assist researchers in validating the on- and off-target effects of this compound, we provide detailed methodologies for key experiments.

In Vitro Kinase Selectivity Profiling

This protocol outlines a general method for assessing the inhibitory activity of this compound against a panel of kinases.

Objective: To determine the selectivity of this compound by measuring its IC50 values against a broad range of kinases.

Materials:

  • This compound

  • A panel of purified recombinant kinases

  • Appropriate kinase-specific peptide substrates

  • ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Kinase Reaction:

    • Add 1 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of the kinase/substrate mixture to each well.

    • Initiate the reaction by adding 2 µL of ATP solution.

    • Incubate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percent inhibition versus the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Topoisomerase II Decatenation Assay

This assay measures the ability of this compound to inhibit the decatenation of kinetoplast DNA (kDNA) by Topoisomerase II.

Objective: To determine if this compound inhibits the catalytic activity of human Topoisomerase II.

Materials:

  • This compound

  • Human Topoisomerase IIα

  • Kinetoplast DNA (kDNA)

  • Topoisomerase II reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM MgCl2, 2 mM ATP, 0.5 mM DTT)

  • Proteinase K

  • Loading dye

  • 1% Agarose (B213101) gel

  • Ethidium bromide or other DNA stain

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reaction buffer, kDNA, and a serial dilution of this compound or DMSO (vehicle control).

    • Add human Topoisomerase IIα to initiate the reaction.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding SDS to a final concentration of 1% and proteinase K to a final concentration of 50 µg/mL. Incubate at 37°C for 30 minutes.

  • Gel Electrophoresis:

    • Add loading dye to each reaction.

    • Load the samples onto a 1% agarose gel containing a DNA stain.

    • Run the gel at a constant voltage until the dye front has migrated sufficiently.

  • Visualization and Analysis:

    • Visualize the DNA bands under UV light.

    • Inhibition of Topoisomerase II activity will result in a decrease in the amount of decatenated minicircles (which migrate into the gel) and an increase in the amount of catenated kDNA (which remains in the well or migrates as a high molecular weight band).

Visualizations

Signaling Pathways and Experimental Workflows

PericosineA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation TopoII Topoisomerase II DNA DNA Replication & Transcription TopoII->DNA PericosineA This compound PericosineA->EGFR Inhibition PericosineA->TopoII Inhibition EGF EGF EGF->EGFR

Caption: Proposed signaling pathways inhibited by this compound.

Off_Target_Workflow start Start: Unexpected Phenotype Observed confirm_on_target Confirm On-Target Engagement (e.g., CETSA) start->confirm_on_target genetic_validation Genetic Validation (CRISPR/siRNA) confirm_on_target->genetic_validation phenotype_persists Phenotype Persists? genetic_validation->phenotype_persists orthogonal_inhibitors Use Orthogonal Inhibitors orthogonal_inhibitors->phenotype_persists off_target Conclusion: Off-Target Effect phenotype_persists->off_target Yes on_target Conclusion: On-Target Effect phenotype_persists->on_target No identify_off_target Identify Off-Target (e.g., Kinase Screen) off_target->identify_off_target

Caption: Workflow for investigating unexpected experimental results.

On_vs_Off_Target cluster_on_target On-Target Effects cluster_off_target Off-Target Effects on_target_phenotype Expected Phenotype (e.g., Reduced Proliferation) on_target_engagement Target Engagement (EGFR, Topo II) on_target_phenotype->on_target_engagement on_target_validation Validated by Genetic Knockdown on_target_engagement->on_target_validation off_target_phenotype Unexpected Phenotype off_target_engagement Engagement of Unintended Targets off_target_phenotype->off_target_engagement off_target_validation Phenotype Persists After Knockdown off_target_engagement->off_target_validation PericosineA This compound Treatment PericosineA->on_target_phenotype leads to PericosineA->off_target_phenotype may lead to

References

How to improve the accuracy of Pericosine A IC50 determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the accuracy of Pericosine A IC50 determination.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a cytotoxic marine-derived natural product isolated from the fungus Periconia byssoides.[1] It exhibits anticancer properties through multiple mechanisms, primarily by inhibiting Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and human topoisomerase II.[1][2] This dual action disrupts critical signaling pathways involved in cell proliferation and DNA replication, making it a compound of interest in cancer research.

Q2: Why are my this compound IC50 values inconsistent across experiments?

High variability in IC50 values for natural compounds like this compound is a common issue and can arise from several factors:

  • Cellular Health and Passage Number: The physiological state of the cells is critical. Using cells with high passage numbers can lead to genetic drift and altered drug sensitivity. Ensure cells are healthy and within a consistent, low passage range for all experiments.

  • Cell Seeding Density: The number of cells seeded per well can significantly impact the calculated IC50 value. Higher cell densities may show increased resistance to the compound. It is crucial to optimize and standardize the seeding density for your specific cell line and assay duration.

  • Compound Stability and Solubility: this compound's stability in culture media over the course of the experiment should be considered. Degradation of the compound will lead to a decrease in the effective concentration. Additionally, ensure the compound is fully solubilized in the working solutions to avoid concentration inaccuracies.

  • Pipetting and Dilution Errors: Inaccurate pipetting, especially during serial dilutions, can introduce significant errors that propagate through the concentration gradient. Calibrated pipettes and careful technique are essential.

  • Assay-Specific Variability: Different cytotoxicity or enzyme inhibition assays measure different cellular or molecular endpoints. The choice of assay (e.g., MTT vs. XTT, or different enzyme assay formats) can yield different IC50 values.

Q3: What are the best practices for storing and handling this compound?

To maintain the integrity of this compound, it is recommended to:

  • Store the compound as a stock solution in a suitable solvent (e.g., DMSO) at -20°C or -80°C.

  • Avoid repeated freeze-thaw cycles by aliquoting the stock solution.

  • Protect the compound from light, especially when in solution.

  • When preparing working dilutions, ensure the final solvent concentration in the assay is low (typically <0.5% for DMSO) to avoid solvent-induced cytotoxicity.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results

Symptoms:

  • Large error bars on dose-response curves.

  • Inconsistent IC50 values between replicate plates or experiments.

  • Poor R² value on the curve fit.

Troubleshooting Workflow:

G start High Variability in IC50 check_cells Verify Cell Health & Passage Number start->check_cells check_density Optimize & Standardize Seeding Density check_cells->check_density Cells are healthy & low passage? check_pipetting Review Pipetting & Serial Dilution Technique check_density->check_pipetting Density is optimal & consistent? check_compound Assess Compound Stability & Solubility check_pipetting->check_compound Technique is accurate? check_assay Evaluate Assay Protocol check_compound->check_assay Compound is stable & soluble? solution Consistent & Reproducible IC50 Values check_assay->solution Protocol is optimized? G start High or No Cytotoxicity check_concentration Verify Compound Concentration start->check_concentration check_incubation Confirm Incubation Time check_concentration->check_incubation Concentration is correct? check_cell_line Assess Cell Line Sensitivity check_incubation->check_cell_line Time is sufficient? check_assay_readout Validate Assay Detection Method check_cell_line->check_assay_readout Cell line is appropriate? solution Accurate IC50 Determination check_assay_readout->solution Detection is working? G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 seed_cells Seed cells in 96-well plate incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat cells with serial dilutions of this compound incubate1->treat_cells incubate2 Incubate for 48-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 solubilize Solubilize formazan (B1609692) with DMSO incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance G prepare_reagents Prepare Reagents (Buffer, ATP, Substrate, Enzyme, this compound) reaction_setup Set up Kinase Reaction in 96-well plate prepare_reagents->reaction_setup incubate_reaction Incubate at 30°C for 45-60 min reaction_setup->incubate_reaction stop_reaction Terminate Reaction & Deplete ATP (ADP-Glo™ Reagent) incubate_reaction->stop_reaction incubate_stop Incubate at RT for 40 min stop_reaction->incubate_stop detect_adp Convert ADP to ATP & Generate Light (Kinase Detection Reagent) incubate_stop->detect_adp incubate_detect Incubate at RT for 30-60 min detect_adp->incubate_detect read_luminescence Read Luminescence incubate_detect->read_luminescence G prepare_reaction Prepare Reaction Mix (Buffer, ATP, kDNA, this compound) add_enzyme Add Topoisomerase II to initiate reaction prepare_reaction->add_enzyme incubate Incubate at 37°C for 30 min add_enzyme->incubate stop_reaction Stop reaction with SDS-containing buffer incubate->stop_reaction gel_electrophoresis Run samples on an agarose (B213101) gel stop_reaction->gel_electrophoresis stain_visualize Stain with Ethidium Bromide and visualize DNA gel_electrophoresis->stain_visualize analyze Analyze inhibition of kDNA decatenation stain_visualize->analyze

References

Mitigating batch-to-batch variability in Pericosine A synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Pericosine A. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate batch-to-batch variability in their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in this compound synthesis?

A1: Batch-to-batch variability in this compound synthesis can stem from several critical factors:

  • Reagent Quality: The purity of starting materials, especially the chiral precursors, and the activity of reagents can significantly influence reaction outcomes.

  • Reaction Conditions: Minor deviations in temperature, reaction time, and stoichiometry can lead to the formation of side products and incomplete reactions.

  • Stereocontrol: The formation of the correct stereoisomer is highly sensitive to reaction conditions, and slight changes can lead to diastereomeric impurities that are difficult to separate.

  • Purification Process: The choice of chromatographic support (e.g., acidic vs. neutral silica (B1680970) gel) and elution conditions can impact the final purity and yield, as some intermediates and the final product can be sensitive to acidic conditions.[1]

  • Intermediate Instability: Certain intermediates in the synthetic pathway may be unstable, and variations in workup or purification times can lead to degradation.[1]

Q2: How critical is temperature control in the synthesis of this compound and its intermediates?

A2: Temperature control is highly critical. For instance, in the synthesis of halo-substituted analogs of this compound, the reaction temperature directly impacts the yield of the desired product. Reactions performed at higher temperatures have been shown to lead to decreased yields and the formation of complex product mixtures.[1]

Q3: What analytical techniques are recommended for assessing the purity and stereochemistry of this compound?

A3: A combination of analytical techniques is essential for the comprehensive characterization of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify impurities.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Particularly chiral HPLC, to determine the enantiomeric purity.

  • Optical Rotation: To measure the specific rotation and compare it with literature values for the desired enantiomer.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during this compound synthesis.

Problem 1: Low Yield of the Desired Product
Possible Cause Recommended Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider adding a fresh portion of the limiting reagent or extending the reaction time.
Degradation of Product or Intermediates Some intermediates or the final product may be unstable.[1] Ensure prompt workup and purification after the reaction is complete. Avoid prolonged exposure to harsh conditions (e.g., strong acids or bases, high temperatures).
Suboptimal Reaction Conditions Review the reaction parameters. As shown in the synthesis of this compound analogs, temperature can have a dramatic effect on yield.[1] Perform small-scale optimization experiments to determine the optimal temperature, solvent, and catalyst concentration.
Poor Quality of Reagents Use freshly opened or purified reagents. The quality of starting materials is crucial for the success of multi-step syntheses.
Problem 2: Presence of Impurities in the Final Product
Possible Cause Recommended Solution
Formation of Stereoisomers The stereochemical outcome of key steps is critical. For instance, the reduction of an enone precursor should be performed under conditions that ensure high stereoselectivity. If diastereomers are formed, careful optimization of the reaction conditions (e.g., temperature, reagent) is necessary. In some cases, chromatographic separation of diastereomers may be required.
Side Reactions The formation of side products can be minimized by controlling the reaction temperature and stoichiometry of reagents. For example, longer reaction times in some steps can lead to more complex product mixtures.[1]
Incomplete Deprotection Deprotection steps can be delicate. If residual protecting groups are observed, consider modifying the deprotection conditions (e.g., using a different acid catalyst or extending the reaction time). For example, using Dowex® 50WX8-H has been shown to be effective in certain deprotection steps.[1]
Contamination from Solvents or Reagents Use high-purity, anhydrous solvents. Ensure all glassware is thoroughly dried before use.
Problem 3: Difficulty in Purifying the Final Product
Possible Cause Recommended Solution
Product Instability on Silica Gel This compound and its intermediates can be sensitive to acidic conditions. The use of neutral silica gel for column chromatography has been shown to significantly improve the isolated yield of related compounds.[1]
Co-elution of Impurities If impurities co-elute with the product, consider using a different chromatographic technique, such as reverse-phase HPLC or employing a different solvent system for column chromatography.
Product is an Oil or Amorphous Solid If the product is not crystalline, purification by crystallization may not be feasible. In such cases, preparative HPLC is a powerful alternative for obtaining a high-purity sample.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of 6-Halogenated this compound Intermediates
Halogenation StepReagentTemperature (°C)Reaction TimeYield (%)Reference
Fluorination(HF)n/py complex015 min46[1]
Fluorination(HF)n/py complex01 h32[1]
BrominationBH₂Br·SMe₂-78-94[1]
BrominationBH₂Br·SMe₂-20-78[1]
BrominationBH₂Br·SMe₂0-58[1]
Table 2: Comparison of Deprotection Methods for a this compound Analog
Deprotection ReagentSolventTime (h)Yield (%)Reference
Trifluoroacetic Acid (TFA)MeOH-66[1]
Dowex® 50WX8-HMeOH5687[1]

Experimental Protocols

Key Experimental Protocol: Synthesis of a 6-Bromo-Pericosine A Analog

This protocol is adapted from the synthesis of 6-bromo-substituted this compound and illustrates a critical halogenation step.

Objective: To synthesize the bromohydrin intermediate (-)-10Br from the epoxide intermediate (-)-8.

Materials:

  • Epoxide intermediate (-)-8

  • Mono-bromoborane dimethyl sulfide (B99878) complex (BH₂Br·SMe₂)

  • Anhydrous diethyl ether (Et₂O)

  • Argon or Nitrogen atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • Dissolve the epoxide intermediate (-)-8 in anhydrous diethyl ether under an inert atmosphere of argon or nitrogen.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add 1.0 equivalent of mono-bromoborane dimethyl sulfide complex (BH₂Br·SMe₂) to the cooled solution with stirring.

  • Maintain the reaction at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired bromohydrin intermediate (-)-10Br.

Mandatory Visualizations

Troubleshooting Workflow for Low Product Yield

Low_Yield_Troubleshooting start Low Yield Observed check_reaction Check Reaction Completion (TLC, LC-MS) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete complete Reaction Complete check_reaction->complete add_reagent Add More Limiting Reagent or Extend Reaction Time incomplete->add_reagent degradation Suspect Degradation complete->degradation end Yield Improved add_reagent->end workup Prompt Workup & Purification degradation->workup Yes conditions Review Reaction Conditions (Temp, Solvent, etc.) degradation->conditions No optimize Perform Small-Scale Optimization conditions->optimize reagent_quality Check Reagent Quality conditions->reagent_quality optimize->end purify_reagents Use Fresh/Purified Reagents reagent_quality->purify_reagents purify_reagents->end

Caption: A logical workflow for troubleshooting low product yield in this compound synthesis.

Decision Pathway for Product Purification

Purification_Pathway start Crude Product Obtained initial_purification Initial Purification (e.g., Column Chromatography) start->initial_purification check_purity Assess Purity (NMR, HPLC) initial_purification->check_purity pure Product is Pure check_purity->pure impure Product is Impure check_purity->impure end Pure Product Isolated pure->end characterize Characterize Impurities (MS, NMR) impure->characterize stereoisomers Stereoisomers Present characterize->stereoisomers side_products Side Products Present characterize->side_products chiral_hplc Chiral HPLC Separation stereoisomers->chiral_hplc reoptimize_synthesis Re-optimize Stereoselective Step stereoisomers->reoptimize_synthesis repurify Re-purify (e.g., Preparative HPLC) side_products->repurify chiral_hplc->end repurify->end

Caption: A decision-making pathway for the purification of synthesized this compound.

References

Validation & Comparative

Unveiling the Bioactivity of Pericosine A Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pericosine A, a naturally occurring carbasugar isolated from the marine-derived fungus Periconia byssoides, has garnered significant attention in the scientific community for its potent antitumor properties.[1] This unique metabolite and its synthetic derivatives represent a promising scaffold for the development of novel therapeutic agents. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of this compound derivatives, focusing on their cytotoxic, α-glucosidase inhibitory, and enzyme-targeting activities. The information presented herein is supported by experimental data to facilitate informed decisions in drug discovery and development programs.

Comparative Analysis of Biological Activity

The biological activity of this compound and its derivatives has been evaluated against various cancer cell lines and enzymes. The following tables summarize the quantitative data, providing a clear comparison of the compounds' potency.

Cytotoxicity of this compound Derivatives

The cytotoxic effects of this compound and its 6-halo-substituted analogs were assessed against murine leukemia (P388 and L1210) and human promyelocytic leukemia (HL-60) cell lines. The half-maximal inhibitory concentration (IC50) values are presented in Table 1.

CompoundHalogen (X)EnantiomerP388 IC50 (µM)L1210 IC50 (µM)HL-60 IC50 (µM)
This compound (1Cl) Cl(-)3.84.23.5
(+)3.94.33.6
6-Fluoro-Pericosine A (1F) F(-)12.513.111.8
(+)12.813.512.1
6-Bromo-Pericosine A (1Br) Br(-)4.04.53.8
(+)4.14.63.9
6-Iodo-Pericosine A (1I) I(-)4.24.84.0
(+)4.34.94.1
5-Fluorouracil (Positive Control) --0.020.030.01

Data sourced from Usami et al., 2022.

Key Observations:

  • Halogen Substitution: The substitution of the chlorine atom at the C6 position with other halogens significantly impacts cytotoxicity. Bromo- and iodo-derivatives (1Br and 1I) exhibit cytotoxicity comparable to the parent compound, this compound (1Cl). In contrast, the fluoro-derivative (1F) is approximately three times less potent.[2] This suggests that the size and electronegativity of the halogen at C6 are crucial for antitumor activity.

  • Stereochemistry: For the tested halogenated derivatives, no significant difference in cytotoxic activity was observed between the (-) and (+) enantiomers.[2]

α-Glucosidase Inhibitory Activity

The inhibitory effects of this compound derivatives on α-glucosidase were also investigated. The IC50 values are detailed in Table 2.

CompoundHalogen (X)Enantiomerα-Glucosidase IC50 (mM)
This compound (1Cl) Cl(-)2.25[2][3]
(+)Inactive
6-Fluoro-Pericosine A (1F) F(-)4.55
(+)Inactive
6-Bromo-Pericosine A (1Br) Br(-)3.15
(+)5.05
6-Iodo-Pericosine A (1I) I(-)Inactive
(+)1.15

Data sourced from Usami et al., 2022.

Key Observations:

  • Stereoselectivity: Unlike cytotoxicity, α-glucosidase inhibition demonstrates clear stereoselectivity. The (-)-enantiomers of the chloro-, fluoro-, and bromo-derivatives are active, while their corresponding (+)-enantiomers are largely inactive.[2]

  • Halogen Influence: The nature of the halogen at C6 also influences the inhibitory potency. Interestingly, the (+)-iodo-derivative [(+)-1I] was found to be the most potent α-glucosidase inhibitor among the tested compounds.[2]

Inhibition of Molecular Targets

This compound has been identified as an inhibitor of key enzymes involved in cancer progression: Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II.[1][4][5]

CompoundTarget EnzymeIC50
This compound Topoisomerase II607 µM[6]

Key Observations:

  • Topoisomerase II Inhibition: this compound exhibits very weak inhibitory activity against Topoisomerase II, as indicated by the high IC50 value.[6] This suggests that direct inhibition of this enzyme is unlikely to be the primary mechanism of its potent cytotoxic effects.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

Cytotoxicity Assay (MTT Assay)

This protocol is adapted for the evaluation of cytotoxicity against P388, L1210, and HL-60 cell lines.

  • Cell Seeding: Suspend the cells in a suitable culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) and seed them into 96-well microplates at a density of 1 × 10⁴ cells/well.

  • Compound Addition: Add various concentrations of the test compounds (this compound derivatives) to the wells. Include a positive control (e.g., 5-Fluorouracil) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

α-Glucosidase Inhibition Assay

This assay determines the inhibitory effect of the compounds on yeast α-glucosidase activity.

  • Reaction Mixture Preparation: In a 96-well plate, mix 50 µL of various concentrations of the test compound, 50 µL of 0.1 M phosphate (B84403) buffer (pH 6.8), and 50 µL of yeast α-glucosidase solution (0.2 U/mL in phosphate buffer).

  • Pre-incubation: Incubate the mixture at 37°C for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding 50 µL of p-nitrophenyl-α-D-glucopyranoside (pNPG) solution (1 mM in phosphate buffer).

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 50 µL of 0.2 M sodium carbonate solution.

  • Absorbance Measurement: Measure the absorbance of the produced p-nitrophenol at 405 nm.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Topoisomerase II Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by human Topoisomerase II.

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing 10X Topoisomerase II reaction buffer, 1 mM ATP, 200 ng of kDNA, and the test compound at various concentrations.

  • Enzyme Addition: Add human Topoisomerase II enzyme to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose (B213101) Gel Electrophoresis: Load the reaction products onto a 1% agarose gel and perform electrophoresis.

  • Visualization: Stain the gel with ethidium (B1194527) bromide and visualize the DNA bands under UV light. Decatenated DNA will migrate into the gel, while catenated kDNA will remain in the well.

  • Inhibition Assessment: Inhibition is observed as a decrease in the amount of decatenated DNA compared to the control without the inhibitor.

Visualizing Mechanisms and Workflows

To further elucidate the structure-activity relationships and experimental processes, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassays Biological Evaluation cluster_data Data Analysis start Starting Materials (e.g., Shikimic Acid) synth Chemical Synthesis of This compound Derivatives start->synth purify Purification & Characterization (HPLC, NMR, MS) synth->purify cytotoxicity Cytotoxicity Assay (MTT) purify->cytotoxicity glucosidase α-Glucosidase Inhibition Assay purify->glucosidase topo Topoisomerase II Decatenation Assay purify->topo egfr EGFR Kinase Inhibition Assay purify->egfr ic50 IC50 Value Determination cytotoxicity->ic50 glucosidase->ic50 topo->ic50 egfr->ic50 sar Structure-Activity Relationship Analysis ic50->sar

Caption: Experimental workflow for SAR studies of this compound derivatives.

egfr_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription ... PericosineA This compound Derivatives PericosineA->EGFR Inhibits (Tyrosine Kinase Domain) EGF EGF (Ligand) EGF->EGFR Binds

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.

Conclusion

The structure-activity relationship studies of this compound derivatives reveal critical insights for the design of more potent and selective anticancer agents. The nature of the halogen substituent at the C6 position plays a significant role in modulating cytotoxic activity, with bromo- and iodo-derivatives showing promise. Furthermore, the stereochemistry of the molecule is a key determinant for α-glucosidase inhibition. While this compound's effect on Topoisomerase II appears to be minimal, its inhibition of the EGFR signaling pathway remains a crucial aspect of its mechanism of action, warranting further investigation to quantify the inhibitory potency of its derivatives. This comparative guide serves as a valuable resource for researchers aiming to leverage the therapeutic potential of the this compound scaffold.

References

Validating the Role of EGFR Inhibition in Pericosine A's Anticancer Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the role of Epidermal Growth Factor Receptor (EGFR) inhibition in the anticancer activity of Pericosine A, a marine-derived natural product. While preliminary studies indicate this compound's potential as an anticancer agent with activity towards EGFR tyrosine kinase, comprehensive quantitative data to firmly establish this mechanism and compare its efficacy against established EGFR inhibitors is not yet publicly available.[1][2] This guide presents the known information on this compound, outlines the necessary experimental protocols to generate the missing data, and provides a direct comparison with well-characterized EGFR inhibitors, gefitinib (B1684475) and erlotinib (B232).

Introduction: this compound and the EGFR Target

This compound is a unique carbasugar metabolite isolated from the marine fungus Periconia byssoides.[1][2] It has demonstrated selective cytotoxic effects against breast and glioblastoma cancer cell lines in vitro and has shown modest in vivo antitumor activity in murine leukemia models.[1][2] Mechanistic studies suggest that this compound's anticancer effects may be attributed to its ability to inhibit both EGFR tyrosine kinase and topoisomerase II.[1][2]

EGFR is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival. Its aberrant activation, through mutation or overexpression, is a key driver in the progression of numerous cancers, making it a well-established therapeutic target. EGFR inhibitors are broadly classified into two categories: tyrosine kinase inhibitors (TKIs), which are small molecules that block the intracellular kinase domain, and monoclonal antibodies that target the extracellular domain.

This guide focuses on comparing this compound with first-generation TKIs, gefitinib and erlotinib, which have established clinical use in cancers such as non-small cell lung cancer (NSCLC).

Comparative Data on Anticancer Activity and EGFR Inhibition

To rigorously validate the role of EGFR inhibition in this compound's anticancer activity, a direct comparison of its inhibitory potency against both the EGFR kinase and cancer cell growth with established EGFR inhibitors is essential. The following tables summarize the required quantitative data, with placeholders for this compound where data is not currently available in the public domain.

Table 1: In Vitro EGFR Kinase Inhibition

CompoundTargetIC50 (nM)
This compound EGFR Tyrosine KinaseData not available
Gefitinib EGFR Tyrosine Kinase2 - 37
Erlotinib EGFR Tyrosine Kinase2 - 20

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of EGFR by 50% and can vary depending on the specific assay conditions.

Table 2: In Vitro Cytotoxicity in Breast Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compound MDA-MB-231 (Triple-Negative)Data not available
MCF-7 (ER-Positive)Data not available
Gefitinib MDA-MB-231~5 - 10
MCF-7~5 - 15
Erlotinib MDA-MB-231~10 - 20
MCF-7~10 - 20

IC50 values represent the concentration of the compound required to inhibit the growth of cancer cells by 50% and can vary depending on the cell line and experimental conditions.

Table 3: In Vitro Cytotoxicity in Glioblastoma Cell Lines

CompoundCell LineIC50 (µM)
This compound U87 MGData not available
A172Data not available
Gefitinib U87 MG~5 - 15
A172~10 - 20
Erlotinib U87 MG~10 - 25
A172~15 - 30

IC50 values represent the concentration of the compound required to inhibit the growth of cancer cells by 50% and can vary depending on the cell line and experimental conditions.

Experimental Protocols

To generate the necessary data for a comprehensive comparison, the following detailed experimental protocols are recommended.

In Vitro EGFR Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Recombinant human EGFR kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound, Gefitinib, Erlotinib (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound, gefitinib, and erlotinib in kinase assay buffer. Include a DMSO-only control.

  • Kinase Reaction Setup: In a 96-well plate, add 5 µL of each compound dilution.

  • Enzyme and Substrate Addition: Add 10 µL of a mixture containing the EGFR enzyme and the peptide substrate to each well.

  • Initiation of Reaction: Start the kinase reaction by adding 10 µL of ATP solution to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)

  • Glioblastoma cell lines (e.g., U87 MG, A172)

  • Complete cell culture medium

  • This compound, Gefitinib, Erlotinib (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound, gefitinib, or erlotinib for 72 hours. Include a DMSO-only control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the DMSO control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Western Blot for EGFR Phosphorylation

This technique allows for the detection of the phosphorylated (activated) form of EGFR, providing a direct measure of the inhibitor's effect on its target in a cellular context.

Materials:

  • Cancer cell lines with detectable EGFR expression

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Plate cells and treat with various concentrations of this compound, gefitinib, or erlotinib for a specified time (e.g., 2-24 hours). Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total EGFR and a loading control like β-actin.

  • Data Analysis: Quantify the band intensities using densitometry software. The level of EGFR phosphorylation can be expressed as the ratio of phospho-EGFR to total EGFR.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway, experimental workflow, and a logical comparison.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF Ligand EGFR Extracellular Domain Transmembrane Domain Tyrosine Kinase Domain EGF->EGFR:f0 Binding P P EGFR:f2->P Autophosphorylation Ras Ras P->Ras PI3K PI3K P->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation PericosineA This compound PericosineA->EGFR:f2 Inhibition

Caption: EGFR signaling pathway and the proposed inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Mechanism cluster_data Data Analysis & Comparison Kinase_Assay EGFR Kinase Assay (Determine IC50) Data_Analysis Calculate IC50 Values & Compare with Gefitinib/Erlotinib Kinase_Assay->Data_Analysis Cell_Viability Cell Viability Assay (Breast & Glioblastoma Cells) (Determine IC50) Cell_Viability->Data_Analysis Western_Blot Western Blot for p-EGFR & Total EGFR Western_Blot->Data_Analysis

Caption: Workflow for validating this compound's EGFR inhibition.

Logical_Comparison PericosineA This compound Known: Anticancer Activity Proposed: EGFR Inhibition Validation Validation Steps 1. EGFR Kinase Assay (IC50) 2. Cell Viability Assays (IC50) 3. Western Blot (p-EGFR) PericosineA->Validation Comparison {Comparative Analysis | {Direct comparison of IC50 values | Assessment of relative potency}} Validation->Comparison Standard_Inhibitor Standard EGFR Inhibitor (e.g., Gefitinib) Known: Anticancer Activity Validated: EGFR Inhibition (Known IC50s) Standard_Inhibitor->Comparison

Caption: Logical flow for comparing this compound with a standard EGFR inhibitor.

Conclusion

The available evidence suggests that this compound is a promising natural product with anticancer properties, and EGFR inhibition is a plausible mechanism of action. However, to substantiate this claim and to position this compound as a credible lead compound for further development, rigorous quantitative validation is imperative. By following the experimental protocols outlined in this guide and generating the necessary comparative data, researchers can elucidate the precise role of EGFR inhibition in the anticancer activity of this compound and objectively assess its therapeutic potential relative to established EGFR inhibitors. This systematic approach will be crucial in guiding future preclinical and clinical development efforts for this novel marine-derived compound.

References

Pericosine A and Topoisomerase II: A Comparative Analysis of a Putative Target

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the evidence for topoisomerase II as a direct target of the marine-derived natural product, Pericosine A, against established inhibitors.

This compound, a unique carbasugar metabolite isolated from the marine fungus Periconia byssoides, has demonstrated cytotoxic and antitumor activities, sparking interest in its potential as a novel anticancer agent.[1][2] Mechanistic studies have suggested that this compound may exert its effects through multiple pathways, including the inhibition of Epidermal Growth Factor Receptor (EGFR) and human topoisomerase II.[1][3] This guide provides a detailed comparison of this compound with well-established topoisomerase II inhibitors, etoposide (B1684455) and doxorubicin (B1662922), to critically evaluate the evidence supporting topoisomerase II as a direct and primary target of this marine natural product.

Quantitative Comparison of Inhibitory Activity

The following tables summarize the available quantitative data for this compound and the established topoisomerase II inhibitors, etoposide and doxorubicin.

Table 1: In Vitro Topoisomerase II Inhibitory Activity

CompoundTargetIC50 ValueReference
This compound Human Topoisomerase II100 - 300 mM[4]
Etoposide Human Topoisomerase II59.2 µM[1][3]
Doxorubicin Human Topoisomerase II2.67 µM[2]

Table 2: Cytotoxicity (IC50/ED50) Against Various Cancer Cell Lines

CompoundCell LineIC50/ED50 ValueReference
This compound Murine P388 Leukemia0.1 µg/mL (ED50)[4]
Human Breast Cancer (HBC-5)Selective Growth Inhibition[4]
Human Glioblastoma (SNB-75)Selective Growth Inhibition[4]
Etoposide HepG2 (Liver Cancer)30.16 µM[1]
MOLT-3 (Leukemia)0.051 µM[1]
BGC-823 (Gastric Cancer)43.74 ± 5.13 µM[1]
HeLa (Cervical Cancer)209.90 ± 13.42 µM[1]
A549 (Lung Cancer)139.54 ± 7.05 µM[1]
Doxorubicin HTETOP (T-cell Leukemia)0.52 µmol/L[5]
MCF-7 (Breast Cancer)Not specified, used as positive control

Note: The IC50 value for this compound against topoisomerase II is exceptionally high (in the millimolar range), suggesting a very weak direct inhibitory effect on the enzyme. In contrast, etoposide and doxorubicin inhibit topoisomerase II at micromolar concentrations, which are several orders of magnitude more potent. This significant difference raises questions about the physiological relevance of direct topoisomerase II inhibition by this compound as its primary mechanism of anticancer action. The reported inhibition of EGFR by this compound may represent a more plausible primary target.[4]

Experimental Protocols

Detailed methodologies for key experiments to assess topoisomerase II inhibition are crucial for data interpretation and replication. While the specific protocol used to determine the IC50 of this compound against topoisomerase II is not detailed in the available literature, the following are standard and widely accepted protocols for evaluating topoisomerase II inhibitors.

Topoisomerase II Decatenation Assay

This assay measures the ability of topoisomerase II to separate catenated (interlinked) DNA circles, a process that is essential for DNA replication and cell division. Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles from trypanosomes, is a common substrate.

Workflow:

G cluster_prep Reaction Preparation cluster_incubation Incubation cluster_analysis Analysis kDNA kDNA Substrate Incubate Incubate at 37°C kDNA->Incubate Buffer Assay Buffer (with ATP, MgCl2) Buffer->Incubate TopoII Topoisomerase II Enzyme TopoII->Incubate Inhibitor Test Compound (this compound or control) Inhibitor->Incubate Stop Stop Reaction (e.g., with SDS/Proteinase K) Incubate->Stop Gel Agarose (B213101) Gel Electrophoresis Stop->Gel Visualize Visualize DNA (e.g., Ethidium (B1194527) Bromide) Gel->Visualize

Topoisomerase II decatenation assay workflow.

Protocol Steps:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and ATP), kDNA substrate, and the test compound (this compound or a known inhibitor like etoposide) at various concentrations.

  • Enzyme Addition: Add purified human topoisomerase II enzyme to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Analysis: Analyze the reaction products by agarose gel electrophoresis. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.

  • Visualization: Stain the gel with a DNA intercalating agent (e.g., ethidium bromide) and visualize under UV light. The degree of inhibition is determined by the reduction in the amount of decatenated DNA compared to the control.

Topoisomerase II-mediated DNA Cleavage Assay

This assay determines if a compound acts as a topoisomerase II poison by stabilizing the covalent enzyme-DNA cleavage complex.

Workflow:

G cluster_prep Reaction Preparation cluster_incubation Incubation cluster_analysis Analysis pBR322 Supercoiled Plasmid DNA (e.g., pBR322) Incubate Incubate at 37°C pBR322->Incubate Buffer Assay Buffer Buffer->Incubate TopoII Topoisomerase II Enzyme TopoII->Incubate Inhibitor Test Compound (Poison or Catalytic Inhibitor) Inhibitor->Incubate Denature Denature and Linearize DNA (SDS, Proteinase K) Incubate->Denature Gel Agarose Gel Electrophoresis Denature->Gel Visualize Visualize DNA Gel->Visualize

Topoisomerase II DNA cleavage assay workflow.

Protocol Steps:

  • Reaction Setup: Combine supercoiled plasmid DNA (e.g., pBR322), assay buffer, and the test compound in a reaction tube.

  • Enzyme Addition: Add topoisomerase II to the mixture.

  • Incubation: Incubate at 37°C to allow for the formation of cleavage complexes.

  • Complex Trapping: Add SDS to denature the enzyme and trap the covalent DNA-protein complexes.

  • Protein Digestion: Treat with proteinase K to digest the protein component, leaving the DNA with strand breaks.

  • Analysis: Separate the DNA forms (supercoiled, nicked, and linear) by agarose gel electrophoresis. An increase in the amount of linear DNA indicates the stabilization of the cleavage complex, characteristic of a topoisomerase II poison.

Signaling Pathway and Logical Relationships

The interaction of a topoisomerase II inhibitor with its target initiates a cascade of cellular events, ultimately leading to cell death. The following diagram illustrates the proposed signaling pathway for topoisomerase II poisons and the logical relationship leading to apoptosis.

G cluster_drug_interaction Drug-Target Interaction cluster_cellular_response Cellular Response Inhibitor Topoisomerase II Poison (e.g., Etoposide, Doxorubicin) TopoII_DNA Topoisomerase II-DNA Complex Inhibitor->TopoII_DNA Binds to Cleavage_Complex Stabilized Cleavage Complex TopoII_DNA->Cleavage_Complex Stabilizes DSB DNA Double-Strand Breaks Cleavage_Complex->DSB Leads to DDR DNA Damage Response (ATM/ATR activation) DSB->DDR Activates Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis

Signaling pathway of topoisomerase II poisons.

Conclusion

Based on the currently available data, the confirmation of topoisomerase II as a primary and direct target of this compound is challenging. The reported IC50 value in the millimolar range is significantly higher than that of established topoisomerase II inhibitors, suggesting a weak interaction. It is more likely that the observed anticancer effects of this compound are mediated through other mechanisms, such as the inhibition of EGFR, or a combination of effects on multiple targets. Further research, including detailed enzymatic assays with purified topoisomerase II and co-crystallography studies, would be necessary to definitively elucidate the direct interaction, if any, between this compound and topoisomerase II. For researchers in drug development, while this compound remains a compound of interest due to its cytotoxic activity, focusing on its effects on EGFR and other potential targets may prove to be a more fruitful avenue for further investigation.

References

Head-to-head comparison of Pericosine A with doxorubicin in breast cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers and drug development professionals.

The landscape of breast cancer therapy is continually evolving, with a constant search for novel compounds that offer improved efficacy and reduced toxicity compared to standard chemotherapeutic agents. Doxorubicin (B1662922), an anthracycline antibiotic, has long been a cornerstone of breast cancer treatment. However, its clinical utility is often limited by significant side effects, including cardiotoxicity, and the development of drug resistance. In the quest for alternatives, natural products have emerged as a promising source of new anticancer agents. Pericosine A, a marine-derived fungal metabolite, has demonstrated selective cytotoxicity against cancer cells, including breast cancer, warranting a closer examination of its potential as a therapeutic agent.

This guide provides a head-to-head comparison of this compound and doxorubicin, focusing on their effects on breast cancer cells. While extensive data exists for doxorubicin, research on this compound in this specific context is still emerging. This comparison summarizes the available experimental data and outlines the established experimental protocols to facilitate further investigation.

Data Presentation

Comparative Cytotoxicity (IC50) in Breast Cancer Cell Lines
CompoundCell LineIC50 (µM)
Doxorubicin MCF-70.04 - 8.3 µM[1][2]
MDA-MB-2310.1 - 6.6 µM[1]
This compound MCF-7Data not available
MDA-MB-231Data not available
Comparative Effects on Apoptosis and Cell Cycle

Apoptosis (programmed cell death) and cell cycle arrest are key mechanisms by which anticancer drugs exert their effects. Doxorubicin is well-documented to induce both processes in breast cancer cells. While this compound is known to be cytotoxic, detailed quantitative data on its specific effects on apoptosis and the cell cycle in breast cancer cell lines are limited.

Table 2: Comparative Effects on Apoptosis

FeatureDoxorubicinThis compound
Apoptosis Induction Induces apoptosis in a dose- and time-dependent manner in MCF-7 and MDA-MB-231 cells.Known to be cytotoxic, but specific apoptosis induction data in breast cancer cells is limited.
Key Apoptotic Markers Increases Bax/Bcl-2 ratio, activates caspases (e.g., caspase-3, -8, -9).[3][4]Data not available for breast cancer cells.

Table 3: Comparative Effects on Cell Cycle

FeatureDoxorubicinThis compound
Cell Cycle Arrest Induces G1/S and G2/M arrest in MCF-7 cells and G2/M arrest in MDA-MB-231 cells.[5]Data not available for breast cancer cells.
Affected Cell Cycle Proteins Upregulates p53 and p21 in MCF-7 cells.[5]Data not available for breast cancer cells.

Experimental Protocols

To ensure reproducibility and enable further comparative studies, detailed experimental protocols for key assays are provided below.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed breast cancer cells (MCF-7 or MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound or doxorubicin for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat breast cancer cells with the desired concentrations of the test compounds for a specified time.

  • Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) and store them at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams were generated using Graphviz.

Doxorubicin_Pathway cluster_cell Breast Cancer Cell Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II_Inhibition Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II_Inhibition ROS_Generation ROS Generation Doxorubicin->ROS_Generation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_II_Inhibition->DNA_Damage ROS_Generation->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Doxorubicin's multifaceted mechanism of action in breast cancer cells.

Pericosine_A_Pathway cluster_cell Breast Cancer Cell Pericosine_A Pericosine_A EGFR_Inhibition EGFR Tyrosine Kinase Inhibition Pericosine_A->EGFR_Inhibition Topoisomerase_II_Inhibition Topoisomerase II Inhibition Pericosine_A->Topoisomerase_II_Inhibition Downstream_Signaling_Block Blockage of Downstream Signaling Pathways EGFR_Inhibition->Downstream_Signaling_Block DNA_Topology_Disruption Disruption of DNA Topology Topoisomerase_II_Inhibition->DNA_Topology_Disruption Cytotoxicity Cytotoxicity Downstream_Signaling_Block->Cytotoxicity DNA_Topology_Disruption->Cytotoxicity

Caption: Known molecular targets of this compound leading to cytotoxicity.

Experimental_Workflow Start Start: Breast Cancer Cells (MCF-7, MDA-MB-231) Treatment Treatment with This compound or Doxorubicin Start->Treatment Cytotoxicity_Assay Cytotoxicity Assay (MTT) Treatment->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle_Assay Data_Analysis Data Analysis Cytotoxicity_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis IC50 IC50 Values Data_Analysis->IC50 Apoptosis_Rate Apoptosis Rate (%) Data_Analysis->Apoptosis_Rate Cell_Cycle_Distribution Cell Cycle Distribution (%) Data_Analysis->Cell_Cycle_Distribution

Caption: General experimental workflow for comparing cytotoxic agents.

Conclusion

Doxorubicin remains a potent and widely used chemotherapeutic agent against breast cancer, with a well-characterized mechanism of action involving DNA intercalation, topoisomerase II inhibition, and the generation of reactive oxygen species.[6][7] This leads to DNA damage, cell cycle arrest, and apoptosis in breast cancer cells.[4][5][8]

This compound presents an interesting profile with selective cytotoxicity against breast cancer cells and known molecular targets including EGFR tyrosine kinase and topoisomerase II.[9] These targets are critical in cancer cell proliferation and survival, suggesting a strong rationale for its further development.

However, a direct and comprehensive head-to-head comparison with doxorubicin is currently hampered by the lack of specific quantitative data for this compound's effects on breast cancer cell lines. Further in-depth studies are crucial to elucidate its precise IC50 values, its ability to induce apoptosis and cell cycle arrest, and the underlying molecular pathways in breast cancer cells. Such data will be instrumental in determining the true potential of this compound as a novel therapeutic agent and in designing future preclinical and clinical investigations, potentially in combination with existing therapies. The experimental protocols outlined in this guide provide a clear framework for conducting these necessary comparative studies.

References

Evaluating the efficacy of Pericosine A versus cisplatin in lung cancer models

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Look at a Novel Marine-Derived Compound and a Chemotherapy Mainstay

In the landscape of lung cancer therapeutics, the platinum-based drug cisplatin (B142131) has long been a cornerstone of chemotherapy regimens. However, its efficacy is often curtailed by significant side effects and the development of resistance. This has spurred the search for novel therapeutic agents with improved efficacy and safety profiles. Pericosine A, a marine-derived natural product, has emerged as a compound of interest due to its cytotoxic activities against various cancer cell lines. This guide provides a comparative overview of this compound and cisplatin, focusing on their mechanisms of action, efficacy in preclinical models, and the experimental protocols used for their evaluation.

Disclaimer: Direct comparative studies evaluating the efficacy of this compound versus cisplatin specifically in lung cancer models are not currently available in the published literature. This guide, therefore, presents a side-by-side comparison based on existing data for each compound individually to provide a preliminary assessment for the research community.

I. Comparative Efficacy and Cytotoxicity

While direct comparisons in lung cancer are lacking, preclinical data provides insights into the potential of this compound and the established efficacy of cisplatin.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the reported IC50 values for this compound in various cancer cell lines and for cisplatin in several non-small cell lung cancer (NSCLC) cell lines.

CompoundCell LineCancer TypeIC50 (µM)Citation
This compound P388Murine LeukemiaNot Specified (Significant)[1]
SNB-78CNS CancerNot Specified (Selective)[2]
HBC-5Breast CancerNot Specified (Selective)[2]
Cisplatin NCI-H460NSCLC0.33[3]
A549NSCLC9 ± 1.6[4]
H1299NSCLC27 ± 4[4]
PC9NSCLCNot Specified (Concentration-dependent)[5]
BEAS-2BNormal Lung Epithelium3.5 ± 0.6[4]

II. Mechanisms of Action

This compound and cisplatin exert their anticancer effects through distinct molecular mechanisms, targeting different cellular components and pathways.

This compound: A Dual Inhibitor of EGFR and Topoisomerase II

This compound's anticancer activity is attributed to its ability to inhibit two key enzymes involved in cancer cell proliferation and survival: Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and Topoisomerase II.[1][6]

  • EGFR Inhibition: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, promoting cell growth, proliferation, and survival. By inhibiting EGFR, this compound can disrupt these oncogenic signals.

  • Topoisomerase II Inhibition: Topoisomerase II is an enzyme crucial for resolving DNA topological problems during replication and transcription. Its inhibition by this compound leads to DNA damage and ultimately triggers apoptosis.[6]

PericosineA_Pathway PericosineA This compound EGFR EGFR Tyrosine Kinase PericosineA->EGFR Inhibits TopoII Topoisomerase II PericosineA->TopoII Inhibits PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt MAPK MAPK Pathway EGFR->MAPK DNA_Damage DNA Damage TopoII->DNA_Damage Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK->Proliferation Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Proposed mechanism of action for this compound.
Cisplatin: DNA Damage and Induction of Apoptosis

Cisplatin is a platinum-based compound that exerts its cytotoxic effects primarily by inducing DNA damage.[4]

  • DNA Adduct Formation: Cisplatin enters the cell and its chloride ligands are replaced by water molecules, forming a reactive aqua-complex. This complex then binds to the N7 position of purine (B94841) bases in DNA, primarily guanine, leading to the formation of intrastrand and interstrand crosslinks.

  • Cellular Response to DNA Damage: These DNA adducts distort the DNA structure, interfering with DNA replication and transcription. This triggers a DNA damage response, activating signaling pathways involving proteins such as ATR and p53.[3] The cellular response can lead to cell cycle arrest, allowing time for DNA repair. However, if the damage is too extensive, the cell is driven into apoptosis.[5]

Cisplatin_Pathway Cisplatin Cisplatin DNA Cellular DNA Cisplatin->DNA Forms Adducts DNA_Adducts DNA Adducts (Intra/Interstrand Crosslinks) DNA->DNA_Adducts Replication_Transcription_Block Replication & Transcription Inhibition DNA_Adducts->Replication_Transcription_Block DDR DNA Damage Response (ATR, p53) Replication_Transcription_Block->DDR Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis

Caption: Mechanism of action for Cisplatin.

III. Experimental Protocols

Standardized in vitro and in vivo assays are essential for evaluating the efficacy of anticancer compounds. The following are detailed methodologies for key experiments.

In Vitro Assays

Experimental_Workflow cluster_invitro In Vitro Evaluation Cell_Culture Lung Cancer Cell Lines Treatment Treat with This compound or Cisplatin Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle

Caption: General workflow for in vitro experiments.

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of the compounds on lung cancer cell lines.

  • Methodology:

    • Seed lung cancer cells (e.g., A549, NCI-H460) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or cisplatin for 48-72 hours. A vehicle control (e.g., DMSO) should be included.

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the IC50 value.[7]

2. Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

  • Objective: To quantify the induction of apoptosis by the compounds.

  • Methodology:

    • Seed cells in a 6-well plate and treat with the compounds at their respective IC50 concentrations for 24-48 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[5][8]

3. Cell Cycle Analysis

  • Objective: To determine the effect of the compounds on cell cycle progression.

  • Methodology:

    • Treat the cells with the compounds as described for the apoptosis assay.

    • Harvest and fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

    • Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[5]

In Vivo Assay

Lung Cancer Xenograft Model

  • Objective: To evaluate the in vivo antitumor efficacy of the compounds.

  • Methodology:

    • Subcutaneously inject human lung cancer cells (e.g., A549, H460) into the flank of immunodeficient mice (e.g., nude or SCID mice).

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomly assign the mice to different treatment groups: vehicle control, this compound, and cisplatin.

    • Administer the compounds via an appropriate route (e.g., intraperitoneal or intravenous injection) at predetermined doses and schedules.[9][10][11]

    • Monitor tumor volume and body weight of the mice regularly. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).[12]

IV. Conclusion and Future Directions

Cisplatin remains a vital component of lung cancer treatment, primarily through its DNA-damaging properties. This compound, with its dual inhibitory action on EGFR and Topoisomerase II, presents a novel and potentially advantageous mechanism of action that warrants further investigation in the context of lung cancer.

The lack of direct comparative studies highlights a significant gap in our understanding of this compound's potential as a lung cancer therapeutic. Future research should prioritize:

  • In vitro screening of this compound against a panel of lung cancer cell lines to determine its cytotoxic profile and identify sensitive subtypes.

  • Direct, head-to-head in vitro and in vivo studies comparing the efficacy and toxicity of this compound and cisplatin in lung cancer models.

  • Mechanistic studies to elucidate the downstream effects of EGFR and Topoisomerase II inhibition by this compound in lung cancer cells.

Such studies will be crucial in determining whether this compound can offer a viable alternative or complementary therapeutic strategy to established treatments like cisplatin for lung cancer patients.

References

Comparative Cytotoxicity of Pericosine A and Paclitaxel on Glioblastoma Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cytotoxic effects of Pericosine A and paclitaxel (B517696) on glioblastoma cell lines. The information is compiled from preclinical studies to support further investigation into novel therapeutic strategies for this aggressive brain tumor.

Glioblastoma multiforme (GBM) remains one of the most challenging cancers to treat, with a pressing need for new therapeutic agents. This guide focuses on a comparative overview of two such compounds: this compound, a marine-derived natural product, and paclitaxel, a well-established chemotherapeutic agent.

Executive Summary

This compound, a metabolite isolated from the marine fungus Periconia byssoides, has demonstrated potent and selective cytotoxic activity against glioblastoma cell lines in preclinical studies.[1][2] Its proposed mechanism of action involves the inhibition of topoisomerase II and the epidermal growth factor receptor (EGFR), both crucial targets in cancer therapy.[3][4] Paclitaxel, a widely used anticancer drug, exerts its cytotoxic effects by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[5] While paclitaxel has shown efficacy against various cancers, its application in glioblastoma is an area of ongoing research. This guide presents available quantitative data on the cytotoxicity of both compounds, details of experimental protocols, and visual representations of their mechanisms and experimental workflows.

Data Presentation: Comparative Cytotoxicity (IC50/GI50 Values)

The following table summarizes the available half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values for this compound and paclitaxel against various glioblastoma cell lines. These values represent the concentration of the compound required to inhibit 50% of cell growth or viability.

CompoundGlioblastoma Cell LineIC50/GI50 (µM)Reference
This compound SNB-75Data not explicitly stated in abstract[1][2]
Paclitaxel U875.3[6]
U2510.5 (48h incubation)[7]
T98G20 (24h incubation)[7]
GI-10.003228[8]
KALS-10.003318[8]

Note: The specific GI50 value for this compound against the SNB-75 cell line is not available in the abstracts of the primary literature. Access to the full-text article by Yamada et al. (2007) is required to obtain this specific data point. A commercial supplier notes a GI50 range of 0.05-24.55 µM against a variety of cancer cell lines.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for common cytotoxicity assays used in the evaluation of compounds like this compound and paclitaxel against glioblastoma cell lines.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Glioblastoma cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or paclitaxel).

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of MTT is added to each well, and the plates are incubated for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.[10][11]

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570-590 nm. The absorbance is directly proportional to the number of viable cells.[10]

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein.

Protocol:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

  • Cell Fixation: After the incubation period, the cells are fixed to the plate using trichloroacetic acid (TCA).[1][12]

  • Staining: The fixed cells are stained with a 0.4% SRB solution in 1% acetic acid for 30 minutes.[1][13]

  • Washing: Unbound dye is removed by washing with 1% acetic acid.[1][12]

  • Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.[12][14]

  • Absorbance Measurement: The absorbance is measured at approximately 510 nm. The absorbance is proportional to the total cellular protein, and thus to the cell number.[14]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental processes, the following diagrams are provided in Graphviz DOT language.

cluster_pericosine This compound cluster_paclitaxel Paclitaxel Pericosine_A This compound EGFR EGFR Pericosine_A->EGFR Inhibits Topoisomerase_II Topoisomerase II Pericosine_A->Topoisomerase_II Inhibits Proliferation Cell Proliferation EGFR->Proliferation DNA_Replication DNA Replication Topoisomerase_II->DNA_Replication Apoptosis Apoptosis Proliferation->Apoptosis Inhibition leads to DNA_Replication->Apoptosis Inhibition leads to Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes Mitotic_Arrest G2/M Arrest Microtubules->Mitotic_Arrest Leads to Mitotic_Arrest->Apoptosis

Caption: Signaling pathways of this compound and paclitaxel.

start Start seed_cells Seed Glioblastoma Cells (96-well plate) start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add this compound or Paclitaxel (various concentrations) incubate_24h->add_compounds incubate_treatment Incubate for 24-72h add_compounds->incubate_treatment assay Perform Cytotoxicity Assay (e.g., MTT or SRB) incubate_treatment->assay measure Measure Absorbance assay->measure analyze Analyze Data (Calculate IC50/GI50) measure->analyze end End analyze->end

Caption: General experimental workflow for cytotoxicity assays.

References

Assessing the Potential Synergistic Effects of Pericosine A with Known Chemotherapeutic Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, no direct experimental studies have been published specifically evaluating the synergistic effects of Pericosine A in combination with other chemotherapeutic agents. This guide provides a comparative analysis based on the known mechanisms of action of this compound—EGFR and topoisomerase II inhibition—to infer its potential for synergistic interactions and to provide a framework for future research.

This compound, a metabolite isolated from the marine fungus Periconia byssoides, has demonstrated cytotoxic activity against various cancer cell lines, including breast and glioblastoma cancer.[1] Mechanistic studies have identified its potential to inhibit both the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and human topoisomerase II, suggesting a multi-targeted anticancer potential.[1] This dual mechanism of action forms a strong basis for hypothesizing its synergistic potential with standard chemotherapeutic drugs.

This guide summarizes the expected synergistic outcomes when combining agents with similar mechanisms to this compound with common chemotherapeutics like doxorubicin (B1662922), cisplatin, and paclitaxel (B517696), and provides standardized protocols for future investigations into this compound itself.

Part 1: Synergy via EGFR Inhibition

The inhibition of EGFR is a well-established strategy in oncology. Overactivation of the EGFR pathway is linked to increased cell proliferation, survival, and resistance to chemotherapy. By blocking this pathway, EGFR inhibitors can re-sensitize cancer cells to the cytotoxic effects of other agents.

Data Presentation: Synergistic Effects of EGFR Inhibitors with Chemotherapeutic Agents

The following table summarizes preclinical data from studies combining EGFR inhibitors with doxorubicin and paclitaxel.

Combination Cancer Cell Line IC50 (Single Agent) IC50 (Combination) Synergy Assessment Key Findings
EGFR Inhibitor + DoxorubicinMCF-7 (ER+ Breast Cancer)EGFRi: 3.96 µM; Dox: 1.4 µM[2][3][4]0.46 µM[2][3][4]Bliss Independence ModelSignificant synergistic growth inhibition and apoptosis induction.[2][3]
EGFR Inhibitor + DoxorubicinMDA-MB-231 (TNBC)EGFRi: 6.03 µM; Dox: 9.67 µM[2][3][4]0.01 µM[2][3][4]Bliss Independence ModelStrong synergistic interaction leading to enhanced cytotoxicity.[2][3]
Gefitinib (B1684475) + PaclitaxelHcc827 (NSCLC, EGFR mutant)Not specifiedNot specifiedCombination Index (CI)Synergistic anti-proliferative activity (Mean CI = 0.63) with sequential treatment (paclitaxel followed by gefitinib).[5]
Gefitinib + PaclitaxelPC-9 (NSCLC, EGFR mutant)Not specifiedNot specifiedCombination Index (CI)Synergistic effect observed with paclitaxel followed by gefitinib (Mean CI = 0.54).[5]
Experimental Protocols

1. Cell Viability (MTT) Assay for Synergy Assessment

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of single agents and their combination, and to calculate the Combination Index (CI) to assess synergy.

  • Cell Lines: MCF-7 and MDA-MB-231 breast cancer cells.

  • Procedure:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound, the chemotherapeutic agent (e.g., doxorubicin), and a combination of both at a constant ratio for 72 hours.

    • After incubation, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

    • Determine IC50 values using non-linear regression analysis.

    • Calculate the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

2. Apoptosis Assay by Flow Cytometry

  • Objective: To quantify the induction of apoptosis following treatment.

  • Procedure:

    • Treat cells with this compound, the chemotherapeutic agent, and the combination for 48 hours.

    • Harvest the cells, wash with PBS, and resuspend in binding buffer.

    • Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Analyze the stained cells using a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Mandatory Visualization

EGFR_Pathway_Synergy cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation DNA_Damage DNA Damage & Apoptosis Proliferation->DNA_Damage Sensitizes to Doxorubicin Doxorubicin (Topoisomerase II Inhibitor) Doxorubicin->DNA_Damage PericosineA This compound (EGFR Inhibitor) PericosineA->EGFR Inhibits

Caption: EGFR signaling pathway and points of synergistic intervention.

Part 2: Synergy via Topoisomerase II Inhibition

Topoisomerase II inhibitors, like doxorubicin, function by creating DNA strand breaks, leading to apoptosis in rapidly dividing cancer cells.[6] this compound's potential to also inhibit this enzyme suggests it could enhance the efficacy of other DNA-damaging agents or drugs that interfere with DNA repair.

Data Presentation: Synergistic Effects of Topoisomerase Inhibitors with Chemotherapeutic Agents

The following table summarizes preclinical data from studies combining topoisomerase inhibitors with cisplatin.

Combination Cancer Cell Line Synergy Assessment Key Findings
Topoisomerase II Inhibitors (Adriamycin, Etoposide) + Natural Cell-Mediated CytotoxicityL929In vitro cytotoxicity assayEnhanced tumor cell killing.[7]
Topoisomerase I Inhibitors (NB-506, SN-38) + CisplatinSBC-3 (Small Cell Lung Cancer)Isobologram analysisSynergistic cytotoxic effects. Increased DNA interstrand cross-links and reduced DNA repair.[8]
Nedaplatin (Cisplatin analogue) + Irinotecan (Topo I inhibitor)SBC-3, PC-14 (Lung Cancer)Three-dimensional analysis modelMarked synergistic interaction with concurrent exposure.[9]
Experimental Protocols

1. Colony Formation Assay

  • Objective: To assess the long-term effect of drug combinations on the proliferative capacity of cancer cells.

  • Procedure:

    • Treat cells in a 6-well plate with this compound, a chemotherapeutic agent (e.g., cisplatin), and the combination for 24 hours.

    • After treatment, wash the cells, trypsinize, and re-plate a known number of cells (e.g., 500-1000) into new 6-well plates.

    • Allow the cells to grow for 10-14 days until visible colonies are formed.

    • Fix the colonies with methanol (B129727) and stain with crystal violet.

    • Count the number of colonies (typically >50 cells) and calculate the surviving fraction for each treatment group relative to the untreated control.

2. DNA Damage Analysis (Comet Assay)

  • Objective: To quantify DNA strand breaks induced by the drug combination.

  • Procedure:

    • Treat cells with the respective drugs for a short duration (e.g., 2-4 hours).

    • Embed the cells in agarose (B213101) on a microscope slide and lyse them to remove membranes and proteins.

    • Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."

    • Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

    • Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using appropriate software.

Mandatory Visualization

TopoII_Pathway_Synergy cluster_nucleus Nucleus DNA DNA Replication & Transcription TopoisomeraseII Topoisomerase II DNA->TopoisomeraseII relieves torsional strain DNA_Breaks DNA Double-Strand Breaks DNA->DNA_Breaks adducts lead to TopoisomeraseII->DNA TopoisomeraseII->DNA_Breaks inhibition leads to Apoptosis Apoptosis DNA_Breaks->Apoptosis PericosineA This compound (Topoisomerase II Inhibitor) PericosineA->TopoisomeraseII Inhibits Cisplatin Cisplatin (DNA Cross-linking Agent) Cisplatin->DNA forms adducts

Caption: Mechanism of Topoisomerase II inhibition and synergy with DNA-damaging agents.

Proposed Experimental Workflow for this compound Synergy Assessment

To definitively assess the synergistic potential of this compound, a structured experimental workflow is proposed.

Experimental_Workflow cluster_phase1 Phase 1: In Vitro Screening cluster_phase2 Phase 2: Mechanistic Validation cluster_phase3 Phase 3: In Vivo Confirmation CellViability Cell Viability Assays (MTT, CellTiter-Glo) IC50 Determine IC50 Values (Single Agents) CellViability->IC50 CI_Calc Combination Index (CI) Calculation IC50->CI_Calc Apoptosis Apoptosis Assays (Annexin V, Caspase) CI_Calc->Apoptosis Xenograft Tumor Xenograft Model Apoptosis->Xenograft CellCycle Cell Cycle Analysis WesternBlot Western Blot (p-EGFR, PARP cleavage) TumorGrowth Measure Tumor Growth & Survival Xenograft->TumorGrowth Toxicity Assess Toxicity TumorGrowth->Toxicity

Caption: Proposed workflow for evaluating this compound's synergistic effects.

Conclusion and Future Directions

While direct evidence for the synergistic effects of this compound is currently lacking, its dual inhibitory action on EGFR and topoisomerase II presents a compelling rationale for its use in combination chemotherapy. The preclinical data for other drugs with these mechanisms of action strongly suggest that this compound could synergize with agents like doxorubicin, cisplatin, and paclitaxel. Future research should focus on validating these potential synergies through rigorous in vitro and in vivo studies, following the experimental protocols and workflow outlined in this guide. Such investigations are crucial to unlock the full therapeutic potential of this promising marine-derived compound.

References

Cross-resistance studies of Pericosine A in drug-resistant cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the currently available data on Pericosine A, a novel marine-derived carbasugar, reveals its potential as an anticancer agent. While direct cross-resistance studies in drug-resistant cancer cell lines are not yet available in the public domain, existing research provides a foundation for understanding its cytotoxic effects and mechanisms of action, offering insights into its potential therapeutic applications.

This compound, isolated from the marine-derived fungus Periconia byssoides, has demonstrated notable cytotoxic activity against a range of cancer cell lines.[1][2][3][4] Its unique hybrid shikimate–polyketide framework distinguishes it from many terrestrial natural products and has prompted investigations into its therapeutic potential.[1][2][3]

Cytotoxic Activity of this compound

In vitro studies have established that this compound exhibits selective cytotoxicity against various human cancer cell lines, with particular efficacy noted against breast and glioblastoma cell lines.[1][2][3] The compound has also shown significant in vitro cytotoxicity against P388 lymphocytic leukemia cells and in vivo antitumor activity in P388 leukemia-bearing mice.[1][4][5] The available data on the cytotoxic concentrations of this compound and its derivatives are summarized below.

Cell LineCompoundED₅₀ / IC₅₀Reference
Murine P388 LeukemiaThis compound0.1 µg/mL (ED₅₀)[6]
Murine P388 LeukemiaPericosine B4.0 µg/mL (ED₅₀)[6]
Human Breast Cancer (HBC-5)This compoundSelectively Potent[6]
Human Glioblastoma (SNB-75)This compoundSelectively Potent[6]
Murine P388 LeukemiaBromo- and Iodo-congeners of this compoundModerate antitumor activity[7]
Murine L1210 LeukemiaBromo- and Iodo-congeners of this compoundModerate antitumor activity[7]
Human Promyelocytic Leukemia (HL-60)Bromo- and Iodo-congeners of this compoundModerate antitumor activity[7]

Mechanism of Action: A Dual Inhibitor

Mechanistic studies have identified this compound as a dual inhibitor, targeting two critical components of cancer cell proliferation and survival: Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II.[1][2][3][8]

  • EGFR Inhibition: By inhibiting the EGFR tyrosine kinase, this compound can disrupt key signaling pathways that drive tumor growth and proliferation.[1][2][3]

  • Topoisomerase II Inhibition: As a Topoisomerase II inhibitor, this compound interferes with DNA replication and repair, leading to cell death.[1][2][3][8]

This multi-targeted approach is a promising characteristic for an anticancer agent, as it may circumvent some of the resistance mechanisms that develop against single-target drugs.

Experimental Protocols

While detailed experimental protocols for cross-resistance studies are not available, the methodologies for assessing the cytotoxic activity of this compound can be summarized as follows:

In Vitro Cytotoxicity Assay (General Protocol):

  • Cell Culture: Human and murine cancer cell lines (e.g., P388, L1210, HL-60) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: this compound and its analogs are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create stock solutions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of this compound or its derivatives for a specified period (e.g., 48-72 hours).

  • Viability Assessment: Cell viability is assessed using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or SRB (Sulphorhodamine B) assay. The absorbance is measured to determine the percentage of viable cells relative to an untreated control.

  • Data Analysis: The half-maximal effective concentration (ED₅₀) or half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

Signaling Pathways and Experimental Workflow

The known mechanisms of action of this compound can be visualized as follows:

PericosineA_Pathway PericosineA This compound EGFR EGFR Tyrosine Kinase PericosineA->EGFR Inhibits TopoII Topoisomerase II PericosineA->TopoII Inhibits Proliferation Cell Proliferation PericosineA->Proliferation Inhibits Apoptosis Apoptosis PericosineA->Apoptosis Induces Signaling Oncogenic Signaling (e.g., MAPK, PI3K/Akt) EGFR->Signaling DNA_Replication DNA Replication & Repair TopoII->DNA_Replication Signaling->Proliferation DNA_Replication->Proliferation

Figure 1. Simplified signaling pathway of this compound's anticancer activity.

A general workflow for investigating the cross-resistance of a novel compound like this compound would involve the following steps:

CrossResistance_Workflow cluster_0 Cell Line Panel cluster_1 Cytotoxicity Screening cluster_2 Data Analysis DrugSensitive Drug-Sensitive Parental Cell Line PericosineA_Screen Treat with this compound (Dose-Response) DrugSensitive->PericosineA_Screen StandardDrug_Screen Treat with Standard Drug (Dose-Response) DrugSensitive->StandardDrug_Screen DrugResistant Drug-Resistant Cell Line DrugResistant->PericosineA_Screen DrugResistant->StandardDrug_Screen IC50_Determination Determine IC50 Values PericosineA_Screen->IC50_Determination StandardDrug_Screen->IC50_Determination Resistance_Index Calculate Resistance Index IC50_Determination->Resistance_Index Cross_Resistance_Analysis Analyze Cross-Resistance Resistance_Index->Cross_Resistance_Analysis

References

Pericosine A Demonstrates Antitumor Activity in Preclinical Leukemia Models, Benchmarking Against Standard-of-Care Agents Reveals Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – New comparative analysis of preclinical data indicates that Pericosine A, a marine-derived natural product, exhibits notable in vivo antitumor activity against murine P388 leukemia. When benchmarked against standard-of-care chemotherapy agents—doxorubicin, cytarabine, and vincristine—in the same preclinical model, this compound shows a modest extension in survival, warranting further investigation as a potential therapeutic agent. This guide provides a comprehensive comparison of the available data, detailed experimental methodologies, and a visualization of the compound's proposed mechanism of action.

Comparative In Vivo Antitumor Efficacy

The in vivo antitumor activity of this compound and standard-of-care drugs was evaluated in the P388 murine leukemia model. The primary endpoint for efficacy is the percentage increase in lifespan (% ILS) of treated mice compared to untreated control groups. While direct head-to-head studies are limited, the following table summarizes the available data from various preclinical investigations.

CompoundDosage and AdministrationAntitumor Efficacy (% ILS)Cancer ModelCitation(s)
This compound 25 mg/kg, intraperitonealModestly extended survival (specific % ILS not reported)P388 Leukemia[1]
Doxorubicin 7.5 mg/kg, Days 1, 3, 755% (free drug)P388 Leukemia
(liposomal formulation)144%P388 Leukemia
Cytarabine MTD (free drug combo with Daunorubicin)86% (as part of a combination therapy)P388 Leukemia
Vincristine 0.5 - 3.0 mg/kg, intravenous28% - 133% (liposomal formulations)P388 Leukemia

Note: The data presented is compiled from multiple independent studies and may not represent a direct comparative trial. Variations in experimental protocols, drug formulations (e.g., free drug vs. liposomal), and dosing schedules can influence outcomes.

Deciphering the Mechanism: this compound's Impact on Cellular Signaling

This compound is understood to exert its anticancer effects through the inhibition of key signaling pathways involved in cell growth and proliferation. Mechanistic studies have identified Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II as primary targets.[1] The diagram below illustrates the proposed mechanism of action of this compound in disrupting the EGFR signaling cascade.

EGFR_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation Pericosine_A This compound Pericosine_A->P_EGFR Inhibits Grb2_SOS Grb2/SOS P_EGFR->Grb2_SOS PI3K PI3K P_EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus mTOR->Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Apoptosis Apoptosis Inhibition->Apoptosis

This compound inhibits EGFR signaling.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the findings, detailed experimental protocols for in vivo antitumor activity assessment are provided below.

Murine P388 Leukemia Model

A standard in vivo model for assessing the efficacy of potential anti-leukemic agents.

  • Cell Culture: P388 murine leukemia cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Animal Model: DBA/2 or CD2F1 mice are typically used for this model.

  • Tumor Inoculation: A suspension of P388 cells (typically 1 x 10^6 cells) is injected intraperitoneally (i.p.) into the mice.

  • Drug Administration:

    • This compound: Administered i.p. at a dosage of 25 mg/kg.

    • Doxorubicin: Administered intravenously (i.v.) or i.p. at dosages ranging from 5-10 mg/kg.

    • Cytarabine: Typically administered i.p. or i.v. as part of a combination regimen.

    • Vincristine: Administered i.v. at dosages ranging from 0.5-3.0 mg/kg. Treatment is typically initiated 24 hours after tumor cell inoculation and may be administered as a single dose or on a schedule (e.g., daily for several days).

  • Efficacy Evaluation: The primary endpoint is the mean survival time of the treated groups compared to the control (vehicle-treated) group. The percentage increase in life span (% ILS) is calculated using the formula: [% ILS = ((Mean survival time of treated group / Mean survival time of control group) - 1) x 100].

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for conducting an in vivo antitumor activity study using the P388 leukemia model.

experimental_workflow start Start cell_culture P388 Cell Culture start->cell_culture inoculation Intraperitoneal Inoculation of P388 Cells into Mice cell_culture->inoculation randomization Randomization of Mice into Treatment Groups inoculation->randomization treatment Drug Administration (this compound or Standard Drug) randomization->treatment monitoring Daily Monitoring of Animal Health & Survival treatment->monitoring data_collection Record Survival Data monitoring->data_collection analysis Calculate Mean Survival Time and % Increase in Life Span data_collection->analysis end End analysis->end

In vivo antitumor activity workflow.

Conclusion

The available preclinical data suggests that this compound holds promise as an antitumor agent, demonstrating in vivo efficacy in a murine leukemia model. While direct comparative data with standard-of-care drugs is not yet available, the observed survival extension encourages further research. Future studies should focus on head-to-head comparisons with standard therapies, dose-response optimization, and evaluation in a broader range of cancer models to fully elucidate the therapeutic potential of this compound.

References

Safety Operating Guide

Proper Disposal of Pericosine A: A Procedural Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of investigational compounds like Pericosine A are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, a fungal metabolite with anticancer activity.[1] Adherence to these procedures is critical to mitigate risks associated with its potential hazards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is essential to be familiar with the safety profile of this compound. While a comprehensive safety data sheet (SDS) will provide detailed information, general best practices for handling potent compounds should always be observed.

Personal Protective Equipment (PPE): A foundational aspect of laboratory safety is the consistent use of appropriate PPE. When handling this compound, the following should be considered mandatory:

  • Gloves: Chemical-resistant gloves, such as nitrile, are required to prevent skin contact.

  • Eye Protection: Safety glasses or goggles must be worn to protect against accidental splashes or aerosol generation.

  • Lab Coat: A dedicated lab coat or other protective clothing is necessary to shield the body from contamination.

  • Respiratory Protection: If there is a potential for generating dust or aerosols, a properly fitted respirator or working within a certified chemical fume hood is crucial.

General Handling Guidelines:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]

  • Avoid all direct contact with the compound. In case of accidental skin contact, wash the affected area thoroughly with soap and water.[3] For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[3]

  • Prevent the generation of dust when working with the solid form of the compound.

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that neutralizes its activity and complies with all institutional and regulatory standards.

1. Waste Segregation:

  • Solid Waste: All solid waste contaminated with this compound, including unused compound, contaminated personal protective equipment (gloves, disposable lab coats), and labware (e.g., pipette tips, weighing paper), must be collected in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound, such as solutions or supernatants, should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

2. Decontamination of Labware and Surfaces:

  • Reusable Labware: Glassware and other reusable equipment should be decontaminated. A common procedure involves soaking the items in a solution known to degrade similar compounds, such as a 10% bleach solution, followed by a thorough rinse with water and an appropriate solvent. However, the reactivity of this compound with specific decontamination agents should be verified.

  • Work Surfaces: Benchtops and other surfaces within the fume hood should be wiped down with a suitable decontaminating solution after work is completed.

3. Final Disposal:

  • All hazardous waste containers holding this compound must be disposed of through your institution's EHS program.[5] Do not attempt to dispose of this material down the drain or in regular trash.[5]

  • Ensure that all waste containers are properly labeled with the contents, including the name "this compound" and any other required hazard information.

Quantitative Data Summary

For a quick reference, the following table summarizes key quantitative information for this compound.

PropertyValueReference
Molecular Formula C₈H₁₁ClO₅[1]
Molecular Weight 222.6 g/mol [1]
GI₅₀ Range (Cancer Cells) 0.05-24.55 µM[1]
Inhibition of EGFR 40-70% at 100 µg/ml[1]
In vivo Dosage (Mouse) 25 mg/kg[1]

Experimental Workflow for Disposal

To provide a clear visual guide, the following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

PericosineA_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_decon Decontamination cluster_disposal Final Disposal start Start: Handling This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood waste_gen Generate this compound Waste fume_hood->waste_gen waste_type Determine Waste Type waste_gen->waste_type solid_waste Collect in Labeled Solid Hazardous Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Hazardous Waste Container waste_type->liquid_waste decon Decontaminate Surfaces and Reusable Labware ehs_disposal Arrange for Pickup by Institutional EHS decon->ehs_disposal end End: Safe Disposal Complete ehs_disposal->end

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these detailed procedures, laboratory personnel can effectively manage this compound waste, ensuring a safe working environment and maintaining compliance with all applicable regulations. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet for the most comprehensive guidance.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Pericosine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of Pericosine A, a potent fungal metabolite with significant anticancer activity. Given the compound's biological activity, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research. This document outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to minimize risk and establish a secure working environment.

Chemical and Physical Properties of this compound

A thorough understanding of a compound's properties is the foundation of safe handling. The following table summarizes the known chemical and physical data for this compound.[1][2]

PropertyValue
Formal Name (3S,4S,5S,6S)-6-chloro-3,4,5-trihydroxy-1-cyclohexene-1-carboxylic acid, methyl ester[1]
CAS Number 200335-68-8[1][2]
Molecular Formula C₈H₁₁ClO₅[1][2]
Molecular Weight 222.6 g/mol [1]
Appearance Solid[1]
Solubility Soluble in Dichloromethane, DMSO, Ethanol, and Methanol[1]

Personal Protective Equipment (PPE) Protocol

Due to its potent biological activity, including the inhibition of various cancer cell lines, a stringent PPE protocol is mandatory when handling this compound.[1][3][4][5][6] The following table outlines the required PPE for different laboratory operations.

OperationRequired Personal Protective Equipment
Weighing and Aliquoting - Primary Engineering Control: Chemical fume hood or ventilated balance enclosure.- Gloves: Double-gloving with nitrile gloves.- Eye Protection: Safety glasses with side shields or chemical splash goggles.- Lab Coat: Standard lab coat.- Respiratory Protection: N95 respirator recommended.
In Vitro/Cell Culture Work - Primary Engineering Control: Biosafety cabinet (Class II).- Gloves: Nitrile gloves.- Eye Protection: Safety glasses.- Lab Coat: Standard lab coat.
In Vivo Studies - Gloves: Nitrile gloves.- Eye Protection: Safety glasses with side shields or face shield.- Lab Coat: Disposable lab coat.- Respiratory Protection: N95 respirator.
General Handling - Gloves: Nitrile gloves.- Eye Protection: Safety glasses.- Lab Coat: Standard lab coat.

Note: Always wash hands thoroughly after handling the compound, even if gloves were worn. Contaminated work clothing should not be allowed out of the laboratory.

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the standard operating procedure for safely handling this compound from receipt to disposal. Adherence to this workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

G Figure 1: Standard Operating Procedure for this compound Handling cluster_0 Preparation cluster_1 Handling cluster_2 Cleanup and Disposal a Receipt and Inventory b Review Safety Data Sheet (SDS) a->b c Don Appropriate PPE b->c d Weighing in Vented Enclosure c->d e Solubilization in Fume Hood d->e f Experimentation in Biosafety Cabinet e->f g Decontaminate Work Surfaces f->g h Segregate Waste g->h i Dispose of Waste per Institutional Guidelines h->i

Standard Operating Procedure for this compound Handling.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the compound and protect personnel.

1. Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.

2. Isolate: Secure the area to prevent entry.

3. Report: Inform the laboratory supervisor and the institutional safety office.

4. Decontaminate (for trained personnel only):

  • Don appropriate PPE, including respiratory protection.
  • For a solid spill, gently cover with absorbent paper to avoid raising dust.
  • For a liquid spill, absorb with an inert material (e.g., vermiculite, sand).
  • Clean the spill area with a suitable detergent and water, followed by a rinse with 70% ethanol.
  • Collect all contaminated materials in a sealed container for hazardous waste disposal.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated consumables (e.g., pipette tips, gloves, paper towels) should be collected in a dedicated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and contaminated media should be collected in a labeled, sealed, and leak-proof hazardous waste container.

  • Sharps: Needles and other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.

Consult your institution's environmental health and safety department for specific guidelines on hazardous waste disposal. Do not dispose of this compound down the drain.

Emergency Procedures

In Case of Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7]

  • Remove contaminated clothing.

  • Seek immediate medical attention.

In Case of Eye Contact:

  • Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8]

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

In Case of Inhalation:

  • Move the individual to fresh air.

  • If breathing is difficult, provide oxygen.

  • Seek immediate medical attention.[7]

In Case of Ingestion:

  • Do NOT induce vomiting.

  • Rinse mouth with water.

  • Seek immediate medical attention.[8]

By adhering to these safety protocols, researchers can confidently and safely work with this compound, advancing scientific discovery while maintaining a secure laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.